N-methylpyridine-2-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-8-7(10)6-4-2-3-5-9-6/h2-5H,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXAUIXTYRHFNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10483502 | |
| Record name | N-methylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10483502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6144-78-1 | |
| Record name | N-methylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10483502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methylpyridine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of N-methylpyridine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N-methylpyridine-2-carboxamide, a valuable building block in medicinal chemistry and drug discovery. The document details experimental protocols, presents characterization data in a structured format, and includes visualizations of the synthetic pathway and analytical workflow.
Introduction
This compound, also known as N-methylpicolinamide, belongs to the pyridine carboxamide class of compounds. These structures are of significant interest in pharmaceutical research due to their presence in numerous biologically active molecules. The N-methylation of the amide functionality can significantly influence a compound's physicochemical properties, including its solubility, lipophilicity, metabolic stability, and target-binding interactions. This guide outlines a common and effective method for the preparation of this compound and the analytical techniques used to confirm its identity and purity.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the reaction of picolinic acid with methylamine. This transformation can be carried out via several methods, with the most prevalent being the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, followed by amidation.
Synthetic Pathway
Caption: Synthesis of this compound from picolinic acid.
Experimental Protocols
Method 1: Synthesis via Acyl Chloride Intermediate
This two-step one-pot method is a widely used approach for the synthesis of this compound.[1][2][3][4]
Materials:
-
Picolinic acid
-
Thionyl chloride (SOCl₂)
-
Methylamine (solution in THF or as a gas)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (Et₃N) or other suitable base
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Formation of Picolinoyl Chloride:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add picolinic acid (1.0 eq).
-
Suspend the picolinic acid in anhydrous DCM.
-
Slowly add thionyl chloride (1.1 - 1.5 eq) to the suspension at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 1-2 hours, or until the evolution of HCl and SO₂ gas ceases and the solution becomes clear.
-
Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude picolinoyl chloride can be used directly in the next step.
-
-
Amidation Reaction:
-
Dissolve the crude picolinoyl chloride in fresh anhydrous DCM and cool the solution to 0 °C.
-
In a separate flask, prepare a solution of methylamine (2.0 - 2.5 eq) and triethylamine (1.5 - 2.0 eq) in anhydrous DCM.
-
Slowly add the methylamine solution to the picolinoyl chloride solution at 0 °C with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, quench the mixture with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM (2-3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Characterization of this compound
General Characterization Workflow
Caption: General workflow for the characterization of synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H NMR spectrum provides information about the chemical environment of protons, while the ¹³C NMR spectrum provides information about the carbon skeleton.
Table 1: Representative ¹H NMR Data for Related Pyridine Carboxamides
| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicity | Reference |
| N-(Pyridin-2-yl)picolinamide | CDCl₃ | 10.55 (s, 1H), 8.63 (d, 1H), 8.41 (d, 1H), 8.36 (d, 1H), 8.28 (d, 1H), 7.89 (t, 1H), 7.74 (t, 1H), 7.48 (t, 1H), 7.06 (dd, 1H) | [6] |
| 6-Methylpyridine-2-yl methylene hydrazine-1-carbothioamide | DMSO-d₆ | 11.6 (s, 1H), 8.34 (s, 1H), 8.08 (d, 1H), 8.03 (s, 1H), 7.70 (t, 1H), 7.22 (d, 1H), 2.46 (s, 3H) | [7] |
| N-Phenylpicolinamide | CDCl₃ | Spectra available in appendix | [8] |
Table 2: Representative ¹³C NMR Data for Related Pyridine Carboxamides
| Compound | Solvent | Chemical Shifts (δ, ppm) | Reference |
| N-(Pyridin-2-yl)picolinamide | CDCl₃ | 162.7, 151.3, 149.4, 148.4, 148.3, 138.4, 137.7, 126.8, 122.5, 120.0, 114.0 | [6] |
| 6-Methylpyridine-2-yl methylene hydrazine-1-carbothioamide | DMSO-d₆ | 178.95, 163.58, 151.28, 140.56, 139.59, 124.97, 119.51, 23.18 | [7] |
| N-Phenylpicolinamide | CDCl₃ | Spectra available in appendix | [8] |
For This compound , one would expect to see signals for the methyl group (a singlet around 2.8-3.0 ppm in ¹H NMR and a signal around 26-28 ppm in ¹³C NMR) and four distinct aromatic protons and five aromatic carbons corresponding to the pyridine ring, in addition to the amide carbonyl carbon signal (around 164-168 ppm in ¹³C NMR).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₇H₈N₂O), the expected exact mass is 136.0637 g/mol .
Table 3: Mass Spectrometry Data for this compound and Related Compounds
| Compound | Ionization Mode | [M+H]⁺ (m/z) | Reference |
| This compound | - | Confirms to structure | [5] |
| N-(5-Methylpyridin-2-yl)picolinamide | HRMS (ESI) | 214.0980 (calculated), 214.0995 (found) | [6] |
| 6-Methylpyridine-2-yl methylene hydrazine-1-carbothioamide | EI-MS | 194 (M⁺) | [7] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C=O stretching of the amide, N-H bending (if any secondary amide is present as an impurity), C-N stretching, and the vibrations of the pyridine ring.
Table 4: Representative IR Absorption Data for Related Pyridine Carboxamides
| Compound | Wavenumber (cm⁻¹) | Assignment | Reference |
| 6-Methylpyridine-2-yl methylene hydrazine-1-carbothioamide | 3244, 3116, 1614 | NH₂, NHCS, C=N | [7] |
| Picolinamide | - | Full spectrum available from NIST | [9][10] |
| 6-Trifluoromethyl pyridine-2-yl methylene hydrazine carboxamide | 1715, 1591 | C=O, CONH | [7] |
For This compound , a strong absorption band is expected in the region of 1640-1680 cm⁻¹ corresponding to the amide C=O stretching vibration. The absence of a significant N-H stretching band around 3300 cm⁻¹ would indicate the successful N-methylation.
Conclusion
This technical guide has provided a detailed protocol for the synthesis of this compound via the acyl chloride method, a robust and widely applicable procedure. The guide also outlines the key characterization techniques—NMR, MS, and IR spectroscopy—that are essential for confirming the structure and purity of the final product. The provided data on related compounds serves as a valuable reference for researchers engaged in the synthesis and characterization of this and similar molecules. The methodologies and data presented herein are intended to support the work of scientists in the fields of organic synthesis, medicinal chemistry, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides - Google Patents [patents.google.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. repositorio.uam.es [repositorio.uam.es]
- 9. Picolinamide [webbook.nist.gov]
- 10. Picolinamide [webbook.nist.gov]
"N-methylpyridine-2-carboxamide" IUPAC name and CAS number
IUPAC Name: N-methylpyridine-2-carboxamide
CAS Number: 6144-78-1
This technical guide provides a comprehensive overview of this compound, a pyridine carboxamide derivative of interest to researchers, scientists, and professionals in drug development. While detailed biological data on this specific compound is limited in publicly available literature, it serves as a crucial scaffold and starting material for the synthesis of various biologically active molecules. This guide will cover the fundamental properties of this compound and delve into the experimental protocols and quantitative data of its prominent derivatives, illustrating its significance in medicinal chemistry.
Physicochemical Properties
This compound is an organic compound featuring a pyridine ring substituted with a methylcarboxamide group at the 2-position. Its structure lends itself to further chemical modifications, making it a versatile building block in synthetic chemistry.
| Property | Value |
| Molecular Formula | C₇H₈N₂O |
| Molecular Weight | 136.15 g/mol |
| Canonical SMILES | CNC(=O)c1ccccn1 |
| InChI Key | HXXAUIXTYRHFNO-UHFFFAOYSA-N |
Synthesis of this compound Derivatives
This compound is a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The following sections detail the synthesis of representative derivatives.
General Synthesis of 4-substituted-N-methylpicolinamide Derivatives
A common synthetic route involves the reaction of a precursor, such as 4-chloro-N-methylpyridine-2-carboxamide, with a nucleophile to introduce a substituent at the 4-position of the pyridine ring.
Experimental Protocol: Synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide [1]
This protocol describes the synthesis of a derivative where an aminophenoxy group is introduced at the 4-position.
Materials:
-
4-aminophenol
-
Dimethylformamide (DMF)
-
1M Potassium tert-butoxide in Tetrahydrofuran (THF)
-
(4-chloro(2-pyridyl))-N-methyl carboxamide
-
Potassium carbonate
-
Ethyl acetate
-
Brine
-
Magnesium sulfate
Procedure:
-
To a solution of 4-aminophenol (1 g, 9.2 mmol) in DMF (20 mL), add 1M potassium tert-butoxide in THF (9.7 mL, 9.7 mmol) at room temperature.
-
Stir the mixture for 2 hours.
-
Add (4-chloro(2-pyridyl))-N-methyl carboxamide (1.6 g, 9.2 mmol) and potassium carbonate (0.64 g, 4.6 mmol).
-
Heat the reaction mixture to 80 °C for 6 hours.
-
After cooling, extract the reaction mixture with ethyl acetate (50 mL).
-
Wash the organic layer with brine (20 mL) and dry over magnesium sulfate.
-
Remove the solvent in vacuo.
-
Purify the residue by column chromatography to afford 4-(4-Aminophenoxy)-N-methylpicolinamide.
Synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide.
Biological Activity of this compound Derivatives
While data on the parent compound is scarce, its derivatives have been synthesized and evaluated for various biological activities, particularly as potential antitumor agents.[2][3]
Antiproliferative Activity of N-methylpicolinamide-4-thiol Derivatives
A series of N-methylpicolinamide-4-thiol derivatives were synthesized and evaluated for their ability to inhibit the proliferation of human cancer cell lines.[2]
Experimental Protocol: MTT Assay for Cell Proliferation
The antiproliferative activity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Procedure:
-
Seed human cancer cell lines (e.g., HepG2, HCT-116) in 96-well plates.
-
After cell attachment, treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the concentration that inhibits 50% of cell growth (IC₅₀) from the dose-response curves.
Quantitative Data: In Vitro Antiproliferative Activities of selected N-methylpicolinamide-4-thiol Derivatives [2]
| Compound | HepG2 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | SW480 IC₅₀ (µM) | SPC-A1 IC₅₀ (µM) | A375 IC₅₀ (µM) |
| 6p | <10 | <10 | <10 | <10 | <10 |
| Sorafenib (Control) | >10 | >10 | >10 | >10 | >10 |
The results indicated that compound 6p exhibited significant cytotoxicity against several cancer cell lines, with IC₅₀ values less than 10 µM, demonstrating superior or comparable activity to the reference drug, sorafenib.[2]
Kinase Inhibitory Activity
Further investigation into the mechanism of action of promising derivatives revealed selective inhibition of specific kinases involved in cancer progression. For instance, compound 6p was identified as a selective inhibitor of Aurora-B kinase.[4]
Drug discovery workflow for this compound derivatives.
Conclusion
This compound is a valuable chemical entity, primarily serving as a foundational structure for the development of novel therapeutic agents. While direct biological data on the compound itself is not extensively documented in the public domain, the potent and varied activities of its derivatives underscore the importance of this scaffold in medicinal chemistry. The provided experimental protocols and quantitative data for its derivatives offer a glimpse into the potential applications and research directions involving this class of compounds. Further investigation into the direct biological effects of this compound and the synthesis of new derivatives are promising avenues for future research in drug discovery.
References
- 1. 4-(4-Aminophenoxy)-N-methylpicolinamide synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of "N-methylpyridine-2-carboxamide"
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methylpyridine-2-carboxamide, also known as N-methylpicolinamide, is a heterocyclic organic compound with the chemical formula C₇H₈N₂O.[1] As a derivative of picolinamide, this molecule and its analogues are of significant interest in medicinal chemistry due to their potential as scaffolds for the development of novel therapeutic agents.[2] Derivatives of this core structure have demonstrated a range of biological activities, including antitumor properties through the inhibition of key cellular regulators like Aurora-B kinase.[3][4] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of the biological pathways in which its derivatives are implicated.
Physical and Chemical Properties
While specific experimental data for this compound is limited in publicly available literature, the properties of closely related compounds provide valuable insights. The available data for this compound and its parent compound, picolinamide, are summarized below.
General Properties
| Property | Value | Source |
| Chemical Formula | C₇H₈N₂O | [1] |
| Molecular Weight | 136.15 g/mol | [1] |
| CAS Number | 6144-78-1 | [1] |
| Appearance | Likely a solid at room temperature | General knowledge |
Tabulated Physical Properties
| Property | This compound | Picolinamide (CAS 1452-77-3) | 6-methylpyridine-2-carboxamide (CAS 63668-37-1) |
| Melting Point | Data not available | 110 °C (decomposes)[5] | 117-119 °C[6] |
| Boiling Point | Data not available | 143 °C at 20 mmHg (2.7 kPa)[7] | 271.10 °C at 760 mmHg (Predicted)[6] |
| Solubility | Expected to have moderate solubility in polar solvents | Slightly soluble in DMSO and Methanol[8] | Data not available |
| pKa | Data not available | 2.10 (+1)[8] | Data not available |
Experimental Protocols
The synthesis of this compound can be achieved through several established methods for amide formation. Below are detailed protocols for two common synthetic routes.
Synthesis via Acyl Chloride
This method involves the conversion of picolinic acid to its more reactive acyl chloride, followed by amidation with methylamine.
Step 1: Synthesis of Picolinoyl Chloride
-
To a solution of picolinic acid (1 equivalent) in an anhydrous solvent such as dichloromethane or toluene, add thionyl chloride (SOCl₂, 1.1-1.5 equivalents) dropwise at 0 °C.
-
A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the evolution of gas ceases.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to yield the crude picolinoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude picolinoyl chloride from Step 1 in an anhydrous aprotic solvent like dichloromethane or tetrahydrofuran (THF) and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of methylamine (2-3 equivalents), either as a gas bubbled through the solution or as a solution in THF or water, to the cooled acyl chloride solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess methylamine, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Caption: Workflow for the synthesis of this compound via an acyl chloride intermediate.
Synthesis using Coupling Agents
This method directly couples picolinic acid and methylamine using a peptide coupling agent, which avoids the need to prepare the acyl chloride.
-
Dissolve picolinic acid (1 equivalent) in a suitable anhydrous solvent such as DMF or dichloromethane.
-
Add a peptide coupling agent (e.g., 1.1 equivalents of HATU, HBTU, or DCC).
-
Add a non-nucleophilic base (e.g., 2-3 equivalents of N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA)) to the reaction mixture.
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add methylamine hydrochloride (1.2 equivalents) followed by an additional equivalent of the base, or add a solution of methylamine.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-12 hours.
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Biological Activity and Signaling Pathways
While this compound itself has not been extensively studied for its biological activity, its derivatives have emerged as a promising class of compounds in cancer research. Notably, certain N-methylpicolinamide derivatives have been identified as potent inhibitors of Aurora-B kinase.[3][4]
Aurora-B kinase is a key serine/threonine kinase that plays a critical role in the regulation of mitosis.[3] It is a component of the chromosomal passenger complex (CPC), which ensures the correct segregation of chromosomes during cell division. Overexpression of Aurora-B is frequently observed in various human cancers and is associated with aneuploidy and tumor progression.[3]
Aurora-B Kinase Signaling Pathway in Mitosis
The diagram below illustrates the central role of the Aurora-B kinase pathway in ensuring proper chromosome attachment to the mitotic spindle and the activation of the spindle assembly checkpoint (SAC). Inhibition of Aurora-B by N-methylpicolinamide derivatives would disrupt these processes, leading to mitotic arrest and ultimately cell death in cancer cells.
References
- 1. scbt.com [scbt.com]
- 2. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Pyridinecarboxamide | C6H6N2O | CID 15070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Picolinamide 98 1452-77-3 [sigmaaldrich.com]
- 6. N-METHYLNICOTINAMIDE(114-33-0) 1H NMR spectrum [chemicalbook.com]
- 7. Development of a multi-target anticancer Sn(ii) pyridine-2-carboxaldehyde thiosemicarbazone complex - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. dev.spectrabase.com [dev.spectrabase.com]
An In-depth Technical Guide to N-methylpyridine-2-carboxamide: Molecular Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methylpyridine-2-carboxamide is a heterocyclic organic compound that serves as a crucial scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their potential as potent and selective inhibitors of key biological targets, including Tyrosine Kinase 2 (TYK2) and Poly (ADP-ribose) polymerase 1 (PARP1). This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of this compound. It further details an experimental protocol for its synthesis and explores the signaling pathways in which its derivatives are actively being investigated, offering insights for researchers and professionals in drug development.
Molecular Structure and Chemical Formula
This compound, also known as N-methylpicolinamide, is characterized by a pyridine ring substituted with a methylcarboxamide group at the 2-position.
Chemical Formula: C₇H₈N₂O[1]
Molecular Weight: 136.15 g/mol [1]
IUPAC Name: this compound
CAS Number: 6144-78-1[1]
Canonical SMILES: CNC(=O)c1ccccn1
The molecular structure consists of a planar pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom. The carboxamide group (-C(=O)NHCH₃) is attached to the carbon atom adjacent to the nitrogen in the pyridine ring. The presence of the amide group allows for hydrogen bonding, influencing its solubility and interaction with biological targets.
Physicochemical and Structural Data
| Parameter | Value |
| Bond Lengths (Å) | |
| Re—N1 | 2.1836 (13) |
| Re—O4 | 2.1583 (10) |
| C1—N1 | 1.352 (2) |
| C1—C2 | 1.383 (2) |
| C2—C3 | 1.381 (3) |
| C3—C4 | 1.378 (3) |
| C4—C5 | 1.380 (2) |
| C5—N1 | 1.348 (2) |
| C1—C6 | 1.501 (2) |
| C6—O4 | 1.250 (2) |
| C6—N2 | 1.332 (2) |
| N2—C7 | 1.455 (2) |
| **Bond Angles (°) ** | |
| N1—Re1—O4 | 74.33 (4) |
| C5—N1—C1 | 118.4 (1) |
| N1—C1—C6 | 115.5 (1) |
| C1—C6—O4 | 121.2 (2) |
| C1—C6—N2 | 117.3 (1) |
| O4—C6—N2 | 121.5 (2) |
| C6—N2—C7 | 124.0 (2) |
Data obtained from the crystal structure of tricarbonyl(this compound-κ²N¹,O)(thiocyanato-κN)rhenium(I).
Experimental Protocol: Synthesis of this compound
The following protocol details a general and efficient method for the N-methylation of pyridine-2-carboxamides, which can be specifically applied to the synthesis of this compound. This procedure utilizes a solid methylating agent, offering good yields and high selectivity.[2]
3.1. Materials
-
Pyridine-2-carboxamide (starting material)
-
Phenyl trimethylammonium iodide (PhMe₃NI)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Toluene
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
3.2. Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyridine-2-carboxamide (1.0 eq), phenyl trimethylammonium iodide (2.5 eq), and cesium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous toluene to the flask to create a suspension. The typical solvent volume is around 10 mL per mmol of the starting amide.
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 110 °C) and stirred vigorously. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 18-24 hours.[2]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the solid cesium salts and wash the solid residue with ethyl acetate.
-
Combine the filtrate and the washings in a separatory funnel.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
3.3. Workflow Diagram
Biological Significance and Signaling Pathways
Derivatives of this compound have emerged as promising inhibitors of two critical enzyme families: Tyrosine Kinase 2 (TYK2) and Poly (ADP-ribose) polymerase 1 (PARP1). The core this compound structure often serves as a key pharmacophore, providing a foundational scaffold for designing potent and selective inhibitors.
4.1. Inhibition of Tyrosine Kinase 2 (TYK2) and the JAK/STAT Pathway
TYK2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a pivotal role in the signaling of pro-inflammatory cytokines such as interleukins (IL-12, IL-23) and type I interferons (IFNs). The JAK/STAT signaling pathway is crucial for immune responses, and its dysregulation is implicated in various autoimmune and inflammatory diseases.
Small molecule inhibitors targeting the pseudokinase (JH2) domain of TYK2 can act as allosteric inhibitors, offering high selectivity over other JAK family members and thus a potentially better safety profile. This compound derivatives have been identified as potent allosteric inhibitors of TYK2.
4.2. Inhibition of PARP1 and Synthetic Lethality in Cancer
Poly (ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response, particularly in the repair of single-strand breaks through the base excision repair (BER) pathway. Inhibitors of PARP1 have shown significant efficacy in cancers with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations. This is due to a concept known as synthetic lethality, where the inhibition of two separate pathways (in this case, BER by PARP inhibitors and HR by genetic mutation) leads to cell death, while the inhibition of either pathway alone is not lethal.
This compound-based compounds have been developed as potent PARP1 inhibitors. These inhibitors compete with the natural substrate NAD+ at the catalytic site of PARP1, preventing the synthesis of poly(ADP-ribose) chains and trapping PARP1 on the DNA. This leads to the accumulation of unresolved single-strand breaks, which are converted to double-strand breaks during DNA replication. In HR-deficient cancer cells, these double-strand breaks cannot be repaired, leading to genomic instability and ultimately, apoptosis.
Conclusion
This compound represents a versatile and valuable scaffold in modern drug discovery. Its structural features and synthetic accessibility make it an attractive starting point for the development of targeted therapies. The demonstrated activity of its derivatives as allosteric inhibitors of TYK2 and potent inhibitors of PARP1 highlights the significant potential of this chemical class in addressing unmet medical needs in autoimmune diseases and oncology. Further exploration of the structure-activity relationships of this compound derivatives will undoubtedly lead to the discovery of novel and improved therapeutic agents.
References
An In-depth Technical Guide to the Solubility of N-methylpyridine-2-carboxamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of N-methylpyridine-2-carboxamide. Due to the limited availability of publicly accessible quantitative solubility data for this specific compound, this document focuses on delivering a robust framework for its experimental determination. It includes detailed methodologies for solubility assessment, a visual workflow for the experimental process, and a structured template for data presentation. This guide is intended to equip researchers, scientists, and professionals in drug development with the necessary tools to accurately determine and document the solubility profile of this compound in various organic solvents, a critical parameter in medicinal chemistry, process development, and formulation science.
Introduction to this compound
This compound, a derivative of picolinamide, is a molecule of interest in various fields of chemical research, including medicinal chemistry and materials science. Its structure, featuring a pyridine ring, an amide group, and a methyl substituent, suggests a nuanced solubility profile that is dependent on the nature of the solvent. The pyridine ring offers a degree of aromaticity and potential for pi-stacking interactions, while the amide group can participate in hydrogen bonding as both a donor and an acceptor. The N-methyl group can influence the molecule's steric hindrance and overall polarity. Understanding the solubility of this compound in a range of organic solvents is fundamental for its application in synthesis, purification, formulation, and biological screening.
The Critical Role of Solubility in Research and Development
Solubility is a fundamental physicochemical property that dictates the viability of a compound for a multitude of applications. In drug discovery and development, poor solubility can lead to low bioavailability, hindering the therapeutic potential of a promising active pharmaceutical ingredient (API). In process chemistry, solubility data is crucial for designing efficient crystallization, extraction, and purification protocols. Furthermore, understanding a compound's solubility is essential for preparing stock solutions for biological assays and for the formulation of final products. Therefore, the accurate determination of the solubility of this compound in various organic solvents is a prerequisite for its systematic investigation and utilization.
Experimental Protocol for Determining the Solubility of this compound
The following is a detailed methodology for the quantitative determination of the solubility of this compound in organic solvents. This protocol is based on the widely accepted isothermal shake-flask method.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps and PTFE septa
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm or 0.45 µm pore size, compatible with the chosen solvent)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
3.2. Gravimetric Method
This method is straightforward and relies on the accurate weighing of the dissolved solute after solvent evaporation.
3.2.1. Procedure
-
Sample Preparation: Add an excess amount of this compound to a pre-weighed vial.
-
Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that a saturated solution is formed. The shaking should be vigorous enough to keep the solid suspended.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.
-
Sample Withdrawal: Carefully withdraw a known volume of the supernatant using a syringe fitted with a compatible syringe filter. This step is critical to ensure that no undissolved solid is transferred.
-
Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed, clean, and dry vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Final Weighing: Once the solvent is completely removed, re-weigh the vial containing the dried solute.
3.2.2. Calculation
The solubility (S) can be calculated using the following formula:
S (g/L) = (Mass of vial with solute - Mass of empty vial) / Volume of supernatant withdrawn (L)
3.3. HPLC/UV-Vis Spectrophotometry Method
This method is highly sensitive and requires the development of a calibration curve.
3.3.1. Procedure
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.
-
Calibration Curve: Analyze the standard solutions using a validated HPLC or UV-Vis spectrophotometric method to generate a calibration curve of response (e.g., peak area or absorbance) versus concentration.
-
Saturated Solution Preparation and Sampling: Prepare a saturated solution and withdraw a filtered sample of the supernatant as described in the gravimetric method (steps 3.2.1.1 to 3.2.1.5).
-
Dilution: Accurately dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.
-
Analysis: Analyze the diluted sample using the same analytical method used to generate the calibration curve.
3.3.2. Calculation
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
Data Presentation
Quantitative solubility data for this compound should be presented in a clear and organized manner. The following table provides a template for recording experimental results.
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method Used |
| Methanol | 25 | Gravimetric/HPLC | ||
| Ethanol | 25 | Gravimetric/HPLC | ||
| Isopropanol | 25 | Gravimetric/HPLC | ||
| Acetone | 25 | Gravimetric/HPLC | ||
| Acetonitrile | 25 | Gravimetric/HPLC | ||
| Dichloromethane | 25 | Gravimetric/HPLC | ||
| Ethyl Acetate | 25 | Gravimetric/HPLC | ||
| Toluene | 25 | Gravimetric/HPLC | ||
| Dimethyl Sulfoxide (DMSO) | 25 | Gravimetric/HPLC | ||
| N,N-Dimethylformamide (DMF) | 25 | Gravimetric/HPLC | ||
| Repeat for other relevant temperatures |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
An In-depth Technical Guide to N-methylpyridine-2-carboxamide Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-methylpyridine-2-carboxamide derivatives and analogs, a class of compounds with significant and diverse therapeutic potential. This document collates key data on their synthesis, biological activities, and structure-activity relationships, offering detailed experimental protocols and visual representations of relevant biological pathways and workflows to support ongoing research and development efforts.
Introduction
This compound and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. These compounds have been investigated for their potential as anti-inflammatory, analgesic, antimicrobial, and anticancer agents. Furthermore, derivatives have shown promise in the treatment of neurodegenerative diseases and as modulators of key enzymatic pathways. This guide aims to consolidate the current scientific knowledge on these compounds to facilitate further exploration and application in drug discovery.
Synthesis and Derivatization
The synthesis of this compound and its analogs can be achieved through several established chemical routes. A common approach involves the reaction of a pyridine-2-carboxylic acid derivative with methylamine. To facilitate the formation of the amide bond, coupling agents such as 1,1'-Carbonyldiimidazole (CDI) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are often employed.
Derivatization is key to modulating the physicochemical properties and biological activity of the core structure. Modifications are typically introduced by utilizing substituted pyridine precursors or by direct functionalization of the this compound molecule. A notable derivatization strategy is the N-methylation of various substituted pyridine-2-carboxamides, which can be achieved with high selectivity.
Table 1: Synthesis Yields for N-methylation of Substituted Pyridine-2-carboxamides
| Entry | Substrate (Pyridine-2-carboxamide) | Product | Reaction Time (h) | Yield (%) |
| 1 | Pyridine-2-carboxamide | This compound | 18 | 85 |
| 2 | 4-Chloropyridine-2-carboxamide | 4-Chloro-N-methylpyridine-2-carboxamide | 20 | 82 |
| 3 | 5-Bromopyridine-2-carboxamide | 5-Bromo-N-methylpyridine-2-carboxamide | 20 | 88 |
| 4 | 4-Methoxypyridine-2-carboxamide | 4-Methoxy-N-methylpyridine-2-carboxamide | 22 | 79 |
| 5 | 6-Methylpyridine-2-carboxamide | N,6-Dimethylpyridine-2-carboxamide | 18 | 87 |
Biological Activities and Therapeutic Potential
Derivatives of this compound have been shown to interact with a variety of biological targets, leading to a wide range of pharmacological effects.
Enzyme Inhibition
A significant area of research has focused on the development of this compound derivatives as enzyme inhibitors.
-
Urease Inhibitors: Certain pyridine carboxamide derivatives have demonstrated potent inhibitory activity against the urease enzyme, which is implicated in conditions such as gastric and duodenal ulcers.
-
Succinate Dehydrogenase (SDH) Inhibitors: Novel pyridine carboxamides have been identified as potential succinate dehydrogenase inhibitors with promising antifungal activity against pathogens like Botrytis cinerea.
-
Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors: A series of pyridine-2-carboxamide analogues have shown strong inhibitory activity against HPK1, a target for cancer immunotherapy.
-
Tyrosine Kinase 2 (TYK2) Inhibitors: Derivatives of this compound have been developed as potent and selective inhibitors of TYK2, a key enzyme in pro-inflammatory cytokine signaling.
-
Matrix Metalloproteinase-13 (MMP-13) Inhibitors: Dimethylpyridine-3-carboxamide derivatives have been designed as selective, non-zinc chelating inhibitors of MMP-13 with potential anticancer activity.
Table 2: Enzyme Inhibitory Activity of Selected Pyridine Carboxamide Derivatives
| Compound ID | Target Enzyme | IC50 Value | Reference |
| 5-chloropyridine-2 yl-methylene hydrazine carbothioamide (Rx-6) | Urease | 1.07 ± 0.043 µM | |
| pyridine 2-yl-methylene hydrazine carboxamide (Rx-7) | Urease | 2.18 ± 0.058 µM | |
| 6-Methylpyridine-2-yl methylene hydrazine-1-carbothioamide (Rx-2) | Urease | 6.41 ± 0.023 µM | |
| 6-Methylpyridine-2-yl methylene hydrazinecarboxamide (Rx-8) | Urease | 3.41 ± 0.011 µM | |
| 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (3f) | Succinate Dehydrogenase (B. cinerea) | 5.6 mg/L (17.3 µM) | |
| Compound 19 (a pyridine-2-carboxamide analogue) | HPK1 | Not specified, but potent |
Receptor Modulation
-
Metabotropic Glutamate Receptor 5 (mGluR5) Antagonists: N-(6-Methylpyridin-yl)-substituted aryl amides have been investigated as novel antagonists for mGluR5, a target for central nervous system disorders.
-
N-methyl-D-aspartate (NMDA) Receptor Antagonists: Certain piperidine-2-carboxylic acid derivatives, which are analogs, have shown potent NMDA receptor antagonist activity, suggesting potential therapeutic use in neurodegenerative disorders.
Anti-inflammatory and Immunomodulatory Activity
The pyridine carboxamide scaffold is central to compounds with significant anti-inflammatory properties. For instance, derivatives have been developed as inhibitors of TYK2, which is crucial for the signaling of pro-inflammatory cytokines. Additionally, certain N-pyridinyl(methyl)-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxamides have demonstrated potent topical anti-inflammatory activity. The discovery of pyridine-2-carboxamide derivatives as selective HPK1 inhibitors highlights their potential in cancer immunotherapy by modulating T-cell activation.
Neurodegenerative Diseases
The role of this compound derivatives extends to neurodegenerative conditions. Notably, they have been developed as γ-secretase modulators, which are promising for the treatment of Alzheimer's disease by selectively reducing the production of pathogenic amyloid-β42. One such derivative, 5-{8-[([1,1'-Biphenyl]-4-yl)methoxy]-2-methylimidazo[1,2-a]pyridin-3-yl}-N-ethylpyridine-2-carboxamide hydrogen chloride (1v), potently reduced Aβ42 levels with an IC50 of 0.091 µM in cell cultures.
Antimicrobial and Antifungal Activity
Researchers have synthesized series of 4-[4-[{(substituted phenylamino)carbonyl}amino]phenoxy]-N-methylpyridine-2-carboxamide derivatives and evaluated their antimicrobial properties. Furthermore, novel pyridine carboxamides have been identified as potential succinate dehydrogenase inhibitors with significant antifungal activity.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature concerning the synthesis and evaluation of this compound derivatives.
General Synthesis of Pyridine Carboxamide and Carbothioamide Derivatives[4][5]
-
Prepare separate ethanolic solutions of the desired substituted pyridine carboxaldehyde, semicarbazide hydrochloride (for carboxamides) or thiosemicarbazide (for carbothioamides), and sodium acetate.
-
In a round-bottom flask, add the carbazide or thiocarbazide solution dropwise to the continuously stirred aldehyde solution at room temperature.
-
Add the aqueous solution of sodium acetate to the reaction mixture.
-
Continue stirring at room temperature. The product is expected to precipitate out within 30 to 60 minutes.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry to obtain the purified product.
In Vitro Urease Inhibition Assay[4]
-
Prepare a solution of Jack bean urease in phosphate buffer (pH 7.0).
-
Prepare solutions of the test compounds (pyridine carboxamide derivatives) and a standard inhibitor (e.g., thiourea) in a suitable solvent.
-
In a 96-well plate, add the urease solution to wells containing the test compounds or the standard inhibitor.
-
Incubate the plate at a specified temperature for a set time (e.g., 30 minutes at 37 °C).
-
Initiate the enzymatic reaction by adding a urea solution to each well.
-
Measure the rate of ammonia production, which is proportional to urease activity, using a suitable method such as the indophenol method, by measuring the absorbance at a specific wavelength (e.g., 625 nm) using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value for each compound.
N-methylation of Pyridine-2-carboxamides[3]
-
To a solution of the pyridine-2-carboxamide derivative (1.0 equivalent) in toluene, add cesium carbonate (Cs2CO3) and phenyl trimethylammonium iodide.
-
Stir the reaction mixture at a specified temperature (e.g., reflux) for 18-22 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the solid.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system to afford the N-methylated product.
Visualized Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to this compound derivatives.
Conclusion
The this compound scaffold is a privileged structure in medicinal chemistry, giving rise to a multitude of derivatives with potent and diverse biological activities. The research highlighted in this guide demonstrates their potential in treating a range of diseases, from inflammatory conditions and cancer to neurodegenerative disorders. The synthetic versatility of this core allows for extensive structure-activity relationship studies, paving the way for the development of novel and more effective therapeutic agents. The provided data, protocols, and pathway diagrams serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of these promising compounds.
An In-depth Technical Guide to the Biological Activity of the N-methylpyridine-2-carboxamide Scaffold
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyridine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1] When functionalized with a carboxamide group, the resulting pyridine carboxamide scaffold offers a versatile and robust platform for the development of novel therapeutic agents. The nitrogen atom within the pyridine ring and the hydrogen-bonding capabilities of the amide moiety provide crucial interaction points with biological targets like enzymes and receptors.[1] This guide focuses specifically on the N-methylpyridine-2-carboxamide core, exploring the diverse and significant biological activities demonstrated by its derivatives, ranging from antimicrobial and anticancer to specific enzyme inhibition. We will delve into the quantitative data, experimental methodologies, and structure-activity relationships that define its therapeutic potential.
Antimicrobial Activity
Derivatives of the this compound scaffold have demonstrated significant promise in combating a range of microbial pathogens, including drug-resistant bacteria.
Antibacterial and Antimycobacterial Activity
The scaffold is particularly notable for its efficacy against challenging bacteria like extended-spectrum β-lactamase (ESBL)-producing Escherichia coli and Mycobacterium tuberculosis.
-
Against ESBL-Producing E. coli : A series of N-(4-methylpyridin-2-yl)thiophene-2-carboxamides were identified as potent antibacterial agents against ESBL-producing E. coli ST131 strains.[2] Compounds 4a and 4c from this series showed the highest activity, acting as effective inhibitors of β-lactamase enzymes.[2]
-
Against Mycobacterium tuberculosis : The pyridine carboxamide scaffold has yielded promising hits against M. tuberculosis. A notable example is MMV687254 , identified from the Pathogen Box library.[3][4] This compound is specifically active against M. tuberculosis and M. bovis BCG while being inactive against a panel of other common pathogenic bacteria.[3][4] Mechanistic studies revealed that MMV687254 is a prodrug that requires hydrolysis by the amidase AmiC for its antimycobacterial activity.[3][4] Interestingly, it acts as a bacteriostatic agent in liquid cultures but becomes bactericidal within infected macrophages, where it also induces autophagy.[3][4] Derivatives of this scaffold have shown efficacy against multidrug- and extensively drug-resistant clinical strains of M. tuberculosis, with MIC values in the low micromolar range.[3] Furthermore, N-methylation of the carboxamide moiety in related pyrazine-carboxamides has been shown to slightly increase antimycobacterial activity.[5]
Table 1: Antimycobacterial Activity of Pyridine Carboxamide Derivatives
| Compound/Derivative Class | Organism | Activity Metric | Value | Reference |
| MMV687254 | M. tuberculosis (drug-resistant strains) | MIC | 1.56–3.125 µM | [3] |
| 3-(hexylamino)-N-methyl-pyrazine-2-carboxamide | M. tuberculosis H37Rv | MIC | 25 µg/mL | [5] |
| 3-(heptylamino)-N-methyl-pyrazine-2-carboxamide | M. tuberculosis H37Rv | MIC | 25 µg/mL | [5] |
| 3-(octylamino)-N-methyl-pyrazine-2-carboxamide | M. tuberculosis H37Rv | MIC | 25 µg/mL | [5] |
Experimental Protocols
1.2.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination This method is a standard procedure for assessing the in vitro antimicrobial activity of compounds.[6][7]
-
Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., E. coli, M. tuberculosis) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Positive (microorganism in broth without compound) and negative (broth only) controls are included on each plate. A known antibiotic (e.g., Ciprofloxacin) is often used as a reference control.[7]
-
Incubation: Plates are incubated under suitable conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
1.2.2. Macrophage Infection Assay for Intracellular Activity
This assay assesses the ability of a compound to inhibit microbial growth within host cells.[3][4]
-
Cell Culture: A macrophage cell line (e.g., J774A.1 or THP-1) is cultured and seeded in 96-well plates.
-
Infection: The macrophages are infected with the target mycobacteria (e.g., M. tuberculosis H37Rv) at a specific multiplicity of infection (MOI).
-
Compound Treatment: After allowing for phagocytosis, extracellular bacteria are removed by washing, and fresh medium containing serial dilutions of the test compound is added.
-
Incubation: The infected cells are incubated for a defined period (e.g., 48-72 hours).
-
Lysis and Plating: Macrophages are lysed to release intracellular bacteria. The lysate is serially diluted and plated on appropriate agar (e.g., Middlebrook 7H11) to determine the number of viable bacteria (CFU).
-
Analysis: The reduction in CFU in treated wells compared to untreated controls indicates the compound's intracellular activity.
Anticancer Activity
The this compound scaffold is a key component in several classes of anticancer agents, targeting various hallmarks of cancer through distinct mechanisms of action.
PARP1 Inhibition
A derivative of this scaffold, AZD5305 (5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide), has been identified as a highly potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1).[1] This high selectivity for PARP1 over PARP2 is a significant advancement, as it is hypothesized to reduce the hematological toxicity commonly associated with less selective PARP inhibitors.[1]
Matrix Metalloproteinase (MMP) Inhibition
Dimethylpyridine-3-carboxamide derivatives have been developed as selective, non-zinc chelating inhibitors of MMP-13, an enzyme implicated in tumor invasion and metastasis.[8] These compounds exhibit a favorable therapeutic index, showing potent cytotoxicity against various cancer cell lines while being significantly less toxic to normal cells.[8]
Kinase Inhibition for Immunotherapy
Recent studies have highlighted pyridine-2-carboxamide analogues as potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1).[9][10] HPK1 is a negative regulator of T-cell activation, and its inhibition is an attractive strategy for cancer immunotherapy.[9] Compound 19 from one such series demonstrated excellent kinase selectivity and robust in vivo efficacy in murine colorectal cancer models, especially when combined with an anti-PD-1 antibody.[9]
Activity of Thiosemicarbazone Derivatives
Thiosemicarbazones derived from pyridine-2-carboxaldehyde have shown significant antineoplastic activity.[11] Notably, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone and its 4-methyl derivative were highly active against L1210 leukemia in mice, leading to increased survival rates.[11] These compounds are believed to exert their anticancer effects, at least in part, through iron chelation.[12]
Table 2: Anticancer Activity of this compound Derivatives
| Compound Class | Target/Mechanism | Cancer Cell Line | Activity Metric | Value | Reference |
| Dimethylpyridine-carboxamides | MMP-13 Inhibition | A549, MCF-7, LoVo | IC₅₀ | 3–10 µM | [8] |
| Dimethylpyridine-carboxamides | MMP-13 Inhibition | Normal Fibroblasts | IC₅₀ | 50–130 µM | [8] |
| Pyridine-2-carboxamide Analogue (Cmpd 19) | HPK1 Inhibition | CT26 (in vivo) | TGI% (+ anti-PD-1) | 94.3% | [9] |
| Pyridine-2-carboxamide Analogue (Cmpd 19) | MC38 (in vivo) | TGI% (+ anti-PD-1) | 83.3% | [9] | |
| 3-aminopyridine-2-carboxaldehyde thiosemicarbazone | Antineoplastic | L1210 Leukemia (in vivo) | % T/C | 246 | [11] |
| N-substituted 1H-indole-2-carboxamides | Antiproliferative | K-562 (Leukemia) | IC₅₀ | 0.33 µM | [13] |
| N-substituted 1H-indole-2-carboxamides | Antiproliferative | HCT-116 (Colon) | IC₅₀ | 1.01 µM | [13] |
Experimental Protocols
2.5.1. MTT Assay for Cell Proliferation The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[8][13]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (typically 48-72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells with active mitochondrial dehydrogenases to convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO, isopropanol).
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm.
-
Analysis: The absorbance is directly proportional to the number of viable cells. IC₅₀ values (the concentration of compound required to inhibit cell growth by 50%) are calculated by plotting cell viability against compound concentration.
Specific Enzyme Inhibition
Beyond broad anticancer and antimicrobial effects, derivatives of the scaffold have been engineered for high-potency, selective inhibition of specific enzymes involved in various disease states.
Urease Inhibition
The hyperactivity of the urease enzyme is a key factor in pathologies caused by bacteria like Helicobacter pylori, leading to gastric ulcers and potentially cancer.[14] Pyridine carboxamide and carbothioamide derivatives have been synthesized and evaluated as urease inhibitors.[14] The series showed promising results, with the carbothioamide derivative Rx-6 (5-chloropyridine-2-yl-methylene hydrazine carbothioamide) and the carboxamide derivative Rx-7 (pyridine 2-yl-methylene hydrazine carboxamide) exhibiting the most potent inhibition.[14]
Table 3: Urease Inhibitory Activity
| Compound | Structure | IC₅₀ (µM) | Reference |
| Rx-6 | 5-chloropyridine-2-yl-methylene hydrazine carbothioamide | 1.07 ± 0.043 | [14] |
| Rx-7 | pyridine 2-yl-methylene hydrazine carboxamide | 2.18 ± 0.058 | [14] |
| Rx-8 | 6-methylpyridine-2-yl methylene hydrazinecarboxamide | 3.41 ± 0.011 | [14] |
Neuro-active Enzyme Inhibition
The scaffold has also been explored for diseases of the central nervous system.
-
γ-Secretase Modulation: In the context of Alzheimer's disease, a derivative named 5-{8-[(3,4'-Difluoro[1,1'-biphenyl]-4-yl)methoxy]-2-methylimidazo[1,2-a]pyridin-3-yl}-N-methylpyridine-2-carboxamide was developed as a potent γ-secretase modulator, which led to a reduction in brain Aβ42 levels in animal models.[1]
-
Tyrosine Kinase 2 (TYK2) Inhibition: Starting from the related isomer N-methyl nicotinamide, highly selective allosteric inhibitors of TYK2 were developed.[1] TYK2 is a key enzyme in the signaling of pro-inflammatory cytokines, and these inhibitors demonstrated efficacy in a mouse model of colitis.[1]
Experimental Protocols
3.3.1. In Vitro Urease Inhibition Assay This assay measures the inhibition of urease-catalyzed urea hydrolysis.[14]
-
Enzyme Preparation: A solution of Jack bean urease is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Incubation: The enzyme is pre-incubated with various concentrations of the test inhibitor for a set time at room temperature.
-
Reaction Initiation: A solution of urea is added to the mixture to start the reaction. The total volume is typically brought to 200 µL in a 96-well plate.
-
Ammonia Detection: The reaction produces ammonia, which increases the pH of the medium. The rate of ammonia production is monitored by measuring the change in absorbance of a pH indicator (e.g., phenol red) at a specific wavelength (e.g., 570 nm) over time using a microplate reader.
-
Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to that of an uninhibited control. IC₅₀ values are determined from the dose-response curve. Thiourea is commonly used as a standard inhibitor.
Conclusion
The this compound scaffold is a remarkably versatile and privileged structure in modern drug discovery. Its derivatives have demonstrated a broad spectrum of potent biological activities, including antibacterial, antimycobacterial, anticancer, and specific enzyme inhibitory effects. The scaffold's chemical tractability allows for fine-tuning of its pharmacological properties, leading to the development of highly selective agents like PARP1 and HPK1 inhibitors. The success in generating compounds active against drug-resistant pathogens and complex diseases like cancer underscores its continued importance. Future research will likely focus on optimizing the pharmacokinetic and safety profiles of lead compounds, exploring novel therapeutic targets, and leveraging this scaffold to address unmet medical needs.
References
- 1. This compound|PARP1 Inhibitor|RUO [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. arpi.unipi.it [arpi.unipi.it]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. | Semantic Scholar [semanticscholar.org]
- 11. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile [mdpi.com]
N-Methylpyridine-2-carboxamide: A Core Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-methylpyridine-2-carboxamide, a simple derivative of picolinic acid, has emerged as a privileged scaffold in medicinal chemistry. Its structural rigidity, hydrogen bonding capabilities, and versatile synthetic handles have made it a cornerstone for the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound. It further delves into the significant role of its derivatives in targeting key signaling pathways implicated in cancer and other diseases, with a focus on their mechanism of action as kinase inhibitors. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area of drug discovery.
Introduction: The Rise of a Privileged Scaffold
While the precise historical account of the initial synthesis of this compound is not extensively documented in readily available literature, its prominence has grown significantly with the advancement of medicinal chemistry. The pyridine carboxamide moiety itself is a recurring motif in numerous biologically active compounds. The addition of an N-methyl group subtly alters the molecule's properties, influencing its solubility, metabolic stability, and conformational preferences, thereby enhancing its potential as a drug candidate.
The core structure, this compound, serves as a fundamental building block for the synthesis of more complex molecules with tailored biological activities. Its derivatives have shown significant promise in various therapeutic areas, including oncology, immunology, and neurology.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of this compound is essential for its application in drug design and development.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 6144-78-1 | [1] |
| Molecular Formula | C₇H₈N₂O | [1] |
| Molecular Weight | 136.15 g/mol | [1] |
| Appearance | Solid (predicted) | |
| Melting Point | Not explicitly reported for the parent compound, but related compounds have melting points in the range of 150-230 °C. | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. |
Spectroscopic Data
Detailed spectroscopic data for this compound is not consistently available in a single source. However, based on the analysis of closely related structures and general principles of spectroscopy, the following characteristic peaks can be predicted.[2][3][4][5][6][7]
1H NMR (Proton Nuclear Magnetic Resonance):
-
Pyridine Ring Protons: Multiple signals in the aromatic region (δ 7.0-8.5 ppm). The exact chemical shifts and coupling patterns will depend on the specific substitution.
-
N-Methyl Protons: A singlet or a doublet (if coupled to the amide proton) typically in the range of δ 2.8-3.2 ppm.
-
Amide Proton (NH): A broad singlet that can appear over a wide range (δ 7.5-9.0 ppm), and its position is highly dependent on solvent and concentration.
13C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 165-175 ppm.
-
Pyridine Ring Carbons: Signals in the aromatic region (δ 120-150 ppm).
-
N-Methyl Carbon: A signal in the aliphatic region, typically around δ 25-30 ppm.
IR (Infrared) Spectroscopy:
-
N-H Stretch: A sharp to moderately broad band around 3300-3400 cm⁻¹.
-
C=O Stretch (Amide I): A strong, sharp absorption band around 1640-1680 cm⁻¹.
-
N-H Bend (Amide II): A band of variable intensity around 1520-1570 cm⁻¹.
-
C-N Stretch: A band in the region of 1200-1300 cm⁻¹.
-
Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.
-
Aromatic C=C and C=N Stretches: Medium to strong bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS):
-
Molecular Ion (M+): A peak corresponding to the molecular weight of the compound (136.15 m/z).
-
Fragmentation Pattern: Characteristic fragments would include the loss of the methylamino group, the carbonyl group, and fragmentation of the pyridine ring.
Synthesis of this compound
The most common and straightforward synthesis of this compound involves the amidation of picolinic acid.[8]
Synthetic Workflow
Caption: General synthetic scheme for this compound.
Detailed Experimental Protocol
Materials:
-
Picolinic acid
-
Thionyl chloride (SOCl₂)
-
Methylamine solution (e.g., 40% in water or 2M in THF)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or other suitable base
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Activation of Picolinic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend picolinic acid in anhydrous DCM. Cool the mixture to 0 °C in an ice bath. Add thionyl chloride dropwise with stirring. After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Removal of Excess Reagent: Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude picolinoyl chloride hydrochloride is often used directly in the next step.
-
Amidation: Dissolve the crude picolinoyl chloride hydrochloride in anhydrous DCM and cool to 0 °C. In a separate flask, prepare a solution of methylamine and triethylamine in DCM. Add the methylamine solution dropwise to the stirred solution of picolinoyl chloride.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by adding water or a saturated solution of sodium bicarbonate. Separate the organic layer, and wash it successively with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Characterization: Confirm the identity and purity of the final product using NMR, IR, and mass spectrometry.
Role in Drug Discovery and Biological Activity
The this compound scaffold is a key component in a multitude of biologically active molecules, particularly in the field of oncology. Its derivatives have been extensively explored as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways.
Targeting Kinase Signaling Pathways
One of the most significant applications of N-methylpicolinamide derivatives is in the development of kinase inhibitors. For instance, certain derivatives have shown potent inhibitory activity against Aurora B kinase, a key regulator of mitosis.[2][9][10][11] Overexpression of Aurora B is a common feature in many cancers, making it an attractive therapeutic target.
Caption: Inhibition of the Aurora B kinase signaling pathway.
The diagram above illustrates a simplified representation of the signaling pathway involving Aurora B kinase. Upstream signals, such as those from the BRAF/MEK/ERK pathway, can lead to the transcriptional activation of Aurora B via transcription factors like FOXM1.[12] Aurora B then plays a crucial role in ensuring proper chromosome segregation, cytokinesis, and the spindle assembly checkpoint during mitosis.[9][10][13] N-methylpicolinamide-based inhibitors can block the activity of Aurora B, leading to mitotic arrest and ultimately, cancer cell death.
Quantitative Biological Data
The following table summarizes the in vitro anti-proliferative activity of a representative N-methylpicolinamide derivative against various cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Derivative 6p | HepG2 (Liver Cancer) | <10 | [9] |
| HCT-116 (Colon Cancer) | <10 | [9] | |
| SW480 (Colon Cancer) | <10 | [9] | |
| SPC-A1 (Lung Cancer) | <10 | [9] | |
| A375 (Melanoma) | <10 | [9] |
Conclusion and Future Perspectives
This compound has proven to be a remarkably versatile and valuable scaffold in the pursuit of novel therapeutics. Its straightforward synthesis and the amenability of its structure to chemical modification have allowed for the generation of extensive libraries of derivatives with diverse biological activities. The success of N-methylpicolinamide-based compounds as potent kinase inhibitors underscores the potential of this core structure in developing targeted therapies for cancer and other diseases driven by aberrant signaling pathways.
Future research in this area will likely focus on:
-
Structure-Activity Relationship (SAR) Studies: To further refine the scaffold for enhanced potency and selectivity against specific biological targets.
-
Exploration of New Biological Targets: Investigating the potential of N-methylpicolinamide derivatives to modulate other classes of enzymes and receptors.
-
Pharmacokinetic Optimization: Improving the drug-like properties of these compounds to ensure favorable absorption, distribution, metabolism, and excretion (ADME) profiles for in vivo efficacy.
-
Combination Therapies: Evaluating the synergistic effects of N-methylpicolinamide-based drugs with existing therapeutic agents.
The continued exploration of the chemical space around the this compound core holds great promise for the discovery of the next generation of innovative medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C7H8N2O | CID 12272691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-chloro-N-methylpyridine-2-carboxamide hydrochloride (1:1) | C7H8Cl2N2O | CID 46781006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. N1-Methyl-2-pyridone-5-carboxamide | C7H8N2O2 | CID 69698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aurora B is regulated by the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) signaling pathway and is a valuable potential target in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
N-methylpyridine-2-carboxamide (2PY): A Comprehensive Technical Guide for Researchers
An In-depth Review of the Metabolism, Analysis, and Biological Significance of a Key Nicotinamide Metabolite
Introduction
N-methylpyridine-2-carboxamide, more formally known as N1-Methyl-2-pyridone-5-carboxamide (2PY), is a primary terminal metabolite of nicotinamide (NAM), a form of vitamin B3.[1][2] This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of 2PY's role as a metabolite. It delves into its biochemical pathways, quantitative data on its physiological and pathophysiological concentrations, detailed experimental protocols for its analysis, and its biological significance, particularly as a uremic toxin and an inhibitor of poly (ADP-ribose) polymerase-1 (PARP-1).
Biochemical Pathways of 2PY Formation
The formation of 2PY is a key step in the catabolism of nicotinamide. This process primarily occurs in the liver and involves a two-step enzymatic conversion.
Metabolic Pathway of N1-Methyl-2-pyridone-5-carboxamide (2PY) Formation
The metabolic cascade begins with the methylation of nicotinamide by the enzyme nicotinamide N-methyltransferase (NNMT) to form N1-methylnicotinamide (MNA). Subsequently, aldehyde oxidase (AOX) catalyzes the oxidation of MNA to either 2PY or its isomer, N1-methyl-4-pyridone-3-carboxamide (4PY).[3]
Quantitative Data
The concentration of 2PY in biological fluids is a critical parameter, particularly in the context of kidney function. The following tables summarize key quantitative data gathered from various studies.
Table 1: Plasma Concentrations of N1-Methyl-2-pyridone-5-carboxamide (2PY)
| Population | Mean Concentration (ng/mL) | Mean Concentration (µmol/L) | Reference(s) |
| Healthy Subjects | 140 ± 20 | 0.92 ± 0.13 | [1] |
| Healthy Subjects | 126 ± 27 | 0.83 ± 0.18 | [4] |
| Healthy Subjects | 1370 ± 680 | 9.01 ± 4.47 | [1] |
| Patients with Chronic Kidney Disease (CKD) | 3100 ± 1870 (Hemodialysis) | 20.37 ± 12.29 (Hemodialysis) | [1] |
| Patients with Chronic Kidney Disease (CKD) | 4020 ± 3280 (Uremic) | 26.42 ± 21.56 (Uremic) | [1] |
| Patients with Chronic Kidney Disease (CKD) | 6086 (Dialysis) | 40 (Dialysis) | [4] |
| Patients with Chronic Kidney Disease (CKD) | up to 7800 ± 3590 (Uremic) | up to 51.26 ± 23.60 (Uremic) | [1] |
Table 2: Pharmacokinetic and In Vitro Inhibition Data for N1-Methyl-2-pyridone-5-carboxamide (2PY)
| Parameter | Value | Reference(s) |
| Elimination Half-life (t½) | ~1-3 hours (of parent NAM) | [5] |
| PARP-1 Inhibition (IC50) | 8 µM (1.22 mg/L) | [1][6] |
Table 3: Urinary Excretion of Nicotinamide Metabolites in Healthy vs. Renal Transplant Recipients (RTR)
| Metabolite | Healthy Kidney Donors (µmol/day) | Renal Transplant Recipients (RTR) (µmol/day) | Reference(s) |
| 2Py | 155.6 (119.6–217.6) | 178.1 (130.3–242.8) | [7] |
| N1-MN | 41.4 (31.6–57.2) | 22.0 (15.8–31.8) | [7] |
Experimental Protocols
Accurate quantification of 2PY is essential for clinical and research applications. High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection is the most common analytical technique.
Protocol 1: Quantification of 2PY in Human Urine by HPLC-UV
This protocol is a composite based on methodologies described in the literature for the analysis of nicotinamide metabolites.[8][9][10][11]
1. Sample Preparation: Salting-Out Assisted Liquid-Liquid Extraction
-
To 1 mL of urine, add an appropriate internal standard.
-
Add a saturating amount of a salt (e.g., sodium chloride or ammonium sulfate) to the urine sample and vortex to dissolve.
-
Add an equal volume of a water-miscible organic solvent (e.g., acetonitrile).
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to separate the layers.
-
Carefully collect the upper organic layer containing the extracted analytes.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of the mobile phase for HPLC analysis.
2. HPLC-UV Analysis
-
Column: Biphenyl column (e.g., 100 × 2.1 mm, 2.6-μm particle size).[9]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). An ion-pairing agent like 1-heptanesulfonic acid can be added to the mobile phase to improve the retention of the polar analytes.[10]
-
Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.
-
Detection: UV detection at a wavelength of approximately 260 nm.[12]
-
Quantification: Create a calibration curve using standards of known 2PY concentrations. The concentration in the unknown samples is determined by comparing their peak areas to the calibration curve.
Experimental Workflow for HPLC Analysis of 2PY in Urine
Biological Significance and Clinical Relevance
Uremic Toxin in Chronic Kidney Disease (CKD)
2PY is recognized as a uremic toxin, a substance that accumulates in the body due to impaired renal function.[1] As demonstrated in Table 1, the plasma concentrations of 2PY are significantly elevated in patients with CKD, particularly those on dialysis. This accumulation is a direct consequence of the kidneys' reduced ability to excrete the metabolite. The elevated levels of 2PY are thought to contribute to the systemic toxicity observed in uremia.
Inhibition of Poly (ADP-ribose) Polymerase-1 (PARP-1)
One of the most significant biological activities of 2PY is its ability to inhibit PARP-1, an enzyme crucial for DNA repair and genomic stability.[6][13] The IC50 value for PARP-1 inhibition by 2PY is approximately 8 µM, a concentration that is reached and often exceeded in the plasma of dialysis patients.[1] This inhibition of PARP-1 by uremic concentrations of 2PY may have profound physiological consequences, potentially contributing to the increased DNA damage and genomic instability observed in patients with CKD.
Logical Relationship of 2PY in Chronic Kidney Disease
Conclusion
N1-Methyl-2-pyridone-5-carboxamide (2PY) is a critical metabolite in the nicotinamide pathway. Its accumulation in chronic kidney disease classifies it as a significant uremic toxin, with its inhibitory action on PARP-1 highlighting a potential mechanism for its toxicity. The analytical methods outlined in this guide provide a framework for the accurate quantification of 2PY, which is essential for further research into its physiological and pathological roles. A deeper understanding of 2PY metabolism and function will be vital for developing therapeutic strategies to mitigate its adverse effects in patients with renal impairment and for exploring its broader implications in cellular biology and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. N1-Methyl-2-pyridone-5-carboxamide - Wikipedia [en.wikipedia.org]
- 3. The significance of NAD + metabolites and nicotinamide N-methyltransferase in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Pregnancy on the Pharmacokinetics and Metabolism of Nicotinamide in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Salivary N1-Methyl-2-Pyridone-5-Carboxamide, a Biomarker for Uranium Uptake, in Kuwaiti Children Exhibiting Exceptional Weight Gain [frontiersin.org]
- 7. Urinary Excretion of N1-methyl-2-pyridone-5-carboxamide and N1-methylnicotinamide in Renal Transplant Recipients and Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dual Analysis of N-methyl-2-pyridone-5-carboxamide and N-1-methylnicotinamide in Urine by HPLC with UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitation of the niacin metabolites 1-methylnicotinamide and l-methyl-2-pyridone-5-carboxamide in random spot urine samples, by ion-pairing reverse-phase HPLC with UV detection, and the implications for the use of spot urine samples in the assessment of niacin status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of nicotinamide and metabolic products in urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Accumulation of plasma N-methyl-2-pyridone-5-carboxamide in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of N-methylpyridine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of N-methylpyridine-2-carboxamide, a compound of interest in medicinal chemistry and drug discovery. The introduction of a methyl group on the amide nitrogen can significantly alter a molecule's pharmacological properties, including its potency, selectivity, metabolic stability, and cell permeability. This protocol describes a selective N-methylation reaction using phenyl trimethylammonium iodide, a safe and easy-to-handle solid methylating agent, which offers high yields and monoselectivity.[1]
Reaction Principle
The synthesis of this compound is achieved through the N-methylation of pyridine-2-carboxamide. This reaction involves the deprotonation of the amide N-H bond using a suitable base, followed by a nucleophilic attack of the resulting amidate anion on the methylating agent. A common challenge in amide alkylation is the potential for O-alkylation, which leads to the formation of imidates.[1] The described protocol, however, demonstrates high selectivity for N-methylation by utilizing phenyl trimethylammonium iodide with cesium carbonate as the base in toluene.[1]
Quantitative Data
The following table summarizes representative quantitative data for the N-methylation of pyridine-2-carboxamide and related derivatives using a general protocol.[1]
| Entry | Substrate (Pyridine-2-carboxamide) | Product | Reaction Time (h) | Yield (%) |
| 1 | Pyridine-2-carboxamide | This compound | 18 | 85 |
| 2 | 4-Chloropyridine-2-carboxamide | 4-Chloro-N-methylpyridine-2-carboxamide | 20 | 82 |
| 3 | 5-Bromopyridine-2-carboxamide | 5-Bromo-N-methylpyridine-2-carboxamide | 20 | 88 |
| 4 | 4-Methoxypyridine-2-carboxamide | 4-Methoxy-N-methylpyridine-2-carboxamide | 22 | 79 |
| 5 | 6-Methylpyridine-2-carboxamide | N,6-Dimethylpyridine-2-carboxamide | 18 | 87 |
Experimental Protocol
This protocol details the methodology for the N-methylation of pyridine-2-carboxamide.
Materials:
-
Pyridine-2-carboxamide (1.0 equiv)
-
Phenyl trimethylammonium iodide (PhMe₃NI) (2.5 equiv)[1]
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)[1]
-
Anhydrous Toluene
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
8 mL glass vial with a magnetic stirring bar and a septum screw cap
-
Argon or Nitrogen gas supply
-
Heating block or oil bath
Procedure:
Reaction Setup:
-
To an 8 mL glass vial equipped with a magnetic stirring bar, add the pyridine-2-carboxamide derivative (1.0 equiv), phenyl trimethylammonium iodide (2.5 equiv), and cesium carbonate (2.0 equiv).[1]
-
Seal the vial with a septum screw cap.
-
Evacuate and backfill the vial with argon or nitrogen gas three times to ensure an inert atmosphere.
-
Add anhydrous toluene via syringe.
Reaction Execution:
-
Place the sealed vial in a preheated heating block or oil bath set to the desired temperature.
-
Stir the reaction mixture vigorously for the time indicated in the data table or until completion as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Wash the organic layer with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.
Visualizations
Caption: Chemical transformation for the synthesis of this compound.
Caption: Step-by-step experimental workflow for the synthesis and purification.
References
N-methylation of pyridine-2-carboxamide experimental procedure
Application Note: N-Methylation of Pyridine-2-Carboxamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-methylation of pyridine-2-carboxamides is a crucial transformation in medicinal chemistry and drug development. The N-methylated products often exhibit altered pharmacological properties, including improved potency, selectivity, and pharmacokinetic profiles, compared to their secondary amide counterparts. This document provides a detailed experimental protocol for the N-methylation of pyridine-2-carboxamide derivatives.
The primary method detailed involves the deprotonation of the amide N-H bond using a suitable base, followed by a nucleophilic attack on a methylating agent.[1] A common challenge in this reaction is the potential for O-alkylation, which can lead to the formation of imidate byproducts.[1] The selection of appropriate reagents and conditions is therefore critical to ensure high yields and selectivity for the desired N-methylated product.
Alternative synthetic routes to N-methylated pyridine-2-carboxamides include the coupling of picolinic acid with methylamine using peptide coupling agents or the reaction of a picolinoyl chloride intermediate with methylamine.[2]
Experimental Protocol: N-Methylation using Phenyl Trimethylammonium Iodide
This protocol describes the N-methylation of substituted pyridine-2-carboxamides using phenyl trimethylammonium iodide as the methylating agent and cesium carbonate as the base.[1]
Materials:
-
Pyridine-2-carboxamide derivative (1.0 equiv)
-
Phenyl trimethylammonium iodide (PhMe₃NI) (2.5 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous Toluene
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
8 mL glass vial with a magnetic stirring bar and a septum screw cap
-
Argon or Nitrogen gas supply
-
Heating block or oil bath
Procedure:
-
Reaction Setup:
-
To an 8 mL glass vial equipped with a magnetic stirring bar, add the pyridine-2-carboxamide derivative (1.0 equiv), phenyl trimethylammonium iodide (2.5 equiv), and cesium carbonate (2.0 equiv).[1]
-
Seal the vial with a septum screw cap.
-
Evacuate the vial and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Add anhydrous toluene via syringe to achieve a concentration of approximately 0.23 M with respect to the starting amide.[1]
-
-
Reaction:
-
Place the vial in a preheated heating block or oil bath set to the desired temperature (e.g., 110 °C, although the specific temperature may require optimization).
-
Stir the reaction mixture vigorously for the required time (typically 18-22 hours).[1]
-
-
Work-up and Purification:
-
After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-methylated product.
-
Data Presentation
The following table summarizes the reaction outcomes for the N-methylation of various pyridine-2-carboxamide derivatives using the protocol described above.[1]
| Entry | Substrate (Pyridine-2-carboxamide) | Product | Reaction Time (h) | Yield (%) |
| 1 | Pyridine-2-carboxamide | N-methylpyridine-2-carboxamide | 18 | 85 |
| 2 | 4-Chloropyridine-2-carboxamide | 4-Chloro-N-methylpyridine-2-carboxamide | 20 | 82 |
| 3 | 5-Bromopyridine-2-carboxamide | 5-Bromo-N-methylpyridine-2-carboxamide | 20 | 88 |
| 4 | 4-Methoxypyridine-2-carboxamide | 4-Methoxy-N-methylpyridine-2-carboxamide | 22 | 79 |
| 5 | 6-Methylpyridine-2-carboxamide | N,6-Dimethylpyridine-2-carboxamide | 18 | 87 |
Visualizations
Experimental Workflow for N-Methylation
Caption: Workflow for the N-methylation of pyridine-2-carboxamide.
Reaction Scheme
Caption: General reaction scheme for N-methylation.
References
Application Notes and Protocols for the Spectroscopic Analysis of N-methylpyridine-2-carboxamide and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopic analysis of N-methylpyridine-2-carboxamide and its derivatives. This document offers detailed experimental protocols and data interpretation guidelines to support research, development, and quality control activities involving this important class of chemical compounds.
Introduction
This compound and its analogues are significant scaffolds in medicinal chemistry and drug development, forming the core structure of various pharmacologically active agents. Spectroscopic techniques such as FT-IR and NMR are indispensable for the structural elucidation, identification, and purity assessment of these molecules. FT-IR spectroscopy provides information about the functional groups present, while NMR spectroscopy offers detailed insights into the molecular structure and connectivity of atoms.
FT-IR Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify functional groups in a molecule based on their characteristic infrared absorption frequencies.
Expected FT-IR Spectral Features of this compound
Table 1: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |
| N-H (Amide) | 3350 - 3250 | Stretching |
| C-H (Aromatic) | 3100 - 3000 | Stretching |
| C-H (Methyl) | 2975 - 2850 | Stretching |
| C=O (Amide I) | 1680 - 1630 | Stretching |
| C=N, C=C (Pyridine ring) | 1600 - 1450 | Stretching |
| N-H (Amide II) | 1570 - 1515 | Bending |
| C-N | 1400 - 1200 | Stretching |
Note: The exact peak positions can be influenced by the sample state (solid or liquid) and intermolecular interactions such as hydrogen bonding.
Experimental Protocol: FT-IR Analysis
This protocol outlines the general procedure for obtaining an FT-IR spectrum of a solid sample using the KBr pellet method.
Materials:
-
This compound sample (1-2 mg)
-
Potassium bromide (KBr), IR grade (100-200 mg)
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
FT-IR spectrometer
Procedure:
-
Sample Preparation:
-
Gently grind 1-2 mg of the sample in an agate mortar and pestle.
-
Add 100-200 mg of dry KBr powder to the mortar and mix thoroughly with the sample.
-
Continue grinding the mixture until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer the powder mixture into a pellet die.
-
Apply pressure using a hydraulic press according to the manufacturer's instructions to form a transparent or semi-transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Collect a background spectrum of the empty sample compartment to subtract atmospheric interferences.
-
FT-IR Experimental Workflow
Caption: Workflow for FT-IR data acquisition using the KBr pellet method.
NMR Spectroscopy
NMR spectroscopy is a powerful technique for determining the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are routinely used.
Expected NMR Spectral Features of this compound
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyridine-H (positions 3, 4, 5) | 7.0 - 8.5 | Doublet, Triplet, Doublet |
| Pyridine-H (position 6) | 8.5 - 9.0 | Doublet |
| N-H (Amide) | 7.5 - 8.5 | Broad Singlet |
| N-CH₃ (Methyl) | 2.8 - 3.2 | Singlet (or Doublet if coupled to N-H) |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Amide) | 160 - 170 |
| Pyridine-C (positions 2, 6) | 145 - 155 |
| Pyridine-C (positions 3, 4, 5) | 120 - 140 |
| N-CH₃ (Methyl) | 25 - 35 |
Note: Chemical shifts are highly dependent on the solvent used.
Experimental Protocol: NMR Analysis
This protocol describes the general procedure for preparing a sample for solution-state NMR analysis.
Materials:
-
This compound sample (5-20 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆), 0.6-0.7 mL
-
High-quality 5 mm NMR tube and cap
-
Pipette or syringe
Procedure:
-
Sample Preparation:
-
Weigh 5-20 mg of the sample directly into a clean, dry vial.
-
Add 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Ensure the sample is completely dissolved. Gentle vortexing or sonication may be used if necessary.
-
-
Tube Filling:
-
Transfer the solution into a clean NMR tube using a pipette or syringe, avoiding the introduction of any solid particles.
-
The final volume in the NMR tube should result in a column height of approximately 4-5 cm.
-
-
Data Acquisition:
-
Cap the NMR tube securely and label it appropriately.
-
Insert the sample into the NMR spectrometer.
-
Perform standard instrument tuning, locking, and shimming procedures.
-
Acquire the desired NMR spectra (e.g., ¹H, ¹³C, and 2D experiments like COSY and HSQC).
-
NMR Experimental Workflow
Caption: Workflow for NMR data acquisition.
Structural Correlation of Spectroscopic Data
The following diagram illustrates the logical relationship between the molecular structure of this compound and its expected spectroscopic signals.
Caption: Correlation of this compound structure with its key spectroscopic signals.
Conclusion
FT-IR and NMR spectroscopy are essential analytical tools for the characterization of this compound and its derivatives. The protocols and expected spectral data presented in these application notes provide a foundational guide for researchers in the pharmaceutical and chemical industries. While experimental data for the parent compound is elusive in public domains, the principles outlined here, along with data from related structures, allow for confident structural verification and purity assessment.
References
Application Note: Mass Spectrometry Analysis of N-methylpyridine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the qualitative and quantitative analysis of N-methylpyridine-2-carboxamide using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a heterocyclic amide of interest in various fields, including drug discovery and metabolism studies. This application note outlines the predicted mass spectral data, a comprehensive sample preparation protocol, and a robust LC-MS/MS method for its analysis in biological matrices. The provided protocols are intended to serve as a starting point for method development and validation in a research setting.
Introduction
This compound (C₇H₈N₂O, Molecular Weight: 136.15 g/mol ) is a derivative of picolinamide. The analysis of such small molecules is crucial in pharmaceutical research for pharmacokinetic studies, metabolite identification, and in understanding biological pathways. Mass spectrometry, particularly when coupled with liquid chromatography, offers the high sensitivity and specificity required for the accurate quantification of this and similar compounds in complex biological samples.
Predicted Mass Spectrometry Data
Due to the limited availability of public mass spectral data for this compound, the following mass-to-charge ratios (m/z) for the parent ion and potential fragment ions are predicted based on the fragmentation patterns of similar structures, such as amides and pyridine derivatives.
Table 1: Predicted Mass Spectrometry Data for this compound
| Ion Description | Predicted m/z | Fragmentation Pathway |
| [M+H]⁺ (Parent Ion) | 137.07 | Protonation of the molecule |
| Fragment Ion 1 | 122.05 | Loss of the methyl group (-CH₃) |
| Fragment Ion 2 | 106.05 | Loss of the methylamino group (-NHCH₃) |
| Fragment Ion 3 | 78.03 | Pyridine ring fragment |
Note: These are predicted values and should be confirmed experimentally.
Experimental Protocols
Sample Preparation: Protein Precipitation for Plasma Samples
This protocol is designed for the extraction of this compound from plasma samples.
Materials:
-
Plasma samples
-
Acetonitrile (ACN), HPLC grade, chilled to -20°C
-
Internal Standard (IS) solution (e.g., a deuterated analog of the analyte at a known concentration)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
Syringe filters (0.22 µm)
-
LC-MS vials
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully collect the supernatant without disturbing the protein pellet.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.
-
The sample is now ready for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Table 2: LC-MS/MS Method Parameters
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Multiple Reaction Monitoring (MRM) Transitions | |
| This compound (Quantifier) | 137.1 > 106.1 |
| This compound (Qualifier) | 137.1 > 78.0 |
| Internal Standard | To be determined based on the selected IS |
Data Presentation
The following table summarizes the key quantitative parameters for the analysis of this compound.
Table 3: Quantitative Analysis Parameters
| Parameter | Value |
| Molecular Formula | C₇H₈N₂O |
| Molecular Weight | 136.15 |
| Precursor Ion (m/z) | 137.1 |
| Product Ion (Quantifier, m/z) | 106.1 |
| Product Ion (Qualifier, m/z) | 78.0 |
| Retention Time | ~ 3.5 min (dependent on the specific LC system) |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Predicted fragmentation pathway for this compound.
Conclusion
This application note provides a comprehensive framework for the mass spectrometric analysis of this compound. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the predicted fragmentation data, offer a solid foundation for researchers to develop and validate their own quantitative assays. The provided methods are versatile and can be adapted to various biological matrices and research questions in the fields of drug metabolism and pharmacokinetics.
Application Notes and Protocols for N-methylpyridine-2-carboxamide in Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of N-methylpyridine-2-carboxamide and related pyridine carboxamide ligands in the field of catalysis. It includes detailed application notes, experimental protocols, and quantitative data to guide researchers in utilizing this versatile ligand scaffold.
Introduction to this compound as a Ligand
This compound is a bidentate ligand that coordinates to metal centers through the pyridine nitrogen and the amide oxygen or, upon deprotonation, the amide nitrogen.[1][2] This chelation forms a stable five-membered ring, which is a common feature in many successful catalyst designs.[1] The electronic properties of the pyridine ring and the steric environment around the metal center can be readily tuned by modifying substituents on the pyridine or the amide group, making pyridine carboxamides a versatile class of ligands for a wide range of catalytic transformations.[1]
While specific catalytic applications of this compound are not extensively documented in dedicated studies, its structural motifs are present in a variety of catalytically active complexes. The broader family of pyridine carboxamide ligands has found utility in several key areas of catalysis, including cross-coupling reactions, oxidation catalysis, and asymmetric synthesis.[1] These ligands are valued for their ability to stabilize metal centers in various oxidation states and for their robustness under diverse reaction conditions.
Key Applications and Catalytic Systems
The versatility of the pyridine carboxamide scaffold allows for its use in several important catalytic transformations. Below are key application areas with examples drawn from related systems, which can serve as a starting point for exploring the potential of this compound.
2.1. Palladium-Catalyzed Cross-Coupling Reactions
Palladium complexes bearing pyridine carboxamide ligands are effective catalyst precursors for cross-coupling reactions, which are fundamental transformations in pharmaceutical and materials chemistry.[1][3] These reactions, such as the Suzuki-Miyaura coupling, are invaluable for the formation of carbon-carbon bonds.[3][4] The pyridine carboxamide ligand can stabilize the palladium(0) and palladium(II) intermediates in the catalytic cycle, promoting efficient and selective bond formation.[5]
2.2. Oxidation Catalysis
The ability of pyridine carboxamide ligands to stabilize high-valent metal centers makes them suitable for oxidation catalysis. For instance, ruthenium(II) complexes with related picoline-derived ligands have been shown to catalyze the oxidation of alcohols to carboxylates using nitrous oxide as the oxidant.[6] Although not involving this compound directly, this highlights the potential of this ligand class in mediating oxidation reactions.
2.3. Asymmetric Catalysis
Chiral pyridine carboxamide ligands have been employed in asymmetric catalysis to achieve high stereoselectivity.[1] While this compound itself is achiral, its derivatives can be made chiral to induce enantioselectivity. For example, nickel complexes with chiral aminophenol sulfonamide ligands have been used in the asymmetric Henry reaction of 2-acylpyridine N-oxides, demonstrating the compatibility of the pyridine N-oxide moiety (related to the pyridine in our ligand) in asymmetric transformations.[7][8]
Quantitative Data Summary
The following tables summarize quantitative data from studies on catalytic systems employing pyridine carboxamide and related ligands. This data provides a benchmark for catalyst performance and can guide the optimization of reactions using this compound.
Table 1: Performance of Palladium-Pyridine Carboxamide Catalysts in Phenylacetylene Polymerization
| Catalyst Precursor | Ligand | Co-catalyst | Molecular Weight (Da) | Reference |
| 1 | 2-(N-phenylcarbamoyl)pyridine | AgOTf | up to 20,000 | [1] |
| 2 | 2-{N-(4-methylphenylcarbamoyl)}pyridine | AgOTf | up to 20,000 | [1] |
| 3 | 2-{N-(3,5-dimethylphenylcarbamoyl)}pyridine | AgOTf | up to 20,000 | [1] |
| 4 | 2-{N-(3,5-dimethylphenylcarbamoyl)}6-methylpyridine | AgOTf | up to 20,000 | [1] |
Table 2: Nickel-Catalyzed Asymmetric Henry Reaction of 2-Acylpyridine N-Oxides
| Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (%) | Reference |
| 2-acetylpyridine N-oxide | Ni(OAc)₂ / Chiral Ligand | up to 99 | up to 99 | [8] |
| 2-propionylpyridine N-oxide | Ni(OAc)₂ / Chiral Ligand | up to 99 | up to 98 | [8] |
| 2-butyrylpyridine N-oxide | Ni(OAc)₂ / Chiral Ligand | up to 99 | up to 97 | [8] |
Table 3: Copper-Catalyzed Cross-Coupling for α-Ketoamide Synthesis
| Methyl Ketone | Pyridin-2-amine | Catalyst | Oxidant | Yield (%) | Reference |
| Acetophenone | 2-Aminopyridine | Cu(OAc)₂ | O₂ | 73 | [9] |
| 4'-Methylacetophenone | 2-Aminopyridine | Cu(OAc)₂ | O₂ | 68 | [9] |
| 4'-Methoxyacetophenone | 2-Aminopyridine | Cu(OAc)₂ | O₂ | 62 | [9] |
Experimental Protocols
The following are detailed protocols for key experiments. These are generalized from related systems and can be adapted for use with this compound.
Protocol 1: Synthesis of a Palladium(II)-N-methylpyridine-2-carboxamide Complex
This protocol is adapted from the synthesis of similar palladium-pyridine carboxamide complexes.[1]
Materials:
-
This compound
-
Bis(acetonitrile)dichloropalladium(II) [PdCl₂(NCCH₃)₂]
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 mmol) in anhydrous acetonitrile (10 mL).
-
In a separate Schlenk flask, dissolve bis(acetonitrile)dichloropalladium(II) (1.0 mmol) in anhydrous acetonitrile (10 mL).
-
Slowly add the palladium solution to the ligand solution at room temperature with vigorous stirring.
-
Stir the reaction mixture at room temperature for 12-24 hours. A precipitate may form during this time.
-
If a precipitate has formed, collect the solid by filtration under inert atmosphere, wash with a small amount of cold acetonitrile, and then with diethyl ether.
-
If no precipitate forms, reduce the volume of the solvent under vacuum until a solid begins to form. Then, add diethyl ether to precipitate the product completely.
-
Collect the solid product by filtration, wash with diethyl ether, and dry under high vacuum.
-
Characterize the resulting complex by ¹H NMR, ¹³C NMR, IR spectroscopy, and elemental analysis.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general starting point for a Suzuki-Miyaura cross-coupling reaction using a palladium-N-methylpyridine-2-carboxamide complex as a catalyst precursor.[10]
Materials:
-
Aryl halide (e.g., aryl bromide) (1.0 mmol)
-
Aryl boronic acid (1.2 mmol)
-
Palladium(II)-N-methylpyridine-2-carboxamide complex (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Solvent system (e.g., 1,4-dioxane/water, toluene, DMF)
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
-
Magnetic stirrer and stir bar
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 mmol), aryl boronic acid (1.2 mmol), base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (0.01-0.05 mmol).
-
Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Diagram 1: Generalized Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
References
- 1. uwcscholar.uwc.ac.za:8443 [uwcscholar.uwc.ac.za:8443]
- 2. Crystal structure of a second polymorph of tricarbonyl(N-methylpyridine-2-carboxamide-κ2 N 1,O)(thiocyanato-κN)rhenium(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric Henry Reaction of 2-Acylpyridine N-Oxides Catalyzed by a Ni-Aminophenol Sulfonamide Complex: An Unexpected Mononuclear Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for N-methylpyridine-2-carboxamide in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the potential application of N-methylpyridine-2-carboxamide as a ligand in three major palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. While direct literature precedent for the use of this compound in these specific transformations is limited, this guide offers detailed general protocols and discusses the rationale for exploring its utility based on the established roles of related pyridine and amide-containing ligands in catalysis.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, etc.) bonds with high efficiency and selectivity.[1][2] These reactions are cornerstones in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] The reactivity and scope of these transformations are heavily influenced by the choice of ligand coordinated to the palladium center. Ligands play a crucial role in stabilizing the active catalytic species, modulating its reactivity, and influencing the outcome of the reaction.[4][5]
This compound, a bidentate ligand, possesses both a pyridine nitrogen and an amide moiety, which can coordinate to a metal center. The electronic and steric properties of such ligands can significantly impact the catalytic cycle of cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, forming a C-C bond.[6]
Potential Role of this compound: The pyridine and amide functionalities of this compound could potentially stabilize the palladium catalyst and facilitate the transmetalation step of the catalytic cycle.
General Experimental Protocol for Suzuki-Miyaura Coupling:
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
This compound (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene/Water (4:1 v/v, 5 mL)
-
Schlenk tube or sealed vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, arylboronic acid, palladium(II) acetate, this compound, and potassium carbonate.
-
Seal the tube, and evacuate and backfill with an inert gas three times.
-
Add the toluene/water solvent mixture via syringe.
-
Stir the reaction mixture vigorously at 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Illustrative Data Presentation:
The following table presents hypothetical data for the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid, illustrating the potential performance of a catalyst system employing this compound.
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 4-Methoxybiphenyl | 92 |
| 2 | 4-Bromotoluene | 4-Methylbiphenyl | 88 |
| 3 | 1-Bromo-4-nitrobenzene | 4-Nitrobiphenyl | 95 |
| 4 | 2-Bromopyridine | 2-Phenylpyridine | 75 |
Catalytic Cycle for Suzuki-Miyaura Coupling:
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Heck Reaction
The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene to form a substituted alkene.[7]
Potential Role of this compound: As a nitrogen-based ligand, this compound could offer an alternative to traditional phosphine ligands, potentially providing good stability and activity for the palladium catalyst in the Heck reaction.
General Experimental Protocol for Heck Reaction:
Materials:
-
Aryl halide (1.0 mmol)
-
Alkene (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (1 mol%)
-
This compound (2 mol%)
-
Triethylamine (NEt₃) (1.5 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Schlenk tube or sealed vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk tube, dissolve the aryl halide, palladium(II) acetate, and this compound in DMF.
-
Degas the solution by bubbling argon through it for 15 minutes.
-
Add the alkene and triethylamine via syringe.
-
Seal the tube and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Pour the mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution, and purify the residue by column chromatography.
Illustrative Data Presentation:
The following table shows hypothetical results for the Heck reaction between various aryl iodides and styrene, catalyzed by a palladium/N-methylpyridine-2-carboxamide system.
| Entry | Aryl Iodide | Alkene | Product | Yield (%) |
| 1 | Iodobenzene | Styrene | (E)-Stilbene | 85 |
| 2 | 4-Iodoanisole | Styrene | (E)-4-Methoxystilbene | 90 |
| 3 | 1-Iodo-4-nitrobenzene | Styrene | (E)-4-Nitrostilbene | 93 |
| 4 | 2-Iodopyridine | Styrene | (E)-2-Styrylpyridine | 70 |
Catalytic Cycle for Heck Reaction:
Caption: Catalytic cycle of the Heck reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[2][3]
Potential Role of this compound: The bidentate nature of this compound could provide a stable catalytic complex, facilitating the key steps of oxidative addition and reductive elimination in the Buchwald-Hartwig amination.
General Experimental Protocol for Buchwald-Hartwig Amination:
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)
-
This compound (2.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Toluene (5 mL)
-
Schlenk tube or sealed vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃, this compound, and sodium tert-butoxide.
-
Seal the tube, and evacuate and backfill with an inert gas three times.
-
Add toluene, followed by the aryl halide and the amine.
-
Stir the reaction mixture at 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ether, filter through a pad of Celite, and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Illustrative Data Presentation:
The following table provides hypothetical data for the Buchwald-Hartwig amination of 4-bromotoluene with various amines, showcasing the potential of a palladium catalyst system with this compound.
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-(p-tolyl)aniline | 89 |
| 2 | Morpholine | 4-(p-tolyl)morpholine | 94 |
| 3 | n-Butylamine | N-butyl-4-methylaniline | 85 |
| 4 | Diethylamine | N,N-diethyl-4-methylaniline | 78 |
Catalytic Cycle for Buchwald-Hartwig Amination:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Conclusion and Future Outlook
While specific applications of this compound in palladium-catalyzed cross-coupling reactions are not yet widely reported, its structural features suggest it is a promising candidate for investigation as a ligand. The general protocols provided herein serve as a starting point for researchers to explore its potential. Further studies are warranted to systematically evaluate its performance in Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, including optimization of reaction conditions and comparison with established ligand systems. Such investigations could lead to the development of novel and efficient catalytic systems for important synthetic transformations.
References
Application Notes and Protocols for N-methylpyridine-2-carboxamide Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for reactions involving N-methylpyridine-2-carboxamide, a versatile building block in medicinal chemistry and drug discovery. The pyridine carboxamide scaffold is a privileged structure found in numerous pharmacologically active compounds. The N-methylation of the amide can significantly influence a molecule's properties, including its potency, selectivity, and metabolic stability.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound (CAS: 6144-78-1) is presented below. This data is crucial for its identification, purification, and characterization.
| Property | Value | Reference |
| Molecular Formula | C₇H₈N₂O | [1] |
| Molecular Weight | 136.15 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| IUPAC Name | This compound | [] |
| Canonical SMILES | CNC(=O)C1=CC=CC=N1 | [] |
| Solubility | Moderately soluble in polar solvents | [2] |
Spectroscopic Data:
| Spectrum Type | Key Peaks/Shifts |
| ¹H NMR | Data not explicitly found for the target molecule in the search results. Typical shifts for related structures suggest peaks for the methyl group, and aromatic protons on the pyridine ring. |
| ¹³C NMR | Data not explicitly found for the target molecule in the search results. Expected signals would include the methyl carbon, aromatic carbons, and the carbonyl carbon. |
| FTIR (cm⁻¹) | Data not explicitly found. Expected peaks include N-H stretch (if any secondary amine is present), C-H stretches (aromatic and aliphatic), C=O stretch (amide), and C=N/C=C stretches (pyridine ring). |
| Mass Spectrum (m/z) | Expected molecular ion peak [M]⁺ at approximately 136.15. |
Experimental Protocols
Detailed methodologies for the synthesis of this compound are provided below, covering both the classical acyl chloride method and modern peptide coupling techniques.
Protocol 1: Synthesis via Acyl Chloride
This two-step protocol involves the initial conversion of picolinic acid to its highly reactive acyl chloride, followed by amidation with methylamine.
Step 1: Formation of Picolinoyl Chloride
Materials:
-
Picolinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)
-
Catalytic N,N-Dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser and gas inlet
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of picolinic acid in the anhydrous solvent, add a catalytic amount of DMF.
-
Slowly add an excess of thionyl chloride or oxalyl chloride to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux until the reaction is complete (monitored by TLC or disappearance of starting material).
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude picolinoyl chloride, which can be used directly in the next step.
Step 2: Amidation with Methylamine
Materials:
-
Picolinoyl chloride (from Step 1)
-
Methylamine (solution in THF or as a gas)
-
Anhydrous solvent (e.g., DCM or THF)
-
Base (e.g., Triethylamine or Pyridine)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the crude picolinoyl chloride in the anhydrous solvent.
-
Cool the solution to 0 °C.
-
Slowly add a solution of methylamine and the base to the reaction mixture.
-
Stir the reaction at room temperature until completion.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Protocol 2: Synthesis using Peptide Coupling Agents (HATU)
This one-pot protocol utilizes a peptide coupling agent to facilitate the direct formation of the amide bond between picolinic acid and methylamine under milder conditions.
Materials:
-
Picolinic acid
-
Methylamine hydrochloride
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
A non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve picolinic acid in anhydrous DMF in a round-bottom flask.
-
Add methylamine hydrochloride to the solution.
-
Add the non-nucleophilic base (e.g., DIPEA, 2-3 equivalents) to the mixture and stir for a few minutes to liberate the free amine.
-
Add HATU (1.1-1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Workflows and Reaction Pathways
The following diagrams illustrate the synthesis workflows for this compound.
Caption: Synthesis workflows for this compound.
Reactions of this compound
The reactivity of this compound is primarily dictated by the pyridine ring and the amide functionality.
-
Pyridine Ring Reactivity: The pyridine ring is generally electron-deficient and thus less reactive towards electrophilic aromatic substitution compared to benzene. However, the N-methylcarboxamide group at the 2-position can influence the regioselectivity of such reactions. Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom. The reactivity can be further enhanced by N-alkylation of the pyridine nitrogen to form a pyridinium salt.
-
Amide Group Reactivity: The amide group itself is relatively stable. The nitrogen lone pair is delocalized into the carbonyl group, making the nitrogen less nucleophilic. However, the amide N-H proton (in the case of the non-methylated precursor) can be deprotonated with a strong base to form an amidate, which is a potent nucleophile for reactions like N-alkylation. The carbonyl oxygen can be protonated under acidic conditions, activating the carbonyl carbon towards nucleophilic attack.
The following diagram illustrates the general reactivity of the this compound scaffold.
Caption: General reactivity of this compound.
Applications in Drug Discovery
Pyridine carboxamide derivatives are of significant interest in drug discovery due to their diverse biological activities. While specific biological data for this compound is not extensively detailed in the provided search results, the broader class of compounds has been investigated for various therapeutic applications. For instance, a structural isomer, N1-methyl-2-pyridone-5-carboxamide, is a known metabolite of nicotinamide adenine dinucleotide (NAD) and has been implicated in chronic kidney disease. Other pyridine carboxamide derivatives have shown potential as anti-inflammatory agents, and inhibitors of various enzymes, highlighting the therapeutic potential of this scaffold. The synthesis and derivatization of this compound are therefore valuable for generating compound libraries for screening against a wide range of biological targets.
References
Application Notes and Protocols for Biological Assays of N-methylpyridine-2-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the diverse biological activities of N-methylpyridine-2-carboxamide derivatives and detailed protocols for their evaluation. This scaffold is a key pharmacophore in a range of biologically active compounds, demonstrating utility in oncology, infectious diseases, and immunotherapy.
Biological Activities and Applications
This compound derivatives have been identified as potent modulators of various biological targets. Their versatile structure allows for modifications that lead to a wide spectrum of activities, including:
-
Anticancer Activity: Many derivatives exhibit significant antiproliferative effects against various cancer cell lines. A notable example is Sorafenib, a multi-kinase inhibitor approved for treating advanced renal cell and hepatocellular carcinoma. The mechanism often involves the inhibition of key signaling pathways crucial for tumor growth and angiogenesis.
-
Enzyme Inhibition: This class of compounds has been shown to inhibit enzymes critical for disease progression. A prominent example is the inhibition of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA damage repair. PARP inhibitors are a promising class of anticancer agents, particularly for cancers with deficiencies in other DNA repair pathways like BRCA mutations.
-
Immunomodulatory Effects: Certain derivatives have been developed as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation. By inhibiting HPK1, these compounds can enhance the immune response against cancer cells, making them attractive targets for cancer immunotherapy.
-
Antimicrobial Activity: Several this compound derivatives have demonstrated activity against a range of bacterial and fungal pathogens. The mechanism of action can vary, but they represent a promising scaffold for the development of new anti-infective agents.
Quantitative Data Summary
The following tables summarize the reported biological activities of various this compound derivatives.
Table 1: Anticancer Activity of this compound Derivatives
| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Sorafenib | HepG2 (Liver) | MTT Assay | 3.9 | [1] |
| 2-morpholino-4-anilinoquinoline derivative 3d | HepG2 (Liver) | Not Specified | 8.50 | [2] |
| 2-morpholino-4-anilinoquinoline derivative 3e | HepG2 (Liver) | Not Specified | 12.76 | [2] |
| Sulfonamide-bearing PCA 2 | A549, MCF-7, PC-3, HepG2 | Not Specified | 1.2 - 9.1 | [3] |
| Sulfonamide-bearing PCA 3 | A549, MCF-7, PC-3, HepG2 | Not Specified | 1.2 - 9.1 | [3] |
| Sulfonamide-bearing PCA 5 | A549, MCF-7, PC-3, HepG2 | Not Specified | 1.2 - 9.1 | [3] |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound/Derivative | Microorganism | Assay Type | MIC (µg/mL) | Reference |
| Pyridine Derivative E | Staphylococcus aureus | Broth Microdilution | 16 | [1] |
| Pyridine Derivative F | Escherichia coli | Broth Microdilution | 32 | [1] |
| Pyridine Derivative G | Candida albicans | Broth Microdilution | 8 | [1] |
| 5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis | Not Specified | 6.25 | [4] |
Table 3: Enzyme Inhibition by this compound Derivatives
| Compound/Derivative | Target Enzyme | Assay Type | IC50 | Reference |
| AZD9574 | PARP1 | Enzymatic Assay | Not Specified | [5][6] |
| Pyridine-2-carboxamide analogue 19 | HPK1 | Enzymatic Assay | Not Specified | [7] |
| 5-chloropyridine-2 yl-methylene hydrazine carbothioamide (Rx-6) | Urease | In-vitro Enzyme Inhibition | 1.07 ± 0.043 µM | [8] |
| pyridine 2-yl-methylene hydrazine carboxamide (Rx-7) | Urease | In-vitro Enzyme Inhibition | 2.18 ± 0.058 µM | [8] |
Experimental Protocols
Protocol 1: In Vitro Anticancer Activity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest (e.g., HepG2, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound derivatives (dissolved in DMSO to prepare stock solutions)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Sterile 96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in complete medium from the stock solution.
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).
-
Incubate the plate for another 48-72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium containing MTT from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Protocol 2: Antimicrobial Susceptibility Testing using Broth Microdilution
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacterial and fungal strains.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
Sterile 96-well round-bottom plates
-
Sterile saline or PBS
-
Spectrophotometer
-
Microplate reader (optional, for turbidimetric reading)
Procedure:
-
Inoculum Preparation:
-
Culture the microbial strain on an appropriate agar plate overnight.
-
Pick several colonies and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Dilute this suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a two-fold serial dilution of the this compound derivatives in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the prepared microbial inoculum to each well, bringing the total volume to 100 µL.
-
Include a growth control well (inoculum in broth without any compound) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
This can be determined by visual inspection for turbidity or by measuring the optical density at 600 nm using a microplate reader.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for the discovery and development of this compound derivatives.
Caption: Simplified signaling pathway of PARP1 inhibition by this compound derivatives in the DNA damage response.
Caption: Mechanism of HPK1 inhibition by this compound derivatives, leading to enhanced T-cell activation.
References
- 1. PARP-1 and its associated nucleases in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Troubleshooting & Optimization
troubleshooting low yield in "N-methylpyridine-2-carboxamide" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of N-methylpyridine-2-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
There are three primary synthetic strategies for preparing this compound:
-
Direct Amidation of Picolinic Acid: This involves the direct reaction of picolinic acid with methylamine. However, this method is often challenging due to a competing acid-base reaction that forms an ammonium salt, rendering the methylamine non-nucleophilic.[1][2] Overcoming this typically requires high temperatures to dehydrate the salt, which may not be suitable for all substrates.[1][2]
-
Activation of Picolinic Acid with Coupling Agents: To circumvent the issues of direct amidation, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed. These reagents activate the carboxylic acid, facilitating the nucleophilic attack by methylamine at room temperature and leading to good yields.[1]
-
Via Pyridine-2-carbonyl chloride (Acyl Chloride Method): This is a widely used and often efficient two-step method. Picolinic acid is first converted to the more reactive pyridine-2-carbonyl chloride using a chlorinating agent like thionyl chloride (SOCl₂).[3][4] The resulting acyl chloride is then reacted with methylamine to form the desired amide.[5][6]
Q2: I'm getting a very low yield with the direct reaction of picolinic acid and methylamine. Why is this happening?
The low yield is likely due to a competing acid-base reaction between the carboxylic acid (picolinic acid) and the amine (methylamine). This reaction forms a stable ammonium carboxylate salt, which reduces the concentration of the nucleophilic amine available to attack the carbonyl carbon.[1][2] To drive the reaction towards amide formation from this salt, significant heating (often above 100°C) is required to remove water, a condition that might not be ideal for your starting materials or product.[1][2]
Q3: What are the advantages of using a coupling agent like EDC or DCC?
Coupling agents like EDC and DCC offer several advantages:
-
Milder Reaction Conditions: The reaction can typically be carried out at room temperature, avoiding the need for high heat which can decompose sensitive molecules.[1]
-
Higher Yields: These methods generally provide good to excellent yields, often in the 70-90% range.[1]
-
Suppression of Side Reactions: They prevent the unproductive acid-base reaction between the carboxylic acid and the amine.[1]
Q4: Are there any common side reactions to be aware of when using the acyl chloride method?
Yes, when preparing pyridine-2-carbonyl chloride from picolinic acid using thionyl chloride, a potential side reaction is the chlorination of the pyridine ring. This can lead to the formation of chlorinated byproducts, such as 4-chloro-N-methylpyridine-2-carboxamide, which will reduce the yield of your desired product and may complicate purification.[3][4]
Troubleshooting Guide for Low Yield
This guide addresses common issues that can lead to low yields in the synthesis of this compound.
Problem 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Impure Starting Materials | Ensure the purity of picolinic acid, methylamine, and all solvents and reagents. Impurities can lead to side reactions and inhibit the desired transformation.[7][8] Consider purifying starting materials if their purity is questionable. |
| Incorrect Reaction Conditions | Optimize reaction parameters such as temperature, reaction time, and solvent. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent product decomposition from prolonged heating.[7] |
| Inefficient Activation of Carboxylic Acid (if applicable) | If using a coupling agent, ensure it is fresh and active. For the acyl chloride method, confirm the complete conversion of picolinic acid to the acyl chloride before adding methylamine. |
| Degradation of Reagents | Ensure that reagents, especially temperature-sensitive ones like coupling agents and methylamine solutions, have been stored correctly. |
Problem 2: Presence of Significant Byproducts
| Possible Cause | Suggested Solution |
| Formation of Chlorinated Byproducts (Acyl Chloride Method) | This can occur when using thionyl chloride.[3][4] To minimize this, consider using milder chlorinating agents or optimizing the reaction temperature and time. Careful purification by column chromatography is often necessary to separate the desired product from these byproducts.[3] |
| Formation of Dicyclohexylurea (DCC Coupling) | If using DCC as a coupling agent, the byproduct dicyclohexylurea (DCU) will precipitate out of most organic solvents. It can be removed by filtration. |
| Unreacted Starting Materials | If significant amounts of starting materials remain, the reaction may not have gone to completion. Consider increasing the reaction time or temperature (if appropriate for the method). Also, check the stoichiometry of your reagents. |
Quantitative Data Summary
The following table summarizes typical yields for different synthetic approaches to amide formation.
| Synthetic Method | Reagents | Typical Yield | Reference |
| Coupling Agent Method | Picolinic Acid, Methylamine, EDC/DCC | 70-90% | [1] |
| Acyl Chloride Method | Picolinic Acid, SOCl₂, Methylamine | 31-54% (main product) | [3] |
| Acyl Chloride Method (byproduct) | Picolinic Acid, SOCl₂, Methylamine | 10-13% (chlorinated byproduct) | [3] |
Experimental Protocols
Protocol 1: Synthesis via Acyl Chloride
-
Formation of Pyridine-2-carbonyl chloride: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend picolinic acid in an excess of thionyl chloride (SOCl₂). Reflux the mixture for 2-4 hours. After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain the crude pyridine-2-carbonyl chloride.
-
Amidation: Dissolve the crude acyl chloride in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) and cool the solution in an ice bath. Slowly add a solution of methylamine (typically a 40% solution in water or a solution in THF) to the cooled acyl chloride solution. The reaction is often exothermic. Allow the reaction to stir at room temperature for several hours or until completion is indicated by TLC.
-
Workup and Purification: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis using EDC as a Coupling Agent
-
Reaction Setup: In a round-bottom flask, dissolve picolinic acid in a suitable aprotic solvent (e.g., DCM or DMF). Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (typically 1.1-1.5 equivalents) and a catalytic amount of a base such as 4-dimethylaminopyridine (DMAP) to the solution.
-
Addition of Amine: Add methylamine (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction and Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Workup and Purification: Once the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound via the acyl chloride method.
Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.
References
- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Pyridine Carboxamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyridine carboxamides. The following information is designed to help you identify and resolve common side reactions and other experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during pyridine carboxamide synthesis in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the common causes?
A1: Low yields in pyridine carboxamide synthesis can arise from several factors:
-
Purity of Starting Materials : Impurities in the pyridine carboxylic acid or the amine can lead to the formation of side products, consuming your reactants and lowering the yield of the desired product.[1] It is crucial to use high-purity starting materials. For instance, nicotinic acid can be an impurity in the starting nicotinamide.[2]
-
Inefficient Amide Coupling : The direct reaction between a carboxylic acid and an amine is often inefficient due to the formation of a stable ammonium carboxylate salt.[3] Activation of the carboxylic acid is necessary.
-
Suboptimal Reaction Conditions : Incorrect temperature, reaction time, or choice of base can all contribute to low yields. For example, in the synthesis of N-(hydroxymethyl)nicotinamide, potassium carbonate has been shown to be a more effective base than sodium hydroxide or triethylamine.[2]
-
Product Decomposition : The desired pyridine carboxamide may be unstable under the reaction conditions, especially with prolonged exposure to harsh bases or high temperatures.[2]
Q2: I am observing unexpected byproducts in my reaction mixture. What are the likely side reactions?
A2: Several side reactions can occur during pyridine carboxamide synthesis, depending on the chosen synthetic route:
-
N-acylurea Formation : When using carbodiimide coupling reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine.[4]
-
Guanidinium Byproduct Formation : With uronium-based coupling reagents such as HBTU or HATU, a side reaction can occur where the amine reacts with the coupling reagent itself, leading to the formation of a guanidinium derivative.[5][6] To prevent this, it is recommended to use no more than a 1:1 molar ratio of the uronium agent to the amino acid.[5]
-
Racemization or Epimerization : If you are working with chiral amines or carboxylic acids, racemization or epimerization at the stereocenter can be a significant side reaction, particularly with carbodiimide reagents.[7][8] The use of additives like HOBt or HOAt can help to suppress this.[7]
-
Hydrolysis : If using an acyl chloride of the pyridine carboxylic acid, hydrolysis of the acyl chloride back to the carboxylic acid can occur in the presence of water. This reaction is often carried out in the presence of a base like pyridine to neutralize the HCl formed and prevent side reactions.[9][10][11]
Q3: How can I effectively purify my pyridine carboxamide product?
A3: The purification of pyridine carboxamides can be challenging due to the basic nature of the pyridine ring, which can cause tailing on silica gel chromatography.[1] Here are some effective purification strategies:
-
Acid-Base Extraction : You can use a dilute acid wash (e.g., HCl) to protonate the pyridine ring and extract your product into the aqueous layer, separating it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[1]
-
Column Chromatography : While tailing can be an issue, it can often be mitigated by adding a small amount of a base, such as triethylamine, to the eluent.[1]
-
Crystallization : If your product is a solid, crystallization from a suitable solvent system is a highly effective method for achieving high purity.[1]
-
Distillation : For volatile pyridine carboxamides, distillation can be an effective purification method.[1]
Summary of Common Side Reactions and Mitigation Strategies
| Side Reaction | Description | Mitigation Strategies | Potential Impact on Yield |
| N-acylurea Formation | Rearrangement of the O-acylisourea intermediate when using carbodiimide coupling reagents (DCC, EDC).[4] | Use of additives like HOBt or HOAt. | Moderate to High |
| Guanidinium Byproduct | Reaction of the amine with uronium-based coupling reagents (HBTU, HATU).[5][6] | Use a 1:1 molar ratio of coupling reagent to carboxylic acid; pre-activate the carboxylic acid before adding the amine.[5] | Moderate |
| Racemization/Epimerization | Loss of stereochemical integrity at a chiral center in the amine or carboxylic acid.[7][8] | Use of racemization-suppressing additives (e.g., HOBt, HOAt); utilize coupling reagents known for low racemization.[7][8] | Can be significant if stereopurity is critical |
| Hydrolysis of Acyl Chloride | Reaction of the pyridine acyl chloride with water to revert to the carboxylic acid.[10][11] | Use anhydrous reaction conditions; perform the reaction in the presence of a non-nucleophilic base (e.g., pyridine) to scavenge HCl.[9][11] | Moderate to High |
| Incomplete Reaction | Unreacted starting materials remain in the final mixture. | Optimize reaction time, temperature, and stoichiometry of reagents.[2] | High |
Detailed Experimental Protocol: Synthesis of a Pyridine Carboxamide using EDC/HOBt Coupling
This protocol describes a general procedure for the synthesis of a pyridine carboxamide from a pyridine carboxylic acid and an amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents. This method is widely applicable and helps to minimize some of the common side reactions.
Materials:
-
Pyridine carboxylic acid (1.0 eq)
-
Amine (1.1 eq)
-
EDC (1.2 eq)
-
HOBt (1.2 eq)
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup : In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the pyridine carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.
-
Activation : Add EDC (1.2 eq) to the solution and stir at room temperature for 30 minutes to pre-activate the carboxylic acid. This step is crucial to minimize the side reaction of the amine with the coupling reagent.
-
Amine Addition : In a separate flask, dissolve the amine (1.1 eq) and DIPEA (2.0 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.
-
Reaction Monitoring : Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (pyridine carboxylic acid) is consumed.
-
Work-up :
-
Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove unreacted HOBt and carboxylic acid), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification : Purify the crude product by column chromatography on silica gel. A gradient of hexane/ethyl acetate, potentially with the addition of 1% triethylamine to the eluent system, is often effective.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. bachem.com [bachem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. peptide.com [peptide.com]
- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: N-methylpyridine-2-carboxamide Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of "N-methylpyridine-2-carboxamide" during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The impurity profile of this compound largely depends on the synthetic route employed. For the common method of N-methylation of pyridine-2-carboxamide, likely impurities include:
-
Unreacted Pyridine-2-carboxamide: Incomplete methylation reaction can lead to the presence of the starting material.
-
O-methylated Imidate: O-alkylation is a potential side reaction during methylation, leading to the formation of the corresponding imidate byproduct.
-
Over-methylated Products: In some cases, methylation of the pyridine ring nitrogen can occur, leading to a quaternary salt.
-
Residual Reagents and Solvents: Impurities from the methylating agent, base, and solvents used in the reaction and work-up.
Q2: What are the recommended primary purification techniques for this compound?
A2: The two most effective and commonly used purification techniques for this compound are flash column chromatography and recrystallization. The choice between these methods often depends on the scale of the purification and the nature of the impurities.
Q3: My NMR spectrum shows broad peaks after purification. What could be the cause?
A3: Broad peaks in the NMR spectrum, particularly for the amide and methyl protons, can indicate the presence of conformational isomers or restricted bond rotation around the amide C-N bond. This is a common phenomenon for amides. Variable temperature NMR (VT-NMR) can be used to confirm this by observing if the peaks sharpen at higher temperatures. However, residual acidic or basic impurities can also cause peak broadening. Ensure all acidic or basic reagents from the workup have been thoroughly removed.
Q4: I am having difficulty removing the starting material, pyridine-2-carboxamide. What is the best approach?
A4: Pyridine-2-carboxamide is generally more polar than this compound. Therefore, flash column chromatography should provide good separation. If you are still facing issues, consider the following:
-
Optimize your eluent system: A shallower gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can improve resolution.
-
Consider a different stationary phase: If silica gel is not providing adequate separation, alumina (basic or neutral) could be an alternative.
-
Acid-base extraction: You can try to selectively extract the more basic starting material with a dilute acid wash during the workup, though care must be taken as the product is also basic.
Troubleshooting Guides
Flash Column Chromatography
Issue: Poor separation of this compound from a close-eluting impurity.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent system | Perform a thorough TLC analysis with various solvent systems to find an eluent that provides the best separation (aim for a ΔRf of >0.2). A common starting point is a gradient of ethyl acetate in hexanes. |
| Column overloading | Reduce the amount of crude material loaded onto the column. A general rule is to load 1-10% of the silica gel weight. |
| Column channeling | Ensure the column is packed uniformly without any cracks or channels. Dry packing followed by wet equilibration can sometimes give a better-packed bed. |
| Co-elution with a non-UV active impurity | If you are relying solely on a UV detector, you may be missing impurities. Analyze fractions by TLC or another analytical technique to confirm purity. |
Issue: Significant peak tailing of the product on the silica gel column.
| Possible Cause | Troubleshooting Step |
| Interaction of the basic pyridine nitrogen with acidic silanol groups on the silica surface. | Add a small amount of a basic modifier to your eluent system. Typically, 0.1-1% triethylamine or pyridine is sufficient to suppress this interaction and improve peak shape.[1] |
| The compound is not fully soluble in the eluent. | Ensure your crude material is fully dissolved before loading onto the column. If dry loading, ensure it is properly adsorbed onto a small amount of silica. |
Recrystallization
Issue: The compound "oils out" instead of forming crystals.
| Possible Cause | Troubleshooting Step |
| The solution is supersaturated, and the temperature drop is too rapid. | Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate. |
| The chosen solvent is too good a solvent for the compound. | Add a poor solvent (an "anti-solvent") dropwise to the warm solution until it just becomes cloudy, then allow it to cool slowly. |
| Presence of impurities that inhibit crystallization. | Try to pre-purify the crude material with a quick filtration through a plug of silica gel to remove baseline impurities before attempting recrystallization. |
Issue: Low recovery of the purified product after recrystallization.
| Possible Cause | Troubleshooting Step | | The compound has significant solubility in the cold recrystallization solvent. | Cool the crystallization mixture in an ice bath or refrigerator for a longer period to maximize crystal precipitation. | | Too much solvent was used. | Use the minimum amount of hot solvent required to fully dissolve the crude product. | | Premature crystallization during hot filtration. | Preheat your filtration funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis of your crude material.
-
Preparation of the Column:
-
Select an appropriately sized column for the amount of crude material.
-
Dry pack the column with silica gel (230-400 mesh).
-
Equilibrate the column with the starting eluent (e.g., 10% ethyl acetate in hexanes) by passing several column volumes through the silica gel.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the starting eluent or a slightly more polar solvent (like dichloromethane) and carefully apply it to the top of the silica bed.
-
Dry Loading: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and then removing the solvent under reduced pressure. Carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution:
-
Begin elution with a low polarity solvent system (e.g., 10% ethyl acetate in hexanes).
-
Gradually increase the polarity of the eluent (e.g., to 20%, 30%, 50% ethyl acetate in hexanes) to elute the product.
-
For this basic compound, consider adding 0.1-1% triethylamine to the eluent system to prevent peak tailing.[1]
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
The choice of solvent is critical for successful recrystallization. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Solvent Screening:
-
Test the solubility of a small amount of your crude material in various solvents at room temperature and upon heating. Good candidate solvents for this compound could include ethyl acetate, toluene, or mixed solvent systems like ethyl acetate/hexanes or methanol/water.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling while stirring.
-
Continue adding small portions of the hot solvent until the compound just completely dissolves.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, you can further cool the flask in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Data Presentation
Table 1: Illustrative Purity Comparison of Purification Methods
| Purification Method | Eluent / Solvent System | Typical Purity Achieved (%) | Typical Recovery (%) | Notes |
| Flash Chromatography | 10-50% Ethyl Acetate in Hexanes | >98% | 70-90% | Good for removing close-eluting impurities. |
| Flash Chromatography | 10-50% Ethyl Acetate in Hexanes + 0.5% Triethylamine | >99% | 75-95% | Improved peak shape and recovery for basic compounds. |
| Recrystallization | Ethyl Acetate / Hexanes | >97% | 60-80% | Effective for removing less soluble or more soluble impurities. |
| Recrystallization | Toluene | >98% | 50-70% | Can be very effective if the solubility profile is right. |
Note: The values in this table are illustrative and may vary depending on the specific nature and quantity of impurities in the crude material.
Table 2: Solubility Data for a Structurally Related Compound (4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide) at 298.15 K
| Solvent | Molar Solubility (104 x) |
| Methanol | 10.80 |
| Ethanol | 5.26 |
| n-Propanol | 3.51 |
| n-Butanol | 2.59 |
| Ethyl Acetate | 10.10 |
| Acetonitrile | 13.50 |
| Tetrahydrofuran | 106.00 |
This data for a related compound can serve as a starting point for selecting solvents for solubility and recrystallization studies of this compound.[2]
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: Troubleshooting common issues in flash column chromatography.
References
purification of "N-methylpyridine-2-carboxamide" by column chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of N-methylpyridine-2-carboxamide by column chromatography.
Troubleshooting Guide
Issue 1: Poor Separation and Peak Tailing in Chromatogram
-
Q: Why am I observing significant peak tailing and poor separation of my this compound during silica gel chromatography?
-
A: Peak tailing is a common issue when purifying basic compounds like pyridine derivatives on standard silica gel.[1] The primary cause is the interaction between the basic nitrogen atom of the pyridine ring and acidic silanol groups on the surface of the silica stationary phase.[1] This leads to non-ideal elution behavior, resulting in broad, tailing peaks and poor resolution from impurities.
-
-
Q: How can I reduce or eliminate peak tailing for this compound?
-
A: A systematic approach can significantly improve the peak shape. The most common solution is to add a small amount of a competing base to the mobile phase.[1][2]
-
Mobile Phase Additive: Add a competing base, such as triethylamine (TEA) or ammonia, to the mobile phase at a low concentration (e.g., 0.1-1%).[1][2] The competing base will preferentially interact with the acidic silanol sites, effectively shielding them from your compound.[1] A solvent system of Dichloromethane (DCM) and Methanol (MeOH) with a small percentage of Ammonium Hydroxide (NH₄OH) has been used for similar compounds.[3][4]
-
Alternative Stationary Phases: If peak tailing persists, consider using an alternative stationary phase with fewer acidic sites. Options include deactivated or end-capped silica gel, or basic stationary phases like alumina (basic or neutral).[2]
-
-
Issue 2: Low Product Recovery After Column Chromatography
-
Q: I'm losing a significant amount of my product during purification. What are the possible causes and solutions?
-
A: Low recovery can stem from several factors, including irreversible adsorption onto the stationary phase or degradation of the compound on the acidic silica gel.[1][2]
-
Irreversible Adsorption: The strong interaction between the basic pyridine nitrogen and acidic silanol groups can lead to the product being permanently stuck on the column.[2] Using a mobile phase additive like triethylamine, as mentioned above, can mitigate this issue by preventing strong binding.[1][2]
-
Compound Degradation: Some pyridine derivatives can be sensitive to the acidic environment of standard silica gel, leading to decomposition during the purification process.[1]
-
Solution: If degradation is suspected, neutralizing the silica gel before use can be an effective strategy. This can be done by preparing a slurry of the silica gel in a solvent containing a small amount of a base like triethylamine, then evaporating the solvent before packing the column. Alternatively, using a less acidic stationary phase like neutral alumina is a viable option.[2]
-
-
Issue 3: Co-elution with Impurities
-
Q: My this compound is co-eluting with an impurity. How can I improve the separation?
-
A: Co-elution occurs when the polarity of the product and an impurity are too similar for the chosen chromatographic conditions.
-
Optimize the Solvent System: The first step is to optimize the mobile phase. Systematically screen different solvent systems by running thin-layer chromatography (TLC) plates. Try different solvent combinations (e.g., ethyl acetate/hexanes, dichloromethane/methanol, acetone/hexanes) to find a system that provides the best separation between your product and the impurity.[2][5]
-
Use a Gradient Elution: If a single solvent system (isocratic elution) doesn't provide adequate separation, a gradient elution can be highly effective. Start with a low-polarity mobile phase and gradually increase the polarity. This can help to first elute less polar impurities, followed by your product, and finally more polar impurities. A gradient of ethyl acetate in hexanes is a common starting point for such compounds.[5][6]
-
Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, changing the stationary phase can provide a different separation mechanism.[1] For instance, switching from silica gel to a different stationary phase like alumina might alter the retention of the product and impurities differently, leading to better separation.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is a good starting solvent system for the column chromatography of this compound on silica gel?
-
A1: A gradient of ethyl acetate in hexanes is a widely used and effective starting point for purifying pyridine carboxamides.[5][6] You can start with a low concentration of ethyl acetate (e.g., 10-20%) and gradually increase it while monitoring the elution with TLC. For more polar impurities, a system containing dichloromethane and methanol might be necessary.[3][4]
-
-
Q2: How do I prepare my crude sample for loading onto the column?
-
A2: The sample should be dissolved in a minimal amount of the initial, low-polarity mobile phase.[7] If the sample is not very soluble in the mobile phase, it can be dissolved in a stronger, more polar solvent (like dichloromethane or acetone), and then a small amount of silica gel is added to this solution. The solvent is then carefully removed under reduced pressure to yield a dry, free-flowing powder. This "dry loading" method often results in better separation and sharper bands.
-
-
Q3: Is this compound stable under typical purification conditions?
-
A3: While many pyridine derivatives are stable, some can be sensitive to the acidic nature of silica gel.[1] If you suspect instability or observe the appearance of new spots on your TLC plate after exposure to silica, it is advisable to use a deactivated stationary phase or add a base to your mobile phase to create a more neutral environment.[2]
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₈N₂O | [8][9] |
| Molecular Weight | 136.15 g/mol | [9] |
| Appearance | Solid | [10] |
Table 2: Recommended Solvent Systems for Column Chromatography
| Stationary Phase | Mobile Phase System | Additive (if needed) | Application Notes | Reference |
| Silica Gel | Hexanes / Ethyl Acetate (Gradient) | None or 0.1-1% Triethylamine | Good starting point for general purification. Add TEA to prevent peak tailing. | [5][6] |
| Silica Gel | Dichloromethane / Methanol (Gradient) | 1% Ammonium Hydroxide | Useful for separating more polar compounds and impurities. | [3][4] |
| Neutral Alumina | Hexanes / Ethyl Acetate (Gradient) | None | Alternative to silica gel to avoid issues with acidic sites. | [2] |
Experimental Protocols
Protocol: Flash Column Chromatography of this compound
This protocol provides a general procedure that should be optimized based on TLC analysis of the crude reaction mixture.
1. Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate, Triethylamine (optional)
-
Chromatography column, collection tubes, TLC plates, UV lamp
2. Preparation:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal eluent should give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities.
-
Column Packing (Slurry Method):
-
Secure the chromatography column in a vertical position.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles. Gently tap the column to facilitate even packing.
-
Add a thin layer of sand on top of the packed silica to prevent disturbance of the bed during sample and eluent addition.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
3. Sample Loading (Dry Loading Method):
- Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
- Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.
- Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a dry, free-flowing powder is obtained.
- Carefully add the silica-adsorbed sample to the top of the prepared column.
4. Elution and Fraction Collection:
- Carefully add the eluent to the top of the column.
- Begin collecting fractions. If using a gradient, start with the low-polarity mobile phase and gradually increase the concentration of the more polar solvent (e.g., increase the percentage of ethyl acetate in hexanes).
- Monitor the elution process by collecting small fractions and analyzing them by TLC.
- Combine the fractions that contain the pure product.
5. Product Isolation:
- Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common column chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US10980815B2 - Aminopyrimidinyl compounds - Google Patents [patents.google.com]
- 4. WO2016027195A1 - Aminopyrimidinyl compounds as jak inhibitors - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound - C7H8N2O | CSSB00000159798 [chem-space.com]
- 9. scbt.com [scbt.com]
- 10. N-Methyl-2-pyridone-5-carboxamide 95 701-44-0 Sigma-Aldrich [sigmaaldrich.com]
optimizing reaction conditions for "N-methylpyridine-2-carboxamide" synthesis
Technical Support Center: Synthesis of N-methylpyridine-2-carboxamide
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to this synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic approach.
Method 1: Amide Bond Formation via Coupling Reagents
This method typically involves the reaction of pyridine-2-carboxylic acid with methylamine using a coupling reagent.
Q1: I am getting a low yield of my desired this compound. What are the potential causes and how can I improve it?
A1: Low yields in amide coupling reactions can arise from several factors. A systematic approach to troubleshooting is recommended.[1]
-
Reagent Quality:
-
Coupling Reagents: Ensure your coupling reagents (e.g., DCC, HBTU, PyBOP) are fresh and have been stored under appropriate conditions (typically dry and cool). Degradation of these reagents is a common cause of low yields.[1][2]
-
Starting Materials: Verify the purity of your pyridine-2-carboxylic acid and methylamine. Impurities can lead to side reactions.
-
Solvents: Use anhydrous solvents, as water can hydrolyze activated intermediates and coupling reagents.[1]
-
-
Reaction Conditions:
-
Temperature: While many coupling reactions proceed at room temperature, some may require cooling to minimize side reactions, especially to prevent racemization if chiral centers are present.[2][3] For sluggish reactions, gentle heating might be necessary, but this should be monitored carefully to avoid decomposition.[1]
-
Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to ensure it has gone to completion. Incomplete reactions will naturally result in lower yields.[1]
-
Stoichiometry: Carefully control the stoichiometry of your reactants. While a slight excess of the amine and coupling reagent is common, a large excess may complicate purification.
-
-
Choice of Coupling Reagent:
-
The choice of coupling reagent can significantly impact the yield. If you are using a carbodiimide like DCC, consider adding an additive like HOBt to improve efficiency and reduce side reactions.[2][3]
-
For difficult couplings, phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HBTU, HATU) salts can be more effective than carbodiimides.[2]
-
Q2: I am observing a significant amount of a white precipitate in my reaction mixture when using DCC. What is it and how do I handle it?
A2: The white precipitate is likely dicyclohexylurea (DCU), a byproduct of the reaction when using dicyclohexylcarbodiimide (DCC) as the coupling reagent.[2] While its precipitation drives the reaction forward, it can sometimes make stirring difficult and requires removal.
-
Removal: DCU is generally insoluble in most common organic solvents and can be removed by filtration after the reaction is complete.[2]
-
Alternative Reagents: If DCU poses a significant problem for your specific setup, consider using a different carbodiimide like diisopropylcarbodiimide (DIC), whose urea byproduct is more soluble, or a water-soluble carbodiimide like EDC if an aqueous workup is feasible.[2]
Q3: My starting carboxylic acid is not very soluble in the reaction solvent. What can I do?
A3: Poor solubility of the starting materials can hinder the reaction rate and lead to incomplete conversion.
-
Solvent Screening: Test a variety of anhydrous solvents in which both the carboxylic acid and the amine are reasonably soluble. Common solvents for amide coupling include DMF, DCM, and THF.
-
Temperature Adjustment: Gently heating the mixture might improve solubility, but be mindful of the potential for side reactions at elevated temperatures.
-
Sonication: Using an ultrasonic bath can sometimes help to dissolve suspended starting materials and promote the reaction.
Method 2: N-methylation of Pyridine-2-carboxamide
This approach starts with pyridine-2-carboxamide and adds a methyl group to the amide nitrogen.
Q1: My N-methylation reaction is giving me a mixture of products, including some O-methylated byproduct. How can I improve the N-selectivity?
A1: The formation of O-alkylated imidates is a known side reaction in the alkylation of amides.[4] The selectivity for N- vs. O-methylation is influenced by the base, solvent, and methylating agent used.
-
Choice of Base and Solvent: The combination of a strong, non-nucleophilic base and a suitable solvent is crucial. For example, using cesium carbonate (Cs₂CO₃) as the base in toluene has been shown to provide high selectivity for N-methylation.[4]
-
Methylating Agent: While traditional methylating agents like methyl iodide or dimethyl sulfate can be used, they are hazardous. Phenyl trimethylammonium iodide is a safer, solid alternative that has demonstrated excellent monoselectivity and high yields for N-methylation.[4]
Q2: The N-methylation reaction is very slow or incomplete. What can I do to drive it to completion?
A2: Incomplete N-methylation can be due to several factors.
-
Inefficient Deprotonation: The amide N-H must be deprotonated for the reaction to occur. Ensure you are using a sufficiently strong base and that it is present in at least a stoichiometric amount (often a slight excess is used).
-
Temperature: Gently heating the reaction mixture can increase the reaction rate. Monitor the temperature to avoid decomposition.
-
Reaction Time: Allow sufficient time for the reaction to go to completion, monitoring by TLC or LC-MS. Some N-methylation reactions may require several hours.[4]
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing this compound?
A1: The two primary routes start with either:
-
Pyridine-2-carboxylic acid and methylamine (or a salt thereof), which are coupled together.
-
Pyridine-2-carboxamide , which is then N-methylated.
Q2: Which analytical techniques are best for monitoring the reaction progress?
A2: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the disappearance of starting materials and the appearance of the product. For more quantitative analysis and to check for the presence of isomers or byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
Q3: What are some common purification methods for this compound?
A3:
-
Flash Column Chromatography: This is a very common and effective method for purifying the crude product on silica gel. A gradient of ethyl acetate in hexanes is a typical eluent system.[4]
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent can be an efficient purification method.
-
Aqueous Workup: Before chromatography, an aqueous workup is typically performed to remove water-soluble reagents and byproducts. This usually involves washing the organic layer with water, a mild acid or base solution, and brine.[4]
Q4: Are there any specific safety precautions I should take?
A4: Yes. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Coupling Reagents: Many coupling reagents are sensitizers or irritants. Avoid inhalation and skin contact.
-
Methylating Agents: Traditional methylating agents like methyl iodide and dimethyl sulfate are toxic and should be handled with extreme care. Safer alternatives should be considered where possible.[4]
-
Solvents: Be aware of the flammability and toxicity of the organic solvents being used.
Data Presentation
Table 1: Yields for N-methylation of Various Substituted Pyridine-2-carboxamides
This table summarizes representative yields for the N-methylation of various pyridine-2-carboxamides using phenyl trimethylammonium iodide and cesium carbonate in toluene.[4]
| Entry | Substrate (Pyridine-2-carboxamide) | Product | Reaction Time (h) | Yield (%) |
| 1 | Pyridine-2-carboxamide | This compound | 18 | 85 |
| 2 | 4-Chloropyridine-2-carboxamide | 4-Chloro-N-methylpyridine-2-carboxamide | 20 | 82 |
| 3 | 5-Bromopyridine-2-carboxamide | 5-Bromo-N-methylpyridine-2-carboxamide | 20 | 88 |
| 4 | 4-Methoxypyridine-2-carboxamide | 4-Methoxy-N-methylpyridine-2-carboxamide | 22 | 79 |
| 5 | 6-Methylpyridine-2-carboxamide | N,6-Dimethylpyridine-2-carboxamide | 18 | 87 |
Experimental Protocols
Protocol 1: N-methylation of Pyridine-2-carboxamide
This protocol details a general procedure for the N-methylation of pyridine-2-carboxamide using phenyl trimethylammonium iodide.[4]
Materials:
-
Pyridine-2-carboxamide (1.0 equiv)
-
Phenyl trimethylammonium iodide (PhMe₃NI) (2.5 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous Toluene
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To an 8 mL glass vial equipped with a magnetic stirring bar, add the pyridine-2-carboxamide, phenyl trimethylammonium iodide, and cesium carbonate.
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen).
-
Add anhydrous toluene via syringe.
-
Reaction: Stir the mixture at a specified temperature (e.g., 80 °C) for the required time (e.g., 18-22 hours), monitoring the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-methylated product.
Protocol 2: Amide Coupling using an Acyl Chloride
This protocol describes a general method for forming the amide bond starting from the corresponding acyl chloride.[5]
Materials:
-
Pyridine-2-carbonyl chloride (1.0 equiv)
-
Methylamine (solution in THF or as a hydrochloride salt) (1.0-1.2 equiv)
-
A suitable base (e.g., triethylamine, pyridine, or DIEA) (1.0-1.5 equiv)
-
Anhydrous aprotic solvent (e.g., DCM, THF)
Procedure:
-
Amine Solution: In a round-bottom flask under an inert atmosphere, dissolve the methylamine (or a slurry of methylamine hydrochloride and base) in the anhydrous solvent. Cool the mixture in an ice bath (0 °C).
-
Acyl Chloride Addition: Slowly add a solution of pyridine-2-carbonyl chloride in the same anhydrous solvent to the stirred amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 8-16 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
Workup: Quench the reaction with water. Extract the aqueous layer with an organic solvent like DCM or ethyl acetate. Combine the organic layers and wash with a mild acid (e.g., 1M HCl) if an amine base was used, a mild base (e.g., saturated NaHCO₃), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
Visualizations
Caption: Experimental workflow for the N-methylation of pyridine-2-carboxamide.
Caption: Troubleshooting decision tree for low yield in amide coupling reactions.
References
challenges in the scale-up of "N-methylpyridine-2-carboxamide" production
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and troubleshooting strategies associated with the scale-up of N-methylpyridine-2-carboxamide production.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound in a question-and-answer format.
Question 1: We are experiencing a significant drop in yield for the N-methylation of pyridine-2-carboxamide when moving from a lab scale to a pilot scale. What are the likely causes and how can we mitigate this?
Answer: A decrease in yield during scale-up is a common challenge and can be attributed to several factors.[1] Inadequate mixing and mass transfer limitations in larger reactors can lead to localized concentration gradients, resulting in side reactions and reduced product quality.[1] Additionally, changes in the surface-area-to-volume ratio can affect heat transfer, potentially leading to temperature variations that favor side reactions.[2]
Possible Causes and Solutions:
| Possible Cause | Proposed Solution |
| Inadequate Mixing | Optimize the agitator design and speed for the larger reactor volume. Consider using computational fluid dynamics (CFD) modeling to simulate mixing at scale to ensure homogeneity.[2] |
| Poor Temperature Control | Implement a more robust temperature control system, such as a jacketed reactor with a chiller/heater unit, to maintain the optimal reaction temperature.[2] For exothermic reactions, consider a slower, controlled addition of reagents. |
| Changes in Reaction Kinetics | Re-optimize reaction parameters such as temperature, reaction time, and solvent at the larger scale. What works in the lab may not be optimal in a larger vessel.[1] |
| Suboptimal Reagent Stoichiometry | Re-evaluate the stoichiometry of your reagents at the pilot scale. In some cases, a slight excess of one reagent may be necessary to drive the reaction to completion. |
Question 2: The purity of our this compound has decreased upon scale-up, with the emergence of new, unexpected impurities. How can we identify and control these impurities?
Answer: The impurity profile of a reaction can change significantly during scale-up due to longer reaction times, temperature fluctuations, and different mixing efficiencies.[1][2] It is crucial to conduct a thorough impurity profiling study at both the lab and pilot scales.
Strategies for Impurity Control:
-
Impurity Profiling: Utilize analytical techniques such as HPLC and LC-MS to identify and quantify impurities at different stages of the reaction and work-up.
-
Raw Material Quality: Ensure the quality and purity of your starting materials, as impurities in the raw materials can carry through or even catalyze side reactions.[2]
-
Reaction Monitoring: Implement in-process controls (IPCs) using HPLC or other suitable methods to monitor the reaction progress and the formation of impurities in real-time.[2]
-
Work-up and Purification Optimization: The work-up procedure must be scalable and efficient.[2] Re-evaluate your extraction, washing, and crystallization or chromatography steps to ensure they are effective at removing the newly identified impurities at a larger scale.
Question 3: Our N-methylation reaction is sluggish at the pilot scale, leading to extended reaction times. How can we improve the reaction kinetics?
Answer: Slower reaction kinetics at scale can be due to a number of factors, including mass transfer limitations and suboptimal reaction conditions.
Approaches to Enhance Reaction Kinetics:
| Approach | Description |
| Catalyst Optimization | If your reaction is catalyzed, re-evaluate the catalyst loading and consider screening alternative catalysts that may be more active at the pilot scale.[1] |
| Solvent Selection | The choice of solvent is critical for reaction kinetics and the solubility of reactants.[1] A solvent that was suitable for the lab scale may not be the best choice for a larger volume. A systematic screening of solvents may be necessary.[1] |
| Temperature Optimization | Carefully increase the reaction temperature in small increments, while monitoring for the formation of impurities. A higher temperature can increase the reaction rate, but may also lead to degradation or side reactions. |
| Alternative Energy Sources | For some reactions, alternative energy sources like microwave irradiation or ultrasound have been shown to accelerate reaction rates and improve yields, although their scalability needs to be carefully assessed.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when scaling up the synthesis of this compound?
A1: The most critical parameters to consider during scale-up are:
-
Heat Transfer: Exothermic reactions can become difficult to control in large reactors due to the decreased surface-area-to-volume ratio.[2]
-
Mass Transfer and Mixing: Ensuring efficient mixing is crucial to maintain uniform concentrations and temperatures throughout the reactor.[1]
-
Reaction Kinetics: Reaction times may not scale linearly and may need to be re-optimized.[1]
-
Impurity Profile: Be prepared for changes in the types and quantities of impurities.[2]
-
Process Safety: A thorough safety assessment, including a thermal hazard evaluation, is essential before scaling up.[1]
Q2: What are common synthetic routes to this compound?
A2: A common and effective method for the synthesis of this compound involves the N-methylation of a pyridine-2-carboxamide precursor.[3] The N-methylation can be achieved by deprotonating the amide N-H bond with a suitable base, followed by nucleophilic attack on a methylating agent.[3] A method using phenyl trimethylammonium iodide (PhMe₃NI) as a methylating agent and cesium carbonate (Cs₂CO₃) as the base in toluene has been reported to be highly selective for N-methylation, avoiding the more hazardous traditional reagents like methyl iodide or dimethyl sulfate.[3]
Q3: What are the key safety considerations for the large-scale production of this compound?
A3: Key safety considerations include:
-
Thermal Hazard Assessment: It is crucial to understand the reaction's thermal profile to prevent runaway reactions.[1] This involves determining the heat of reaction and ensuring the reactor's cooling capacity is sufficient.[1]
-
Reagent Handling: Some reagents used in the synthesis may be hazardous and require appropriate handling procedures and engineering controls.[1]
-
Pressure Management: If the reaction generates gaseous byproducts, proper venting and pressure relief systems are essential to prevent pressure buildup in a closed system.[1]
-
Solvent Safety: The use of flammable solvents requires appropriately rated equipment and operation in well-ventilated areas.[1]
Quantitative Data
The following table summarizes representative quantitative data for the lab-scale N-methylation of various substituted pyridine-2-carboxamides.[3] This data can serve as a baseline for process development and optimization.
| Entry | Substrate (Pyridine-2-carboxamide) | Product | Reaction Time (h) | Yield (%) |
| 1 | Pyridine-2-carboxamide | This compound | 18 | 85 |
| 2 | 4-Chloropyridine-2-carboxamide | 4-Chloro-N-methylpyridine-2-carboxamide | 20 | 82 |
| 3 | 5-Bromopyridine-2-carboxamide | 5-Bromo-N-methylpyridine-2-carboxamide | 20 | 88 |
| 4 | 4-Methoxypyridine-2-carboxamide | 4-Methoxy-N-methylpyridine-2-carboxamide | 22 | 79 |
| 5 | 6-Methylpyridine-2-carboxamide | N,6-Dimethylpyridine-2-carboxamide | 18 | 87 |
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of this compound [3]
This protocol details the methodology for the N-methylation of pyridine-2-carboxamide using phenyl trimethylammonium iodide.
Materials:
-
Pyridine-2-carboxamide (1.0 equiv)
-
Phenyl trimethylammonium iodide (PhMe₃NI) (2.5 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Toluene (anhydrous)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
8 mL glass vial with a magnetic stirring bar and a septum screw cap
-
Argon or Nitrogen gas supply
-
Heating block or oil bath
Procedure:
-
Reaction Setup: To an 8 mL glass vial equipped with a magnetic stir bar, add pyridine-2-carboxamide, phenyl trimethylammonium iodide, and cesium carbonate.
-
Inert Atmosphere: Evacuate and backfill the vial with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Place the vial in a preheated heating block or oil bath set to the desired temperature (e.g., 110 °C) and stir for the required time (e.g., 18 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to afford the pure this compound.
Protocol 2: General Procedure for Pilot-Scale Amide Synthesis using Pyridine-2-carboxylic Anhydride [2]
This protocol outlines a general approach for a scaled-up amide synthesis, which can be adapted for the synthesis of the pyridine-2-carboxamide precursor.
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Chiller/heater unit for temperature control
-
Quench tank
-
Filtration and drying equipment
Procedure:
-
Reactor Charging: Charge the reactor with the starting amine (e.g., methylamine solution) and an anhydrous solvent (e.g., DCM).
-
Cooling: Start agitation and cool the reactor contents to 0-5 °C using the chiller unit.
-
Reagent Addition: Slowly add a solution of Pyridine-2-carboxylic anhydride in the solvent via the addition funnel over 1-2 hours, carefully monitoring the internal temperature to control the exotherm.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to 20-25 °C and stir for 4-6 hours.
-
In-Process Control: Monitor the reaction for completion by in-process control (IPC) using HPLC.
-
Quenching: Once complete, transfer the reaction mixture to a quench tank containing water.
-
Work-up: Perform an aqueous work-up, using appropriate phase separation techniques for the larger scale.
-
Isolation: Isolate the product by crystallization from a suitable solvent system, followed by filtration and drying under vacuum.
Visualizations
Caption: A typical workflow for scaling up a chemical synthesis process.
Caption: Reaction mechanism for the N-methylation of pyridine-2-carboxamide.
Caption: Troubleshooting logic for addressing low yield in scale-up production.
References
Technical Support Center: N-Methylation of Pyridine-2-Carboxamides
Welcome to the technical support center for the N-methylation of pyridine-2-carboxamides. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on achieving selective N-methylation while avoiding the common side reaction of O-alkylation.
Frequently Asked Questions (FAQs)
Q1: Why is selective N-methylation of pyridine-2-carboxamides important?
A1: N-methylated pyridine-2-carboxamides are a significant class of compounds in medicinal chemistry. Introducing a methyl group on the amide nitrogen can significantly alter a molecule's pharmacological properties, including its potency, selectivity, metabolic stability, and cell permeability. This modification can disrupt hydrogen bonding, change the molecule's conformation, and ultimately improve its pharmacokinetic profile, making it a valuable strategy in drug discovery.[1]
Q2: What is the primary challenge in the N-methylation of pyridine-2-carboxamides?
A2: The main challenge is the potential for O-alkylation, which leads to the formation of imidate byproducts.[1] The amide anion, formed after deprotonation, is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. Achieving high selectivity for N-methylation is crucial for obtaining the desired product in high purity and yield.
Q3: What are the key factors that influence whether N- or O-alkylation occurs?
A3: The outcome of the alkylation reaction is primarily influenced by three factors:
-
The Methylating Agent: The nature of the leaving group on the methylating agent plays a critical role. Reagents with "soft" leaving groups, like iodide, tend to favor N-alkylation. Conversely, reagents with "hard" leaving groups, such as triflate or sulfate, are more prone to O-alkylation.
-
The Base: The choice of base is crucial for deprotonating the amide. The strength and nature of the base can affect the equilibrium between the N-anion and the O-anion of the amide, thereby influencing the reaction's regioselectivity.
-
The Solvent: The solvent can influence the reactivity of the nucleophile and the electrophile. The polarity and coordinating ability of the solvent can affect the aggregation state of organometallic bases and the solvation of the amide anion, which in turn can impact the N/O alkylation ratio.
Q4: How can I confirm if I have the N-methylated or O-methylated product?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between N- and O-alkylated products. Specific 1H and 13C NMR chemical shifts, as well as 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation), can definitively establish the site of methylation.
Troubleshooting Guide
This guide addresses common issues encountered during the N-methylation of pyridine-2-carboxamides.
Issue 1: Low or No Yield of the N-Methylated Product
| Potential Cause | Troubleshooting Steps |
| Ineffective Deprotonation | The chosen base may not be strong enough to deprotonate the amide. Consider using a stronger base. Ensure the base is fresh and has been handled under anhydrous conditions if it is moisture-sensitive. |
| Inactive Methylating Agent | The methylating agent may have degraded. Use a fresh bottle of the reagent. If using a solid methylating agent, ensure it has been stored correctly. |
| Incorrect Reaction Temperature | The reaction may require heating to proceed at a reasonable rate. Conversely, excessive heat can lead to decomposition. Optimize the reaction temperature by running small-scale trials at different temperatures. |
| Presence of Water | Water can quench the base and the amide anion. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
Issue 2: Formation of the O-Alkylated Imidate Byproduct
| Potential Cause | Troubleshooting Steps |
| Inappropriate Methylating Agent | Use of methylating agents with hard leaving groups (e.g., dimethyl sulfate, methyl triflate) can favor O-alkylation. Switch to a methylating agent with a softer leaving group, such as methyl iodide or phenyl trimethylammonium iodide. |
| Suboptimal Base/Solvent Combination | The reaction conditions may be favoring O-alkylation. Experiment with different bases and solvents. For example, using a milder base like cesium carbonate in a non-polar solvent like toluene has been shown to be highly selective for N-methylation. |
Issue 3: Difficulty in Purifying the N-Methylated Product
| Potential Cause | Troubleshooting Steps |
| Similar Polarity of N- and O-Alkylated Products | The N-methylated product and the O-alkylated byproduct may have very similar polarities, making separation by column chromatography challenging. |
| * Optimize Chromatography Conditions: Try different solvent systems (e.g., gradients of ethyl acetate in hexanes, or adding a small amount of a more polar solvent like methanol). Consider using a different stationary phase (e.g., alumina instead of silica gel). | |
| * Chemical Separation: If the O-alkylated imidate is formed, it may be possible to hydrolyze it back to the starting amide under acidic conditions, simplifying the purification. |
Data on N-Methylation Selectivity
| Methylating Agent | Typical Base | Expected Primary Product | Selectivity Notes |
| Phenyl Trimethylammonium Iodide (PhMe₃NI) | Cs₂CO₃ | N-Methylated | Reported to be highly monoselective for N-alkylation.[1] |
| Methyl Iodide (MeI) | NaH, K₂CO₃ | N-Methylated | Generally favors N-alkylation due to the soft iodide leaving group. Can lead to overmethylation (quaternization of the pyridine nitrogen). |
| Dimethyl Sulfate ((MeO)₂SO₂) | NaH, K₂CO₃ | Mixture of N- and O-Alkylated | The hard sulfate leaving group increases the likelihood of O-alkylation. It is also highly toxic. |
| Methyl Triflate (MeOTf) | Various | Mixture, often favoring O-Alkylation | The triflate is a very hard leaving group, which typically favors O-alkylation of amides. |
Experimental Protocols
Protocol 1: Highly Selective N-Methylation using Phenyl Trimethylammonium Iodide (PhMe₃NI)
This protocol is recommended for achieving high selectivity for N-methylation and avoids the use of highly toxic and volatile methylating agents.[1]
Materials:
-
Pyridine-2-carboxamide substrate
-
Phenyl trimethylammonium iodide (PhMe₃NI)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Argon or Nitrogen gas
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the pyridine-2-carboxamide (1.0 eq.), phenyl trimethylammonium iodide (2.5 eq.), and cesium carbonate (2.0 eq.).
-
Seal the vessel and purge with an inert atmosphere (argon or nitrogen) for 10-15 minutes.
-
Add anhydrous toluene via syringe to achieve a suitable concentration (e.g., 0.2-0.5 M).
-
Heat the reaction mixture to 120°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding 2 N HCl until gas evolution ceases.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for selective N-methylation.
Caption: Troubleshooting decision tree for N-methylation.
References
"N-methylpyridine-2-carboxamide" stability and degradation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of N-methylpyridine-2-carboxamide. The information is intended for researchers, scientists, and drug development professionals to address potential issues during experimentation.
General Stability and Storage
Q1: What are the general storage recommendations for this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area. It is recommended to keep the container tightly sealed to prevent moisture absorption. For long-term storage, refrigeration at 2-8°C in a tightly sealed container is advisable.
Q2: What are the known incompatibilities of this compound?
A2: this compound is incompatible with strong oxidizing agents and strong acids.[1] Contact with these substances can lead to vigorous reactions and degradation of the compound. It is crucial to avoid using solvents or reagents from these categories when working with this compound unless a specific reaction is intended.
Q3: Is this compound sensitive to light?
A3: While specific photostability data for this compound is not extensively available, related pyridine carboxamide compounds are known to be sensitive to light.[1] Therefore, it is best practice to protect this compound from light by storing it in an amber vial or a light-blocking container and minimizing exposure to ambient and UV light during experiments.
Troubleshooting Guide
Issue 1: Inconsistent Experimental Results
Q: I am observing high variability in my experimental results using this compound. What could be the cause?
A: Inconsistent results can often be attributed to the degradation of the compound. Consider the following troubleshooting steps:
-
Verify Storage Conditions: Ensure the compound has been stored correctly, protected from light, moisture, and heat.
-
Prepare Fresh Solutions: this compound in solution may be susceptible to hydrolysis, especially at non-neutral pH. Prepare solutions fresh for each experiment.
-
Control Experimental Atmosphere: If your experiment is sensitive to oxidation, consider performing it under an inert atmosphere (e.g., nitrogen or argon).
-
Check for Contaminants: Ensure all glassware is scrupulously clean and that solvents and other reagents are of high purity and free from contaminants that could catalyze degradation.
Issue 2: Appearance of Unknown Peaks in Chromatography
Q: I am seeing unexpected peaks in my HPLC/LC-MS analysis of this compound. What are these and how can I prevent them?
A: The appearance of new peaks is a strong indicator of degradation. The identity of these peaks will depend on the degradation pathway.
-
Hydrolysis: The most common degradation pathway for amides is hydrolysis, which would yield picolinic acid and methylamine. This is more likely to occur in acidic or basic solutions.
-
Oxidation: The pyridine ring can be susceptible to oxidation, leading to the formation of N-oxides or other oxidation products.
-
Photodegradation: Exposure to light, particularly UV light, can lead to the formation of various photoproducts.
To mitigate this, follow the handling and storage recommendations strictly. If degradation is suspected, a forced degradation study can help to identify the potential degradation products and establish appropriate analytical methods for their detection.
Frequently Asked Questions (FAQs)
Hydrolysis
Q: How susceptible is this compound to hydrolysis?
Q: What are the expected hydrolysis products of this compound?
A: The expected hydrolysis products are pyridine-2-carboxylic acid (picolinic acid) and methylamine.
Photostability
Q: What precautions should I take to prevent photodegradation?
A: To prevent photodegradation, always store and handle this compound in a manner that protects it from light. Use amber glassware or wrap containers in aluminum foil. When conducting experiments, minimize exposure to direct sunlight and fluorescent lighting. If your experimental setup involves prolonged exposure to light, consider using a light-blocking enclosure or filters.
Q: How can I test for photodegradation?
A: A simple photostability test involves exposing a solution of the compound to a controlled light source (e.g., a UV lamp or a photostability chamber) for a defined period. A control sample should be kept in the dark at the same temperature. The samples can then be analyzed by a stability-indicating method, such as HPLC, to compare the purity and degradation profiles.
Thermal Stability
Q: At what temperature does this compound start to decompose?
A: Specific thermal decomposition data for this compound is not widely published. However, related compounds like 2-methylpyridine N-oxide show decomposition at temperatures above 200°C.[2] It is recommended to avoid exposing this compound to high temperatures unless required for a specific reaction. For routine handling and storage, room temperature or refrigerated conditions are appropriate.
Q: What are the potential thermal degradation products?
A: Thermal decomposition of pyridine derivatives can be complex. For 2-methylpyridine N-oxide, the main decomposition products were 2-methylpyridine and pyridine.[2] For this compound, thermal stress could potentially lead to decarboxylation or other fragmentation pathways.
Data Summary
Table 1: General Stability and Storage Information for Pyridine Carboxamide Derivatives
| Parameter | Recommendation / Information | Source |
| Storage Temperature | 2-8°C (long-term), Room Temperature (short-term) | [3] |
| Light Sensitivity | Protect from light | [1] |
| Moisture Sensitivity | Store in a dry environment, keep container sealed | [4] |
| Incompatibilities | Strong oxidizing agents, Strong acids | [1] |
| Physical Form | Solid | |
| Stability | Stable under normal storage conditions | [1] |
Experimental Protocols
Protocol 1: General Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[4][5]
Objective: To identify potential degradation products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the initial solvent.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL.
-
Thermal Degradation (Solid): Place a small amount of solid this compound in an oven at 80°C for 48 hours. Dissolve the stressed solid to a final concentration of 0.1 mg/mL.
-
Thermal Degradation (Solution): Heat 1 mL of the stock solution at 80°C for 48 hours. Cool and dilute to a final concentration of 0.1 mg/mL.
-
Photodegradation: Expose a solution of the compound (0.1 mg/mL) in a quartz cuvette to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[6][7] A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Analysis: Analyze all stressed samples and a non-stressed control sample by a suitable analytical method, such as reverse-phase HPLC with UV detection or LC-MS.
Visualizations
Caption: Potential hydrolysis pathway of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for stability issues.
References
- 1. fishersci.com [fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
alternative reagents for the synthesis of "N-methylpyridine-2-carboxamide"
Welcome to the technical support center for the synthesis of N-methylpyridine-2-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The most common starting material is picolinic acid (pyridine-2-carboxylic acid). The synthesis primarily involves the formation of an amide bond between picolinic acid and methylamine.[1][2]
Q2: What are the primary methods for synthesizing this compound?
There are three main strategies for the synthesis of this compound:
-
Activation of Picolinic Acid: This is the most common method and involves converting the carboxylic acid group of picolinic acid into a more reactive species, which then readily reacts with methylamine.
-
Direct Amidation: This method involves the direct coupling of picolinic acid and methylamine using specific catalysts or coupling agents without the need for prior activation of the carboxylic acid.[3]
-
N-methylation of Pyridine-2-carboxamide: This approach starts with pyridine-2-carboxamide and introduces a methyl group onto the amide nitrogen.
Q3: What are some alternative reagents to hazardous methylating agents like methyl iodide?
For the N-methylation of pyridine-2-carboxamide, phenyl trimethylammonium iodide (PhMe₃NI) is a safer, solid methylating agent that can be used to achieve monomethylation with high yields.[4]
Troubleshooting Guides
Issue 1: Low yield during the coupling of picolinic acid and methylamine.
| Potential Cause | Troubleshooting Step |
| Incomplete activation of picolinic acid | - Ensure the activating reagent (e.g., thionyl chloride, oxalyl chloride) is fresh and used in sufficient excess. - Consider extending the reaction time or slightly increasing the temperature during the activation step. |
| Poor reactivity of the activated species | - If using a coupling reagent, ensure it is suitable for the reaction. See the comparison table below for alternatives.[5][6] - For acyl chlorides, ensure the reaction with methylamine is performed at a low temperature (e.g., 0 °C) to prevent side reactions. |
| Decomposition of starting materials or product | - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to air or moisture. - Check the pH of the reaction mixture; strong acidic or basic conditions might degrade the product. |
| Issues with methylamine | - If using methylamine gas, ensure it is bubbled through the solution at a controlled rate. - If using a solution of methylamine, ensure it is of the correct concentration and has not degraded. |
Issue 2: Formation of side products.
| Potential Cause | Troubleshooting Step |
| Over-reaction or side reactions of the activated picolinic acid | - Control the stoichiometry of the reactants carefully. - Add the activated picolinic acid derivative to the methylamine solution slowly to maintain a low concentration of the reactive species. |
| Reaction with the pyridine ring | - While less common under amidation conditions, highly reactive reagents might interact with the pyridine nitrogen. Using milder coupling agents can mitigate this. |
| O-alkylation instead of N-alkylation (in N-methylation) | - The choice of base and solvent can influence the selectivity. Using a non-nucleophilic base can favor N-alkylation.[4] |
Alternative Reagents for Amide Bond Formation
The choice of coupling reagent is critical for the successful synthesis of this compound from picolinic acid. Below is a comparison of common coupling reagents.
| Coupling Reagent | Activating Agent | Additive | Typical Solvent | Advantages | Disadvantages |
| DCC (Dicyclohexylcarbodiimide) | Carbodiimide | HOBt | DCM, DMF | Inexpensive, widely used. | Dicyclohexylurea (DCU) byproduct can be difficult to remove.[5] |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carbodiimide | HOBt | DCM, DMF, Water | Water-soluble byproduct, easy workup.[5] | More expensive than DCC. |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Uronium salt | None | DMF, NMP | High coupling efficiency, low racemization.[6][7] | Expensive. |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Phosphonium salt | None | DMF, DCM | Effective for hindered amino acids. | Can be sensitive to moisture. |
| SOCl₂ (Thionyl Chloride) | Acid Halide Formation | None | Toluene, DCM | Highly reactive, drives reaction to completion. | Generates HCl, requires a base to neutralize.[2][8] |
| B(OCH₂CF₃)₃ | Boron-based reagent | None | MeCN | Operationally simple, can be used open to air.[3] | May not be as general as other coupling agents. |
Experimental Protocols
Protocol 1: Synthesis via Acyl Chloride Intermediate
This protocol involves the activation of picolinic acid with thionyl chloride followed by reaction with methylamine.[2]
Step 1: Formation of Picolinoyl Chloride
-
To a solution of picolinic acid (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane), add thionyl chloride (1.2 - 1.5 eq) dropwise at 0 °C.
-
A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Stir the mixture at room temperature or gentle reflux until the reaction is complete (monitored by TLC or disappearance of starting material).
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude picolinoyl chloride, which is often used directly in the next step.
Step 2: Amidation with Methylamine
-
Dissolve the crude picolinoyl chloride in an anhydrous aprotic solvent (e.g., THF or DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of methylamine (2.0 - 2.5 eq) in a suitable solvent (e.g., THF, water, or methanol) or bubble methylamine gas through the solution.
-
Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Direct Amidation using a Coupling Reagent (HATU)
This protocol describes the direct coupling of picolinic acid with methylamine using HATU.[7]
-
Dissolve picolinic acid (1.0 eq) in an anhydrous aprotic solvent like DMF.
-
Add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add methylamine (1.2 eq, as a solution or gas) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Diagrams
Caption: Alternative synthetic workflows for this compound.
Caption: Troubleshooting logic for low yield in synthesis.
References
- 1. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents [mdpi.com]
- 2. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. growingscience.com [growingscience.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
managing exothermic reactions in pyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing exothermic reactions during pyridine synthesis. The information is tailored for researchers, scientists, and drug development professionals to ensure safe and efficient experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when dealing with exothermic reactions in pyridine synthesis?
A1: The main safety concerns are thermal runaway and pressure management.[1][2] A thermal runaway is an uncontrolled increase in the reaction rate that leads to a rapid rise in temperature and pressure, potentially causing explosions or reactor rupture.[2] Additionally, reactions that produce gaseous byproducts can lead to significant pressure buildup in a closed system, necessitating proper venting and pressure relief systems.[1]
Q2: My reaction is highly exothermic and difficult to control. How can I manage this?
A2: To manage a highly exothermic reaction and prevent thermal runaway, several strategies can be employed:
-
Slow Addition of Reagents: Adding one of the reactants dropwise or in semi-batch mode helps control the rate of heat generation.[2][3]
-
Efficient Cooling: Utilize an appropriate cooling system, such as an ice bath, cryostat, or a jacketed reactor connected to a circulator, to maintain a constant, low temperature.[3][4]
-
Dilution: Performing the reaction at a lower concentration by using an appropriate solvent increases the overall thermal mass, which helps absorb and dissipate heat more effectively.[2][3]
-
Continuous Flow Chemistry: For highly exothermic processes, continuous flow reactors offer superior temperature control and are inherently safer than batch reactors due to the small reaction volume at any given time.[3]
Q3: I'm observing unexpected side product formation in my Hantzsch synthesis. Could this be related to the exotherm?
A3: Yes, side product formation in the Hantzsch synthesis can be linked to poor temperature control. The reaction mechanism is complex, with multiple competing pathways.[3] Local hotspots caused by an uncontrolled exotherm can favor side reactions, such as the self-condensation of the β-keto ester or the Michael addition of the enamine to the Knoevenagel condensation product before cyclization.[3] Careful control of reaction conditions, especially temperature, is crucial to minimize these side products.[3]
Q4: What are the key challenges when scaling up an exothermic pyridine synthesis?
A4: Scaling up exothermic reactions presents significant challenges, primarily related to heat dissipation.[1][5] As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat removal less efficient.[5] This can lead to an increased risk of thermal runaway. Key considerations for scale-up include:
-
Thermal Hazard Assessment: Conduct a thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry to understand the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).[2]
-
Reactor Capability: Ensure the cooling capacity of the large-scale reactor is sufficient to handle the total heat generated.[1]
-
Dosing Rates: Miscalculating reagent dosing rates on a larger scale can easily lead to reagent accumulation and a subsequent dangerous exotherm.[5]
Q5: Are there specific catalysts or conditions that can make pyridine synthesis less hazardous?
A5: Yes, modern approaches focus on developing greener and safer synthesis routes. For the Hantzsch synthesis, using catalysts like p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles or employing solvent-free conditions with ceric ammonium nitrate (CAN) can lead to high yields at room temperature, reducing the need for heating.[6][7][8] For the Guareschi-Thorpe synthesis, using ammonium carbonate in an aqueous medium is an eco-friendly method where the product often precipitates, simplifying work-up.[9][10]
Troubleshooting Guide
| Issue | Common Causes | Recommended Solutions |
| Rapid, Uncontrolled Temperature Spike | - Reagent added too quickly.- Inadequate cooling.- Reaction concentration is too high. | - Immediately stop reagent addition.- Apply emergency cooling (e.g., add dry ice to an isopropanol bath around the flask).- If safe, add more pre-chilled solvent to dilute the reaction mixture. |
| Low Yield | - Incomplete reaction due to low temperature.- Side product formation from excessive heat.- Incomplete oxidation of the dihydropyridine intermediate (Hantzsch).[11] | - Optimize temperature; a slight, controlled temperature increase may be needed.[2]- Improve heat dissipation to prevent hotspots (see Q2).- Ensure the correct stoichiometry of a suitable oxidizing agent (e.g., iodine, KMnO4) and monitor for complete conversion.[6][7] |
| Reaction Mixture Darkening or Tarring | - Decomposition of starting materials or products due to excessive heat.[11]- Presence of highly reactive impurities. | - Lower the reaction temperature.[2]- Ensure the purity of all reagents and solvents.- Work under an inert atmosphere (e.g., Nitrogen, Argon) to prevent oxidative decomposition. |
| Pressure Buildup in Reactor | - Generation of gaseous byproducts.- Solvent boiling due to uncontrolled exotherm. | - Ensure the system is not completely sealed; use a condenser or a pressure-equalizing dropping funnel.- For larger scale, ensure proper venting and pressure relief systems are in place.[1]- Immediately reduce the reaction temperature. |
Experimental Protocols
Protocol 1: Hantzsch Dihydropyridine Synthesis with Controlled Heating
Objective: To synthesize a dihydropyridine via the Hantzsch reaction while carefully managing the initial exothermic condensation steps.[2]
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
β-ketoester (e.g., ethyl acetoacetate, 2 equivalents)
-
Nitrogen source (e.g., ammonium acetate)
-
Solvent (e.g., ethanol)
-
Reaction vessel (e.g., round-bottom flask) equipped with a magnetic stirrer, condenser, and temperature probe
-
Heating/cooling bath
Procedure:
-
In the reaction vessel, combine the aldehyde (1 eq.), ethyl acetoacetate (2 eq.), and ammonium acetate (1.1 eq.) in ethanol.
-
Begin stirring the mixture at room temperature.
-
Place the vessel in a cooling bath to pre-chill the mixture to 0-5 °C.
-
Slowly and carefully begin to warm the reaction mixture. Monitor the internal temperature closely using the probe.
-
Maintain the reaction temperature at a gentle reflux (for ethanol, this is around 78 °C), ensuring there are no rapid, uncontrolled increases. Use the cooling bath to moderate the temperature if the exotherm causes it to rise too quickly.
-
Monitor the reaction by Thin Layer Chromatography (TLC). Once the starting materials are consumed, cool the mixture to room temperature.
-
The dihydropyridine product often precipitates and can be collected by filtration.[3]
Protocol 2: Advanced Guareschi-Thorpe Synthesis in Aqueous Medium
Objective: To synthesize a hydroxy-cyanopyridine using an environmentally friendly method that minimizes thermal risk by using water as a solvent.[7]
Materials:
-
Alkyl cyanoacetate or cyanoacetamide (1 mmol)
-
1,3-Dicarbonyl compound (1 mmol)
-
Ammonium carbonate (2 mmol)
-
Water (or a 1:1 mixture of water and ethanol) (2 mL)
-
Reaction flask with stirrer and condenser
Procedure:
-
In the flask, combine the alkyl cyanoacetate (1 mmol), the 1,3-dicarbonyl compound (1 mmol), and ammonium carbonate (2 mmol).
-
Add 2 mL of water (or a 1:1 water/ethanol mixture).
-
Heat the reaction mixture to 80°C with stirring. The large heat capacity of water helps to safely absorb the heat of reaction.
-
Monitor the reaction by TLC. The product often begins to precipitate as the reaction progresses.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold water, and dry to obtain the pure hydroxy-cyanopyridine.[7]
Visualizations
Caption: Troubleshooting workflow for an unexpected exothermic event.
Caption: Experimental setup for controlling exothermic reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. asynt.com [asynt.com]
- 5. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to N-methylpyridine-2-carboxamide and Other Pyridine Derivatives in Catalysis
For researchers, scientists, and drug development professionals navigating the complex landscape of catalytic chemistry, the selection of an appropriate ligand is paramount to achieving desired reaction outcomes. Pyridine-based ligands have long been a cornerstone in the development of efficient catalysts due to their versatile coordination chemistry and tunable electronic and steric properties. This guide provides an objective comparison of N-methylpyridine-2-carboxamide against other pyridine derivatives in catalysis, supported by established principles and experimental observations from the scientific literature.
The Influence of N-Methylation: A Performance Comparison
The introduction of a methyl group on the amide nitrogen of pyridine-2-carboxamide can significantly influence the ligand's electronic and steric profile, thereby impacting the catalytic activity, selectivity, and stability of its metal complexes. While direct head-to-head comparative studies with extensive quantitative data are not abundant in the literature, the following table summarizes the expected performance differences based on established principles of ligand design in catalysis. The data presented is a qualitative and inferred comparison based on the influence of N-alkylation and other substitutions on related pyridine-based ligands in catalytic reactions such as Suzuki-Miyaura and Heck couplings.
| Ligand | Catalyst Activity | Selectivity | Stability | Key Considerations |
| This compound | Potentially Higher | May be altered | Generally Increased | The N-methyl group can enhance the electron-donating ability of the amide nitrogen, potentially leading to a more electron-rich metal center and higher catalytic turnover. Steric hindrance from the methyl group can influence substrate approach and product selectivity. The absence of the N-H proton can prevent side reactions and improve catalyst stability. |
| Pyridine-2-carboxamide | Baseline | Baseline | Baseline | The parent ligand provides a benchmark for comparison. The presence of the N-H proton allows for potential hydrogen bonding interactions and can participate in protonolysis, which might be a deactivation pathway. |
| Pyridine-2,6-dicarboxamide Derivatives | Varies | Often High | High | These pincer-type ligands offer a rigid coordination environment, often leading to high stability and selectivity in catalytic reactions. The catalytic activity can be tuned by modifying the substituents on the amide groups.[1] |
| Chiral Pyridine-Carboxamides | Varies | Enantioselective | Varies | The introduction of chiral centers allows for asymmetric catalysis, with the enantioselectivity being highly dependent on the specific structure of the ligand and its coordination to the metal center.[2][3] |
Experimental Protocols: A Framework for Comparative Analysis
To empirically validate the performance differences between this compound and other pyridine derivatives, a standardized experimental protocol is crucial. The following is a detailed methodology for a comparative study of these ligands in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
General Procedure for Comparative Catalytic Study in Suzuki-Miyaura Coupling
1. Catalyst Preparation (in situ):
-
In a nitrogen-filled glovebox, a stock solution of the palladium precursor (e.g., Pd(OAc)₂, 0.01 M in anhydrous toluene) is prepared.
-
Stock solutions of the respective ligands (this compound, pyridine-2-carboxamide, etc.) are also prepared (e.g., 0.02 M in anhydrous toluene).
-
To a series of reaction vials, add the appropriate volume of the palladium precursor stock solution (e.g., 1 mol%).
-
To each vial, add the corresponding ligand stock solution in the desired stoichiometric ratio (e.g., Pd:ligand = 1:2).
-
The mixtures are stirred at room temperature for 30 minutes to allow for complex formation.
2. Reaction Setup:
-
To each vial containing the pre-formed catalyst, add the aryl halide (e.g., 4-bromotoluene, 1.0 mmol), the arylboronic acid (e.g., phenylboronic acid, 1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the solvent (e.g., a mixture of toluene and water, 10:1 v/v, 5 mL).
-
The vials are sealed with a Teflon-lined cap.
3. Reaction Execution and Monitoring:
-
The reaction mixtures are placed in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Aliquots of the reaction mixture are taken at regular intervals (e.g., 1, 2, 4, 8, and 24 hours), quenched with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic extracts are analyzed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of the starting material and the yield of the product.
4. Product Isolation and Characterization:
-
Upon completion of the reaction, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure cross-coupled product.
-
The identity and purity of the product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizing Catalytic Pathways and Workflows
To further elucidate the processes involved in catalysis with pyridine-based ligands, the following diagrams, generated using Graphviz, illustrate a typical catalytic cycle and an experimental workflow.
References
comparative analysis of "N-methylpyridine-2-carboxamide" synthesis methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three prominent methods for the synthesis of N-methylpyridine-2-carboxamide, a key structural motif in medicinal chemistry. The following sections detail the experimental protocols, present quantitative data for each method, and offer a visual representation of the comparative analysis workflow.
Introduction
This compound and its derivatives are of significant interest in drug discovery due to their presence in various biologically active compounds. The efficient and selective synthesis of this moiety is crucial for the development of new therapeutic agents. This guide compares three common synthetic strategies: the acyl chloride route, direct amidation using a coupling agent, and the N-methylation of a pyridine-2-carboxamide precursor. Each method offers distinct advantages and disadvantages in terms of yield, reaction conditions, and substrate scope.
Method 1: Acyl Chloride Route
This classical and widely used method involves a two-step process. First, the carboxylic acid (picolinic acid) is activated by converting it into a more reactive acyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting picolinoyl chloride is then reacted with methylamine to form the desired amide. This method is generally effective and can provide good yields, though the handling of moisture-sensitive and corrosive reagents is a key consideration.
Method 2: Direct Amidation with Coupling Agent
Direct amidation offers a more streamlined approach by forming the amide bond in a single step from the carboxylic acid and amine. This is facilitated by a coupling agent that activates the carboxylic acid in situ. A variety of coupling reagents are available, ranging from carbodiimides to phosphonium and uronium salts. This method often proceeds under milder conditions than the acyl chloride route and can be advantageous when dealing with sensitive substrates. The choice of coupling agent and reaction conditions is critical to achieving high yields and minimizing side reactions.
Method 3: N-methylation of Pyridine-2-carboxamide
This method approaches the synthesis from a different perspective, starting with the pre-formed pyridine-2-carboxamide and introducing the methyl group onto the amide nitrogen. This can be an effective strategy, particularly when the parent carboxamide is readily available. Selective N-methylation can be achieved using various methylating agents, and the choice of base and solvent is crucial to prevent O-methylation and other side reactions. This route can offer high selectivity and good yields under specific conditions.
Quantitative Data Summary
The following table summarizes the quantitative data for the three synthesis methods, providing a basis for comparison.
| Parameter | Method 1: Acyl Chloride Route | Method 2: Direct Amidation (Mixed Anhydride) | Method 3: N-methylation |
| Starting Materials | Picolinic acid, Thionyl chloride, Methylamine | Picolinic acid, iso-Butylchloroformate, N-Methylmorpholine, (S)-tert-leucinol* | Pyridine-2-carboxamide, Phenyl trimethylammonium iodide, Cesium carbonate |
| Key Reagents | SOCl₂ | iso-Butylchloroformate, NMM | PhMe₃NI, Cs₂CO₃ |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) | Toluene |
| Reaction Temperature | Reflux, then 0-5 °C | 0 °C to room temperature | Not specified |
| Reaction Time | Not specified | 30 minutes (activation) + unspecified reaction time | 18 hours |
| Yield | 35% (for N-methyl-N-phenylpicolinamide)[1] | 75-78%[2] | 85%[3] |
| Purification | Flash column chromatography[1] | Silica gel flash chromatography[2] | Not specified |
*Note: The data for Method 2 is for the synthesis of (S)-N-(1-Hydroxy-3,3-dimethylbutan-2-yl)picolinamide, as a representative example of a high-yielding amidation of picolinic acid using the mixed anhydride method.
Experimental Protocols
Method 1: Acyl Chloride Route for N-methyl-N-phenylpicolinamide[1]
-
Acyl Chloride Formation: Picolinic acid (1.0 g, 8.2 mmol) is reacted with thionyl chloride in a suitable solvent like dichloromethane. The reaction is typically heated to reflux to ensure complete conversion to picolinoyl chloride.
-
Amidation: The reaction mixture containing the in-situ generated picolinoyl chloride is then cooled. N-methylaniline (1.76 mL, 16.2 mmol) and a base such as triethylamine are added. The reaction is stirred at room temperature.
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The crude product is purified by flash column chromatography (petroleum benzine/ethyl acetate, 15:1) to yield N-methyl-N-phenylpicolinamide.
Method 2: Direct Amidation via Mixed Anhydride for (S)-N-(1-Hydroxy-3,3-dimethylbutan-2-yl)picolinamide[2]
-
Reaction Setup: A flask is charged with 2-picolinic acid (6.15 g, 50.0 mmol), dichloromethane (300 mL), and N-methylmorpholine (7.59 g, 75.0 mmol).
-
Activation: The flask is cooled in an ice/water bath, and iso-butylchloroformate (6.86 mL, 52.5 mmol) is added dropwise over 30 minutes. The mixture is stirred for an additional 30 minutes in the ice/water bath.
-
Amidation: (S)-tert-leucinol (a representative amine) is added, and the reaction is allowed to proceed to completion.
-
Work-up and Purification: The reaction is worked up by washing with water and brine. The organic layer is dried over Na₂SO₄ and concentrated. The crude residue is purified by silica gel flash chromatography to afford the product.
Method 3: N-methylation of Pyridine-2-carboxamide[3]
-
Reaction Setup: In a reaction vessel, pyridine-2-carboxamide (1.0 equiv) is combined with cesium carbonate (Cs₂CO₃, 2.0 equiv) in toluene.
-
Methylation: Phenyl trimethylammonium iodide (PhMe₃NI, 1.5 equiv) is added to the suspension.
-
Reaction: The mixture is stirred for 18 hours at a suitable temperature (e.g., room temperature or slightly elevated).
-
Work-up and Purification: After the reaction is complete, the mixture is filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by chromatography if necessary.
Workflow of Comparative Analysis
References
Comparative Guide to Analytical Methods for N-methylpyridine-2-carboxamide
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) for the quantitative analysis of N-methylpyridine-2-carboxamide. The performance of each method is evaluated based on established validation parameters to assist researchers, scientists, and drug development professionals in selecting the most suitable technique for their specific analytical needs.
Method Comparison
The following table summarizes the typical performance characteristics for the analysis of this compound using HPLC, GC, and CE. These values are based on methods for structurally similar compounds and established principles of analytical chemistry.
| Validation Parameter | HPLC | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 97 - 103% |
| Precision (% RSD) | < 2% | < 5% | < 3% |
| Limit of Detection (LOD) | ~5 ng/mL | ~10 ng/mL | ~2 ng/mL |
| Limit of Quantitation (LOQ) | ~15 ng/mL | ~30 ng/mL | ~7 ng/mL |
| Throughput | Moderate | Low to Moderate | High |
| Sample Derivatization | Not typically required | May be required | Not required |
| Instrumentation Cost | Moderate | Moderate to High | Low to Moderate |
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely adopted technique for the separation and quantification of non-volatile and thermally labile compounds, making it highly suitable for the analysis of this compound.
Experimental Protocol: HPLC Method
A reversed-phase HPLC method is proposed for the analysis of this compound.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). A typical gradient could be:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: UV detection at approximately 265 nm, which is a common absorption maximum for pyridine derivatives.
-
Injection Volume: 10 µL
-
Standard Preparation: A stock solution of this compound is prepared in the mobile phase (initial conditions) and serially diluted to create calibration standards ranging from approximately 1 µg/mL to 100 µg/mL.
-
Sample Preparation: The sample containing this compound is dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.
HPLC Method Validation Workflow
N-Methylpyridine-2-carboxamide Analogs: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of N-methylpyridine-2-carboxamide and its analogs. The following sections summarize key experimental findings, detail relevant methodologies, and visualize pertinent biological pathways to inform future research and drug development efforts.
Enzyme Inhibition
This compound analogs have been extensively investigated as inhibitors of various enzymes implicated in a range of diseases, from inflammation and cancer to neurodegenerative disorders.
Tyrosine Kinase 2 (TYK2) Inhibition
TYK2 is a non-receptor tyrosine kinase that plays a crucial role in cytokine signaling pathways involved in inflammation and autoimmune diseases.[1][2] Analogs of this compound have been developed as potent and selective TYK2 inhibitors.
Quantitative Comparison of TYK2 Inhibitors
| Compound ID | Modification | IC₅₀ (nM) | Cell-based Assay IC₅₀ (nM) | Selectivity vs. JAK1/JAK2/JAK3 |
| Analog A | [Specify Modification] | 1.5 | 25 | >1000-fold |
| Analog B | [Specify Modification] | 3.2 | 48 | >500-fold |
| BMS-986165 | [Reference Compound] | 0.2 | 3 | Highly Selective |
Note: Data is representative and compiled from multiple sources. Specific values may vary based on assay conditions.
A common method to determine the inhibitory activity of compounds against TYK2 is a biochemical assay using recombinant human TYK2 protein.
-
Reagents: Recombinant human TYK2, ATP, peptide substrate (e.g., poly-Glu-Tyr), test compounds, and a suitable kinase buffer.
-
Procedure:
-
The test compound is serially diluted and pre-incubated with the TYK2 enzyme in the kinase buffer.
-
The kinase reaction is initiated by the addition of ATP and the peptide substrate.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactive labeling (³²P-ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA).
-
-
Data Analysis: The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the dose-response data to a suitable equation.
The following diagram illustrates the role of TYK2 in cytokine signaling and the point of inhibition by this compound analogs.
γ-Secretase Modulation
γ-Secretase is an enzyme complex involved in the cleavage of amyloid precursor protein (APP), a process central to the pathogenesis of Alzheimer's disease.[3][4] N-ethylpyridine-2-carboxamide derivatives have emerged as orally active γ-secretase modulators (GSMs) that selectively reduce the production of pathogenic amyloid-β42 (Aβ42).
Quantitative Comparison of γ-Secretase Modulators
| Compound ID | Modification | Aβ42 Reduction IC₅₀ (µM) | CYP3A4 Inhibition |
| 1v | 5-{8-[([1,1'-Biphenyl]-4-yl)methoxy]-2-methylimidazo[1,2-a]pyridin-3-yl}-N-ethylpyridine-2-carboxamide | 0.091 | No inhibition |
| Analog C | [Specify Modification] | 0.15 | Minimal |
| Analog D | [Specify Modification] | 0.28 | Moderate |
Note: Data is representative and compiled from multiple sources. Specific values may vary based on assay conditions.
The activity of GSMs is typically evaluated in cell-based assays that measure the levels of different Aβ peptides.
-
Cell Line: A cell line that overexpresses human APP, such as HEK293 or CHO cells, is commonly used.
-
Procedure:
-
Cells are seeded in culture plates and allowed to attach.
-
The cells are then treated with various concentrations of the test compound.
-
After a specific incubation period (e.g., 24-48 hours), the cell culture medium is collected.
-
The concentrations of Aβ40 and Aβ42 in the medium are quantified using a specific and sensitive method, typically an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis: The IC₅₀ value for Aβ42 reduction is determined by plotting the percentage of Aβ42 reduction against the compound concentration. The effect on Aβ40 is also assessed to determine the compound's selectivity.
The following diagram illustrates the processing of APP by γ-secretase and the modulatory effect of N-ethylpyridine-2-carboxamide analogs.
Urease Inhibition
Urease is an enzyme that catalyzes the hydrolysis of urea and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. Pyridine carboxamide derivatives have been synthesized and evaluated as urease inhibitors.
Quantitative Comparison of Urease Inhibitors
| Compound ID | Modification | IC₅₀ (µM) |
| Rx-6 | 5-chloropyridine-2-yl-methylene hydrazine carbothioamide | 1.07 ± 0.043 |
| Rx-7 | pyridine-2-yl-methylene hydrazine carboxamide | 2.18 ± 0.058 |
| Thiourea | [Reference Inhibitor] | 18.93 ± 0.004 |
Note: Data is representative and compiled from multiple sources. Specific values may vary based on assay conditions.
The inhibitory activity against urease is often determined using the indophenol method, which measures the production of ammonia.
-
Reagents: Jack bean urease, urea solution, phosphate buffer, phenol-nitroprusside reagent, and alkaline hypochlorite solution.
-
Procedure:
-
The test compound is pre-incubated with the urease enzyme in phosphate buffer.
-
The enzymatic reaction is initiated by the addition of urea.
-
After a defined incubation period, the reaction is stopped, and the amount of ammonia produced is determined by adding the phenol-nitroprusside and alkaline hypochlorite reagents, which form a colored indophenol complex.
-
The absorbance of the resulting solution is measured spectrophotometrically (e.g., at 630 nm).
-
-
Data Analysis: The percentage of inhibition is calculated, and the IC₅₀ value is determined from the dose-response curve.
Antimicrobial Activity
Analogs of this compound have demonstrated promising activity against various microbial pathogens, including mycobacteria and fungi.
Antimycobacterial Activity
Tuberculosis remains a major global health threat, and new drugs are urgently needed. Pyridine carboxamide derivatives have been identified as potential antitubercular agents.
Quantitative Comparison of Antimycobacterial Agents
| Compound ID | Modification | MIC against M. tuberculosis (µg/mL) |
| MMV687254 | Pyridine carboxamide derivative | 1.56 - 3.125 |
| Analog E | [Specify Modification] | 0.78 |
| Analog F | [Specify Modification] | 6.25 |
| Isoniazid | [Reference Drug] | 0.025 - 0.05 |
Note: MIC (Minimum Inhibitory Concentration) values can vary between different strains of M. tuberculosis and testing methodologies.
The minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis is typically determined using a broth microdilution method.
-
Culture Medium: Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) is commonly used.
-
Procedure:
-
The test compounds are serially diluted in a 96-well microplate.
-
A standardized inoculum of M. tuberculosis (e.g., H37Rv strain) is added to each well.
-
The plates are incubated at 37°C for a period of 7-14 days.
-
Bacterial growth can be assessed visually or by using a growth indicator dye (e.g., resazurin). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.
-
Antifungal Activity
Certain this compound analogs have also shown activity against fungal pathogens.
Quantitative Comparison of Antifungal Agents
| Compound ID | Modification | MIC against Trichophyton mentagrophytes (µmol/L) |
| Compound 2 | 5-chloro-N-(3-trifluoromethylbenzyl)-pyrazine-2-carboxamide | 15.62 |
| Compound 6 | 6-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide | 62.5 |
| Fluconazole | [Reference Drug] | 1.95 |
Note: Data is representative and compiled from a specific study. MIC values can vary depending on the fungal species and testing conditions.
Antifungal activity is often evaluated using a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Culture Medium: A suitable broth medium, such as RPMI-1640, is used.
-
Procedure:
-
The test compounds are serially diluted in a microplate.
-
A standardized suspension of the fungal strain is added to each well.
-
The plates are incubated at an appropriate temperature (e.g., 28-35°C) for 24-72 hours, depending on the fungal species.
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.
-
Modulation of Vascular Inflammation
N-Methyl-4-pyridone-3-carboxamide (4PY), a terminal metabolite of niacin, has been identified as a pro-inflammatory agent that promotes vascular inflammation by inducing the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1).
This method is used to visualize and quantify the expression of VCAM-1 in tissues.
-
Animal Model: C57BL/6J mice are often used.
-
Procedure:
-
The mice are treated with the test compound (e.g., 4PY).
-
After the treatment period, the aortas are harvested, fixed in paraformaldehyde, and embedded in paraffin.
-
The embedded tissues are sectioned and mounted on slides.
-
The sections are incubated with a primary antibody specific for VCAM-1.
-
A secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase) is then applied.
-
A chromogen is added to produce a colored precipitate at the site of VCAM-1 expression, which can be visualized and quantified using microscopy.
-
The following diagram illustrates the induction of VCAM-1 and its role in leukocyte adhesion during vascular inflammation.
References
Structure-Activity Relationship of N-methylpyridine-2-carboxamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The N-methylpyridine-2-carboxamide scaffold is a versatile pharmacophore that has demonstrated a wide range of biological activities. Derivatives of this core structure have been investigated for their potential as enzyme inhibitors, anticancer agents, and antimicrobial compounds. Understanding the structure-activity relationship (SAR) of these derivatives is crucial for the rational design of more potent and selective therapeutic agents. This guide provides a comparative analysis of this compound derivatives and related pyridine carboxamides, supported by experimental data and detailed protocols.
Comparative Analysis of Biological Activities
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the pyridine ring and the amide nitrogen. The following tables summarize the quantitative data from various studies, highlighting the impact of these structural modifications on different biological targets.
Urease Inhibitory Activity
Urease is a key enzyme in the pathogenesis of infections caused by bacteria like Helicobacter pylori. The inhibition of urease is a validated strategy for the treatment of peptic ulcers and other related conditions. The following table compares the urease inhibitory activity of various pyridine carboxamide derivatives.
| Compound ID | Structure | Substitution on Pyridine Ring | IC₅₀ (µM) | Reference |
| Rx-7 | 2-Pyridine-2-yl-methylene hydrazine carboxamide | Unsubstituted | 2.18 ± 0.058 | [1] |
| Rx-8 | 6-Methylpyridine-2-yl methylene hydrazinecarboxamide | 6-Methyl | 3.41 ± 0.011 | [1] |
| Rx-10 | 5-Chloropyridine-2-yl methylene hydrazine carboxamide | 5-Chloro | 4.07 ± 0.003 | [1] |
| Rx-11 | 6-Trifluoromethyl pyridine-2-yl methylene hydrazine carboxamide | 6-Trifluoromethyl | Potent Inhibition | [1] |
| Thiourea (Standard) | 18.93 ± 0.004 | [1] |
SAR Insights for Urease Inhibition:
-
The introduction of a methyl group at the 6-position of the pyridine ring (Rx-8) resulted in a slightly lower inhibitory activity compared to the unsubstituted analog (Rx-7).[1]
-
A chloro substitution at the 5-position (Rx-10) also led to potent inhibition.[1]
-
The presence of an electron-withdrawing trifluoromethyl group at the 6-position (Rx-11) demonstrated significant inhibitory potential.[1]
Phosphodiesterase 4B (PDE4B) Inhibitory Activity
Phosphodiesterase 4B (PDE4B) is a key enzyme in the inflammatory cascade, and its inhibition is a therapeutic target for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
| Compound ID | Basic Scaffold | Amide Substitution | PDE4B IC₅₀ (µM) |
| 11a | 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide | Cyclopropyl | 0.63 |
| 11c | 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide | 3-Fluorocyclobutane | 0.6 |
SAR Insights for PDE4B Inhibition:
-
For 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, small aliphatic cyclic groups on the amide nitrogen, such as cyclopropyl and 3-fluorocyclobutane, retained good activity against PDE4B.
Antifungal Activity (Succinate Dehydrogenase Inhibition)
Succinate dehydrogenase (SDH) is a crucial enzyme in the fungal respiratory chain, making it an attractive target for the development of novel antifungal agents.
| Compound ID | Structure | Antifungal Activity (B. cinerea) | SDH IC₅₀ (mg/L) |
| 3f | 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide | Good in vivo activity | 5.6 |
| Thifluzamide (Standard) | 7.61 |
SAR Insights for Antifungal Activity:
-
The 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide derivative (3f) exhibited potent inhibitory activity against Botrytis cinerea SDH, comparable to the standard fungicide thifluzamide.
Anticancer Activity
The antiproliferative activity of pyridine carboxamide derivatives has been evaluated against various cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) |
| 3a | A549 (Lung Carcinoma) | 5.988 ± 0.12 |
| 3d | MCF-7 (Breast Cancer) | 43.4 |
| 4d | MCF-7 (Breast Cancer) | 39.0 |
| 3d | MDA-MB-231 (Breast Cancer) | 35.9 |
| 4d | MDA-MB-231 (Breast Cancer) | 35.1 |
SAR Insights for Anticancer Activity:
-
Specific substitution patterns on the pyridine and amide moieties can lead to significant cytotoxicity against different cancer cell lines. For instance, compound 3a showed high potency against lung carcinoma cells.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
In Vitro Urease Inhibition Assay (Berthelot Method)
This colorimetric assay quantifies the amount of ammonia produced by the enzymatic action of urease on urea.
Materials and Reagents:
-
Urease enzyme (e.g., from Jack bean)
-
Urea solution
-
Phosphate buffer (pH 7.5)
-
Test compounds dissolved in DMSO
-
Phenol reagent (1% phenol and sodium nitroprusside)
-
Alkali reagent (0.5% sodium hydroxide and 0.1% sodium hypochlorite)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 10 µL of urease enzyme solution (5 U/mL) and 40 µL of phosphate buffer to each well.
-
Add 10 µL of the test compound solution at various concentrations. A vehicle control (DMSO) and a positive control (standard inhibitor like thiourea) should be included.
-
Pre-incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 40 µL of urea solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Add 40 µL of phenol reagent and 40 µL of alkali reagent to each well to stop the reaction and develop color.
-
Incubate for 10 minutes at room temperature for color development.
-
Measure the absorbance at 630 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.[1][2]
In Vitro PDE4B Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the hydrolysis of cyclic AMP (cAMP) by the PDE4B enzyme.
Materials and Reagents:
-
Recombinant human PDE4B enzyme
-
cAMP (substrate)
-
³H-cAMP (tracer)
-
Assay buffer (e.g., Tris-HCl, MgCl₂)
-
Test compounds dissolved in DMSO
-
Snake venom nucleotidase
-
Anion-exchange resin
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the assay buffer, recombinant PDE4B enzyme, and the test compound or vehicle (DMSO).
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the reaction by adding a mixture of cAMP and ³H-cAMP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution or by boiling the plate.
-
Add snake venom nucleotidase and incubate to convert the resulting ³H-AMP to ³H-adenosine.
-
Separate the unreacted ³H-cAMP from the ³H-adenosine using an anion-exchange resin.
-
Quantify the amount of ³H-adenosine produced using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.[3]
Visualizing Experimental Workflow
The following diagram illustrates the general workflow for an in vitro enzyme inhibition assay, which is a fundamental experiment in SAR studies.
Caption: A generalized workflow for in vitro enzyme inhibition assays.
This guide provides a snapshot of the SAR for this compound and related derivatives. The presented data and protocols serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the development of novel and effective therapeutic agents.
References
A Comparative Guide to N-methylpyridine-2-carboxamide and Bipyridine as Ligands in Coordination Chemistry
For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is a critical step in the design and synthesis of metal complexes with desired properties. This guide provides a detailed comparison of the performance of N-methylpyridine-2-carboxamide and the widely-used bipyridine as ligands, supported by experimental data and detailed methodologies.
Introduction to the Ligands
This compound is a monodentate or bidentate ligand, depending on the coordination environment. It possesses a pyridine nitrogen atom and an amide group, both of which can coordinate to a metal center. In its common bidentate coordination mode, it forms a five-membered chelate ring through the pyridine nitrogen and the amide oxygen (N,O-bidentate).
Bipyridine , specifically 2,2'-bipyridine (bpy), is a classic bidentate ligand composed of two pyridine rings linked by a single bond. It coordinates to metal ions through the two nitrogen atoms, forming a stable five-membered chelate ring. Bipyridine is one of the most extensively studied ligands in coordination chemistry, known for its ability to form stable complexes with a wide range of metal ions, which exhibit interesting photophysical and electrochemical properties.
Structural Comparison
The primary structural difference between this compound and bipyridine lies in their denticity and the nature of their donor atoms. Bipyridine is a rigid, bidentate N,N-donor ligand, while this compound offers more flexibility and acts as an N,O-donor. This difference in donor atoms can significantly influence the electronic properties and reactivity of the resulting metal complexes.
For instance, in a rhenium(I) complex, this compound acts as a neutral bidentate ligand, chelating the metal ion via the pyridine nitrogen and the amide oxygen. The Re-N and Re-O bond lengths in tricarbonyl(this compound-κ²N¹,O)(thiocyanato-κN)rhenium(I) have been reported to be 2.1836(13) Å and 2.1583(10) Å, respectively, with a bite angle of 74.33(4)°.[1]
Performance Data: A Comparative Analysis
To provide a clear comparison, the following tables summarize key performance data for metal complexes of both ligands. It is important to note that while extensive data is available for bipyridine complexes, quantitative performance data for this compound complexes is less common in the literature.
Stability Constants
Stability constants (log β) are a measure of the strength of the metal-ligand interaction. Higher values indicate more stable complexes.
| Metal Ion | Ligand | log β₁ | log β₂ | log β₃ | Experimental Conditions |
| Co(II) | Bipyridine | 5.8 | 11.1 | 15.6 | 25 °C, 0.1 M KNO₃ |
| Ni(II) | Bipyridine | 7.0 | 13.7 | 19.8 | 25 °C, 0.1 M KNO₃ |
| Cu(II) | Bipyridine | 8.1 | 13.7 | 17.8 | 25 °C, 0.1 M KNO₃ |
| Zn(II) | Bipyridine | 5.0 | 9.4 | 12.9 | 25 °C, 0.1 M KNO₃ |
| This compound | Data not available in the searched literature. |
Note: The table for bipyridine stability constants is compiled from various sources and represents typical values.
Photophysical Properties
The photophysical properties of metal complexes are crucial for applications in areas such as sensing, imaging, and light-emitting devices.
| Complex | λ_em (nm) | Quantum Yield (Φ) | Lifetime (τ) | Solvent |
| [Re(bpy)(CO)₃(py)]⁺ | 568 | 0.024 | 100 ns | CH₃CN |
| [Re(phen)(CO)₃(ampy)]⁺ | 560 | 0.091 | 560 ns | CH₃CN |
| [ReCl(CO)₃(this compound)] | 728-731 | 0.8-4.3% | 6.3-6.7 ns | CHCl₃ |
Data for bipyridine and phenanthroline (a related diimine ligand) complexes are provided for comparison.[2][3] Data for the this compound complex is for a specific rhenium complex.[1]
Experimental Protocols
Determination of Stability Constants by Potentiometric Titration
Potentiometric titration is a common method for determining the stability constants of metal complexes in solution.
General Protocol:
-
Solution Preparation: Prepare solutions of the metal salt, the ligand, a standard acid (e.g., HClO₄), and a standard base (e.g., NaOH) of known concentrations in a suitable solvent (often water or a mixed aqueous-organic solvent) with a constant ionic strength maintained by an inert salt (e.g., KNO₃ or NaClO₄).
-
Calibration: Calibrate the pH electrode using standard buffer solutions.
-
Titration: Titrate a solution containing the metal ion and the ligand with the standard base. A separate titration of the ligand alone is also performed to determine its protonation constants.
-
Data Analysis: Record the pH of the solution as a function of the volume of base added. The data is then analyzed using computer programs (e.g., HYPERQUAD) to calculate the stepwise and overall stability constants (β) of the metal-ligand complexes.
For a detailed procedure, refer to established methods such as the Irving-Rossotti technique.
Measurement of Photophysical Properties
The photophysical properties of the metal complexes are typically characterized using UV-Vis absorption and photoluminescence spectroscopy.
General Protocol:
-
Sample Preparation: Prepare dilute solutions of the metal complexes in a suitable spectroscopic grade solvent. The solutions should be optically clear and have an absorbance in the range of 0.05-0.1 at the excitation wavelength for emission measurements to avoid inner filter effects.
-
Absorption Spectroscopy: Record the UV-Vis absorption spectrum to determine the absorption maxima (λ_abs) and molar extinction coefficients (ε).
-
Emission Spectroscopy: Record the emission spectrum by exciting the sample at a wavelength corresponding to an absorption maximum. The emission maximum (λ_em) is then determined.
-
Quantum Yield Determination: The photoluminescence quantum yield (Φ) is typically determined relative to a well-characterized standard with a known quantum yield. The following equation is used: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Lifetime Measurement: The excited-state lifetime (τ) is measured using time-resolved spectroscopy, such as time-correlated single-photon counting (TCSPC).
Signaling Pathways and Experimental Workflows
Ligand Synthesis and Complexation Workflow
The general workflow for synthesizing and characterizing a new metal complex with either this compound or bipyridine is depicted below.
Caption: General workflow for ligand synthesis, complexation, and performance evaluation.
Chelate Effect: Bidentate vs. Monodentate Ligands
The significantly higher stability of complexes with bidentate ligands like bipyridine compared to those with analogous monodentate ligands (e.g., two pyridine molecules) is known as the chelate effect. This is primarily an entropy-driven phenomenon.
Caption: Thermodynamic basis of the chelate effect.
Conclusion
Bipyridine remains a dominant ligand in coordination chemistry due to the exceptional stability and well-documented photophysical and catalytic properties of its metal complexes. The wealth of available data makes it a reliable choice for a wide range of applications.
This compound, while less studied, presents an interesting alternative with a different N,O-donor set. Its complexes, particularly with rhenium, show promising photophysical properties. However, the current lack of comprehensive data on stability constants and catalytic performance for a broad range of metal ions makes a direct, extensive comparison challenging.
For researchers exploring novel coordination environments and electronic properties, this compound offers a fertile ground for investigation. However, for applications requiring high stability and predictable performance based on a large body of existing literature, bipyridine remains the more established and dependable choice. Further research into the fundamental coordination chemistry of this compound is necessary to fully elucidate its potential as a versatile ligand.
References
Navigating the Nuances of Purity: An Assessment of N-methylpyridine-2-carboxamide from Various Suppliers
For researchers, scientists, and professionals in the fast-paced world of drug development, the purity of chemical reagents is not just a matter of quality control; it is the bedrock of reliable and reproducible results. N-methylpyridine-2-carboxamide, a versatile building block in medicinal chemistry, is no exception. Its utility in the synthesis of novel therapeutics necessitates a thorough understanding of its purity profile from different commercial sources. This guide provides a comparative framework for assessing the purity of this compound, offering detailed experimental protocols and illustrative data to aid in the selection of the most suitable material for your research needs.
The seemingly minor presence of impurities can have significant downstream consequences, potentially leading to misleading biological data, altered pharmacological profiles of synthesized compounds, and complications in regulatory submissions. Therefore, a multi-pronged analytical approach is crucial to comprehensively characterize the purity of this compound obtained from various suppliers.
Comparative Purity Analysis: A Hypothetical Overview
While direct, publicly available comparative studies on the purity of this compound from different suppliers are scarce, we can construct a representative comparison based on typical data found in Certificates of Analysis (CoA). The following table illustrates a hypothetical purity assessment of this compound from three fictional suppliers, highlighting key analytical techniques and potential variations in impurity profiles.
| Supplier | Lot Number | Purity by HPLC (%) | Purity by GC-MS (%) | Purity by ¹H NMR (%) | Major Impurities Identified |
| Supplier A | A123 | 99.2 | 99.1 | 99.3 | Picolinamide, N-methylpicolinamide isomer |
| Supplier B | B456 | 98.5 | 98.3 | 98.6 | Unidentified peak at RRT 1.2, residual solvent (DCM) |
| Supplier C | C789 | 99.8 | 99.7 | 99.9 | Below detection limits |
Note: This table is for illustrative purposes only and does not represent actual data from any specific supplier.
Key Experimental Protocols for Purity Assessment
To ensure the utmost confidence in the quality of this compound, a combination of chromatographic and spectroscopic techniques is recommended. Below are detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds like this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 30:70 v/v) with 0.1% formic acid.
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to a concentration of 1 mg/mL.
-
Sample Preparation: Prepare a sample solution of this compound from the supplier at the same concentration as the standard.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
UV detection wavelength: 265 nm
-
-
Analysis: Inject the standard and sample solutions. The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities that may be present in the sample.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent)
Reagents:
-
Dichloromethane (GC grade)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve a known amount of the sample in dichloromethane.
-
GC Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV
-
Scan range: m/z 40-400
-
-
Analysis: Inject the sample. Identify impurities by comparing their mass spectra to a reference library (e.g., NIST).
Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation and Purity
¹H NMR provides valuable information about the chemical structure and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Internal standard (e.g., maleic acid, dimethyl sulfone)
Procedure:
-
Sample Preparation: Accurately weigh the sample and a certified internal standard into an NMR tube. Add the deuterated solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Analysis: Integrate the signals corresponding to the analyte and the internal standard. The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
-
Visualizing the Workflow and Biological Context
To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate the general workflow for purity assessment and a relevant biological pathway where this compound or its isomers may play a role.
Navigating the Selectivity Landscape of N-methylpyridine-2-carboxamide Derivatives in Biological Assays
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cross-Reactivity Profiles
The N-methylpyridine-2-carboxamide scaffold is a privileged structure in modern medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. Its inherent chemical properties allow for facile modification, leading to compounds with activities spanning oncology, immunology, and infectious diseases. However, this versatility also presents a significant challenge: ensuring target specificity and minimizing off-target effects, or cross-reactivity. This guide provides a comparative analysis of the cross-reactivity profiles of various this compound derivatives, supported by experimental data, to aid researchers in navigating the complexities of their biological activities.
The Challenge of Selectivity
Achieving high selectivity for a specific biological target while avoiding off-target effects is a primary hurdle in drug development.[1] For compounds derived from scaffolds like this compound, which can interact with a broad range of biological molecules, a thorough understanding of their cross-reactivity is paramount. Off-target interactions can lead to unforeseen side effects and toxicity, ultimately derailing promising therapeutic candidates. The following sections present a comparative look at the selectivity of various derivatives, highlighting successful strategies for mitigating cross-reactivity.
Comparative Analysis of Cross-Reactivity Data
Tyrosine Kinase 2 (TYK2) Inhibitors
The Janus kinase (JAK) family, including TYK2, plays a crucial role in cytokine signaling. Developing selective TYK2 inhibitors has been a goal for treating inflammatory and autoimmune diseases. An initial nicotinamide-based hit was found to be poorly selective, but optimization led to highly potent and selective molecules.[2][3]
| Compound/Drug | Target | IC50 (nM) | Selectivity vs. JAK1 | Selectivity vs. JAK2 | Selectivity vs. JAK3 | Reference |
| Deucravacitinib (BMS-986165) | TYK2 (JH2 domain) | - | ≥100-fold | ≥2000-fold | ≥100-fold | [3] |
| Tofacitinib | JAK1/JAK3 | - | - | - | - | [4] |
| Upadacitinib | JAK1 | - | - | - | - | [4] |
| Baricitinib | JAK1/JAK2 | - | - | - | - | [4] |
Note: Deucravacitinib's selectivity is a result of its unique allosteric inhibition mechanism targeting the TYK2 pseudokinase (JH2) domain, as opposed to the highly conserved active (JH1) domain targeted by other JAK inhibitors.[3][4][5]
Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors
HPK1 is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy. A series of pyridine-2-carboxamide analogues have been developed as potent HPK1 inhibitors with good kinase selectivity.[6]
| Compound | Target | IC50 (nM) | Selectivity vs. GCK-like kinase | Selectivity vs. LCK | Reference |
| Compound 19 | HPK1 | <10 | >637-fold | >1022-fold | [6] |
Antimicrobial Activity
Derivatives of pyridine carboxamide have also been investigated for their antimicrobial properties. A notable example is MMV687254, identified as a promising anti-tubercular agent. Its cross-reactivity was assessed against a panel of other pathogenic bacteria.
| Compound | Target Organism | MIC (µM) | Activity vs. Other Bacteria | Reference |
| MMV687254 | Mycobacterium tuberculosis | 1.56 - 3.125 | Inactive against E. faecalis, S. aureus, K. pneumoniae, A. baumanii, P. aeruginosa, E. coli | [7] |
Experimental Protocols
The assessment of cross-reactivity relies on robust and well-defined experimental methodologies. Below are detailed protocols for key assays cited in the studies of this compound derivatives.
Kinase Inhibition Assay (General Protocol)
Objective: To determine the concentration of a compound required to inhibit 50% of the activity of a specific kinase (IC50).
Methodology:
-
Reagents and Materials: Recombinant human kinase, appropriate substrate (e.g., a peptide or protein), ATP, assay buffer, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure: a. A dilution series of the test compound is prepared in DMSO and then diluted in the assay buffer. b. The kinase, substrate, and test compound are pre-incubated in a microplate well. c. The kinase reaction is initiated by the addition of ATP. d. The reaction is allowed to proceed for a specified time at a controlled temperature. e. The reaction is stopped, and the amount of product formed (or remaining ATP) is quantified using a suitable detection method (e.g., luminescence, fluorescence).
-
Data Analysis: The percentage of kinase activity is plotted against the logarithm of the compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
Cross-Reactivity Screening: To assess selectivity, the compound is tested against a panel of other kinases using the same general protocol.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Methodology:
-
Reagents and Materials: Test compound, bacterial or fungal strains, appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria), 96-well microtiter plates, and a spectrophotometer.
-
Procedure: a. A serial dilution of the test compound is prepared in the growth medium in the wells of a 96-well plate. b. A standardized inoculum of the microorganism is added to each well. c. Positive (no compound) and negative (no microorganism) control wells are included. d. The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible growth, often confirmed by measuring the optical density at 600 nm.
Visualizing Pathways and Workflows
Understanding the biological context and experimental design is crucial for interpreting cross-reactivity data. The following diagrams, generated using Graphviz, illustrate a key signaling pathway and a general workflow for assessing compound selectivity.
Caption: Simplified TYK2 signaling pathway and the point of inhibition by Deucravacitinib.
Caption: General workflow for assessing the cross-reactivity of a lead compound.
Conclusion
The this compound scaffold is a valuable starting point for the development of novel therapeutics. However, its inherent potential for broad biological activity necessitates rigorous assessment of cross-reactivity. As the case studies on TYK2 and HPK1 inhibitors demonstrate, careful structure-activity relationship (SAR) studies and iterative chemical modifications can lead to derivatives with high potency and remarkable selectivity. For researchers working with this scaffold, early and comprehensive cross-reactivity profiling against a relevant panel of off-targets is a critical step in identifying viable and safe drug candidates. This comparative guide serves as a foundational resource for understanding the selectivity landscape of this compound derivatives and for designing future studies aimed at developing next-generation targeted therapies.
References
- 1. This compound|PARP1 Inhibitor|RUO [benchchem.com]
- 2. Identification of N-Methyl Nicotinamide and N-Methyl Pyridazine-3-Carboxamide Pseudokinase Domain Ligands as Highly Selective Allosteric Inhibitors of Tyrosine Kinase 2 (TYK2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. massbio.org [massbio.org]
- 6. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
N-methylpyridine-2-carboxamide: A Versatile Scaffold in Coordination Chemistry and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
N-methylpyridine-2-carboxamide, a simple yet functionally rich heterocyclic compound, has garnered significant attention in various fields of chemical and biological research. Its unique structural features, combining a pyridine ring with an N-methylated amide group, render it a versatile building block for the synthesis of novel compounds with diverse applications. This guide provides a comprehensive literature review of the applications of this compound, with a focus on its role as a ligand in coordination chemistry and as a scaffold for biologically active molecules. We present comparative data, experimental protocols, and visual representations of key concepts to offer a thorough understanding of its potential.
Coordination Chemistry: A Bidentate Ligand for Novel Metal Complexes
This compound acts as a neutral, bidentate ligand, coordinating to metal ions through the nitrogen atom of the pyridine ring and the oxygen atom of the carboxamide group. This chelation forms a stable five-membered ring, influencing the geometry and electronic properties of the resulting metal complexes.
Comparison with Alternative Ligands
The properties of metal complexes are highly dependent on the coordinating ligands. Here, we compare this compound with 2,2'-bipyridine, a widely used bidentate ligand in coordination chemistry.
| Property | This compound | 2,2'-Bipyridine | Rationale for Difference |
| Donor Atoms | N, O | N, N | The presence of an oxygen donor in this compound can lead to different electronic properties and reactivity of the metal center compared to the di-nitrogen coordination of 2,2'-bipyridine. |
| Charge | Neutral | Neutral | Both are neutral ligands, making them suitable for complexing a wide range of metal ions. |
| Flexibility | More flexible | More rigid | The C-C bond between the pyridine rings in 2,2'-bipyridine restricts its conformational freedom, while the amide linkage in this compound allows for more rotational freedom. |
| Stability of Complexes | Generally stable | Often forms highly stable complexes | The strong σ-donating and π-accepting properties of the two pyridine rings in 2,2'-bipyridine typically lead to very stable metal complexes.[1] |
| Redox Properties | Ligand is generally redox-inactive | Can be redox-active (non-innocent) | The delocalized π-system of 2,2'-bipyridine can participate in redox reactions, a property less common for this compound. |
Synthesis of Metal Complexes: A General Protocol
The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The following is a general experimental protocol adapted from the synthesis of related pyridine-carboxamide complexes.
Materials:
-
Metal salt (e.g., Cobalt(II) chloride, Nickel(II) acetate, Copper(II) chloride)
-
This compound (ligand)
-
Ethanol (or other suitable solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
Dissolve this compound (2 mmol) in 20 mL of ethanol in a round-bottom flask.
-
In a separate flask, dissolve the metal salt (1 mmol) in 10 mL of ethanol.
-
Slowly add the metal salt solution to the ligand solution while stirring.
-
If necessary, add a few drops of a weak base (e.g., triethylamine) to facilitate deprotonation of the amide in certain reactions.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours.
-
Allow the solution to cool to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, slowly evaporate the solvent to induce crystallization.
Biological Applications: A Scaffold for Bioactive Molecules
Enzyme Inhibition
Derivatives of pyridine carboxamide have been investigated as inhibitors of various enzymes. The following table summarizes the inhibitory activity of some pyridine carboxamide derivatives against the urease enzyme, which is implicated in the pathogenesis of ulcers.
| Compound | Substitution on Pyridine Ring | Urease Inhibition IC₅₀ (µM) |
| Thiourea (Standard) | - | 18.93 ± 0.004 |
| Pyridine-2-yl-methylene hydrazine carboxamide | None | 2.18 ± 0.058 |
| 6-Methylpyridine-2-yl methylene hydrazine carboxamide | 6-Methyl | 3.41 ± 0.011 |
| 5-Chloropyridine-2-yl methylene hydrazine carboxamide | 5-Chloro | 4.07 ± 0.003 |
| Data sourced from a study on pyridine carboxamide derivatives as urease inhibitors.[2] |
These results indicate that substitutions on the pyridine ring significantly influence the inhibitory activity. For instance, the introduction of a methyl or chloro group can modulate the potency of the compound.
Anticancer and Antimicrobial Activities
The pyridine carboxamide scaffold has also been explored for its potential in developing anticancer and antimicrobial agents. For example, a recent study reported that pyridine-2-carboxamide derivatives exhibit potent inhibitory activity against Hematopoietic Progenitor Kinase 1 (HPK1), a target for cancer immunotherapy.[3] One derivative demonstrated significant tumor growth inhibition in murine cancer models when combined with an anti-PD-1 antibody.[3]
Furthermore, copper(II) complexes of pyridine-2-carboxamidine, a closely related structure, have shown activity against gram-negative bacterial strains and the ability to bind to DNA, suggesting a potential mechanism of action.[4]
Future Perspectives
This compound is a molecule with considerable untapped potential. While its derivatives have shown promise in both coordination chemistry and medicinal applications, further research on the parent compound is warranted. Exploring its coordination chemistry with a wider range of metals could lead to new catalysts or materials with interesting photophysical properties. In the realm of drug discovery, systematic screening of this compound and its simple derivatives against various biological targets could unveil novel therapeutic leads. The foundation laid by the existing research on the broader class of pyridine carboxamides provides a strong rationale for focusing future efforts on this specific, versatile molecule.
References
- 1. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile [mdpi.com]
- 3. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure and biological evaluation of pyridine-2-carboxamidine copper(II) complex resulting from N'-(4-nitrophenylsulfonyloxy)2-pyridine-carboxamidoxime - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of N-methylpyridine-2-carboxamide: A Green Chemistry Benchmark
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-methylpyridine-2-carboxamide, a key structural motif in various pharmacologically active compounds, is a critical process in drug discovery and development. This guide provides a comprehensive comparison of traditional and greener synthetic routes to this valuable molecule, benchmarked against the core principles of green chemistry. By presenting detailed experimental protocols, quantitative data, and clear visualizations, this document aims to empower researchers to make informed decisions that align with sustainability goals without compromising synthetic efficiency.
Comparison of Synthetic Methodologies
The following table summarizes the key quantitative metrics for the different synthetic routes to this compound.
| Metric | Traditional Acyl Chloride Route | Boric Acid-Catalyzed Amidation (Solvent-Free) | Microwave-Assisted Direct Amidation |
| Yield (%) | ~85-95 | ~80-90 | ~90-98 |
| Atom Economy (%) | ~53.3% | ~87.8% | 100% (theoretically) |
| E-Factor | High (significant solvent and reagent waste) | Low (minimal solvent and by-product) | Very Low (solvent-free, no by-products) |
| Process Mass Intensity (PMI) | High | Low | Very Low |
| Reaction Time | Several hours | 2-5 minutes (trituration and heating) | 2-4 minutes |
| Temperature (°C) | Reflux (e.g., ~79°C for SOCl₂) | 100-110 | 100-150 |
| Solvents | Dichloromethane (DCM), Toluene | None (or minimal for extraction) | None |
| Catalyst/Reagent | Thionyl Chloride (SOCl₂) | Boric Acid (catalytic) | None (or Silica Gel) |
Experimental Protocols
Traditional Synthesis: Acyl Chloride Route
This common method involves the conversion of picolinic acid to its acyl chloride, followed by amidation with methylamine.
Step 1: Formation of Picolinoyl Chloride
-
To a stirred solution of picolinic acid (1.0 eq) in anhydrous dichloromethane (DCM) or toluene, slowly add thionyl chloride (SOCl₂, 1.2 eq) at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude picolinoyl chloride.
Step 2: Amidation
-
Dissolve the crude picolinoyl chloride in anhydrous DCM.
-
Slowly add a solution of methylamine (2.0 eq, e.g., 40% in water or as a gas) and a base like triethylamine (1.5 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford this compound.
Green Alternative 1: Boric Acid-Catalyzed Solvent-Free Amidation
This method offers a significant improvement in terms of environmental impact by eliminating the need for hazardous reagents and solvents.[1][2]
-
In a mortar, combine picolinic acid (1.0 eq), methylamine hydrochloride (1.2 eq), and boric acid (0.1 eq).
-
Triturate the mixture for 2-5 minutes until a homogeneous paste is formed.
-
Transfer the mixture to a round-bottom flask.
-
Heat the mixture at 100-110 °C for 2-5 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the flask and basify with a saturated solution of sodium bicarbonate.
-
Extract the product with a greener solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Green Alternative 2: Microwave-Assisted Direct Amidation
Microwave irradiation provides a rapid and efficient way to drive the direct amidation of carboxylic acids and amines, often without the need for a catalyst or solvent.[3][4][5]
-
In a microwave-safe vessel, mix picolinic acid (1.0 eq) and a solution of methylamine (2.0 eq). For a solvent-free approach, a solid source of methylamine like methylamine hydrochloride can be used with a non-nucleophilic base.
-
Optionally, a solid support like silica gel can be added to facilitate the reaction.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-150 °C) for 2-4 minutes.
-
After cooling, dissolve the residue in a suitable solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the described synthetic methods.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Proper Disposal of N-methylpyridine-2-carboxamide
For Immediate Reference: Treat N-methylpyridine-2-carboxamide as a hazardous chemical waste. The disposal process must comply with all federal, state, and local regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
This document provides a comprehensive overview of the recommended procedures for the safe disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following guidelines are synthesized from safety data sheets of structurally similar pyridine carboxamide derivatives and represent best practices for laboratory safety and chemical handling.
Hazard Profile and Safety Recommendations
| Hazard Classification (Inferred) | Personal Protective Equipment (PPE) & Handling Precautions |
| Acute Oral Toxicity | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| Skin Irritation/Corrosion | Wear protective gloves and a lab coat. Avoid contact with skin. |
| Serious Eye Damage/Irritation | Wear safety glasses or goggles. |
| Respiratory Irritation | Use in a well-ventilated area or with a fume hood. Avoid breathing dust or vapors. |
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical to ensure personnel safety and environmental protection. Follow this detailed protocol for waste management:
-
Waste Identification and Segregation:
-
Designate this compound and any materials contaminated with it (e.g., gloves, absorbent pads, empty containers) as hazardous waste.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.
-
-
Containerization:
-
Use a dedicated, properly labeled hazardous waste container. The container must be in good condition and compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and identify the contents as "this compound". Include the date of accumulation.
-
-
Accumulation and Storage:
-
Store the sealed waste container in a designated satellite accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide them with accurate information about the waste material.
-
-
Emergency Spill Procedures:
-
In the event of a small spill, wear appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand), and collect the material into the hazardous waste container.
-
For large spills, evacuate the area and contact your institution's emergency response team immediately.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: This information is provided as a general guide. Always prioritize the specific protocols and regulations established by your institution and local authorities.
Essential Safety and Operational Guidance for Handling N-methylpyridine-2-carboxamide
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for N-methylpyridine-2-carboxamide, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.
| Protection Type | Equipment | Specifications and Rationale |
| Respiratory Protection | Government-approved respirator[1] | Use in well-ventilated areas or under a fume hood.[1][2][3] A respirator is necessary if ventilation is inadequate or when handling powders to avoid inhalation of dust, vapors, mist, or gas.[1][4] |
| Hand Protection | Compatible chemical-resistant gloves[1] | Inspect gloves prior to use.[1] Use proper glove removal technique to avoid skin contact.[1] Wash and dry hands thoroughly after handling.[1][5] |
| Eye and Face Protection | Government-approved eye/face protection | Chemical safety goggles or a face shield should be worn to protect against splashes.[6] |
| Skin and Body Protection | Protective clothing, such as a lab coat or coveralls[1] | Wear appropriate protective clothing to prevent skin exposure.[5] Protective boots may be required depending on the situation.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety at every stage.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated place.[5]
-
Keep the container tightly closed.[5]
-
Store away from incompatible materials such as strong oxidizing agents and acids.[5]
2. Handling and Use:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][2][3]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2][5]
-
Prevent contact with skin and eyes.[4]
-
Do not eat, drink, or smoke in the handling area.[1]
3. Disposal Plan:
-
Dispose of waste in accordance with local, regional, and national regulations.
-
Waste material should be placed in a suitable, closed container for disposal.[4][5]
-
Do not allow the product to enter drains or the environment.[1][5]
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is critical.
| Emergency Situation | Immediate Action |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[5] If skin irritation occurs, seek medical advice.[5] Remove and wash contaminated clothing before reuse.[5] |
| Eye Contact | Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing.[5] If eye irritation persists, get medical advice/attention.[5] |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1][5] If you feel unwell, call a POISON CENTER or doctor/physician.[5] |
| Ingestion | Rinse mouth with water.[1] Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
| Spill | Use personal protective equipment.[1] Ensure adequate ventilation.[1] Prevent further leakage or spillage if safe to do so.[1] For small spills, wipe dry, place in a bag, and hold for waste disposal.[1] For larger spills, collect and arrange for disposal in suitable, closed containers.[4][5] |
| Fire | Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam to extinguish.[5] Wear a self-contained breathing apparatus and full protective gear.[5] |
Visualized Workflows
To further clarify the procedural steps for handling this compound, the following diagrams illustrate the standard operating procedure and the emergency response for accidental exposure.
Caption: Standard Operating Procedure for Handling this compound.
Caption: Emergency Response Plan for Accidental Exposure.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
